molecular formula C6H7NO3S B078421 3-methylpyridine-4-sulfonic Acid CAS No. 14045-23-9

3-methylpyridine-4-sulfonic Acid

Cat. No.: B078421
CAS No.: 14045-23-9
M. Wt: 173.19 g/mol
InChI Key: YLZRQBQLRFXQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylpyridine-4-sulfonic Acid is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRQBQLRFXQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376568
Record name 3-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-23-9
Record name 3-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-methylpyridine-4-sulfonic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylpyridine-4-Sulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthesis methods for this compound (C₆H₇NO₃S, MW: 173.19 g/mol ), a valuable heterocyclic intermediate in the chemical and pharmaceutical industries.[1][2] We delve into the mechanistic underpinnings, procedural details, and comparative analysis of the primary synthetic routes, with a focus on direct sulfonation and a multi-step pathway involving an N-oxide intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the practical synthesis and purification of this compound.

Introduction and Significance

This compound is a pyridine derivative characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[1] Its high water solubility and acidic properties make it a versatile building block.[1] The compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals and shows potential as an acid catalyst in organic reactions such as esterification and Friedel-Crafts reactions.[1] Furthermore, the pyridine moiety can act as a ligand to form coordination complexes with metal ions, opening applications in materials science.[1]

Primary Synthesis Route: Direct Electrophilic Sulfonation of 3-Methylpyridine

The most direct approach to synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction on 3-methylpyridine, also known as 3-picoline.

Mechanistic Considerations: Overcoming Ring Deactivation

The sulfonation of pyridine derivatives presents a significant chemical challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles.[1] This deactivation is exacerbated in the strongly acidic conditions required for sulfonation, where the pyridine nitrogen is protonated, further withdrawing electron density from the ring.[1]

However, the synthesis of the 4-sulfonic acid isomer from 3-picoline is regiochemically favored. The methyl group at the C-3 position exerts a weak activating effect via induction (+I effect).[1] More importantly, it directs the incoming electrophile (SO₃) to the C-4 position. This regioselectivity is governed by the stability of the intermediate carbocation (σ-complex). Attack at the C-4 position allows the positive charge to be delocalized across the ring without placing it on the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at other positions.[1]

The active electrophile, sulfur trioxide (SO₃), is typically generated in situ from concentrated sulfuric acid or, more effectively, from oleum (fuming sulfuric acid).[1][3]

EAS_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Picoline 3-Methylpyridine Attack Electrophilic Attack at C-4 Position Picoline->Attack Oleum Oleum (H₂SO₄ + SO₃) Electrophile Generation of SO₃ (Active Electrophile) Oleum->Electrophile Electrophile->Attack SO₃ Sigma Formation of σ-Complex Intermediate Attack->Sigma Rate-determining step Deprotonation Deprotonation Sigma->Deprotonation Resonance Stabilized Product This compound Deprotonation->Product Aromaticity Restored

Caption: Mechanism of direct sulfonation of 3-methylpyridine.

Reaction Conditions and Methodologies

Method A: High-Temperature Sulfonation with Sulfuric Acid

Traditional methods involve extremely harsh conditions. The direct sulfonation of 3-picoline with concentrated sulfuric acid requires temperatures exceeding 320°C and reaction times of 20 hours or more.[1] These severe conditions are necessary to overcome the profound deactivation of the protonated pyridine ring.[1]

Method B: Oleum-Based Synthesis

A more effective and common approach utilizes oleum, a solution of sulfur trioxide in concentrated sulfuric acid.[1] The higher concentration of the active electrophile (SO₃) in oleum enhances reactivity, allowing for lower reaction temperatures and shorter times compared to using sulfuric acid alone.[1] The optimal concentration of SO₃ in oleum for pyridine sulfonation typically ranges from 0.5% to 33%.[1]

Experimental Protocol: Oleum-Based Synthesis

The following is a representative protocol for the synthesis of this compound using oleum.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Oleum (e.g., 20-30% free SO₃)

  • Ice

  • Water (deionized)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully charge the oleum. Cool the vessel in an ice-salt bath.

  • Addition of Substrate: Slowly add 3-methylpyridine dropwise to the cooled, stirring oleum, ensuring the internal temperature is maintained below 10°C to control the initial exothermic reaction.

  • Heating: After the addition is complete, slowly and carefully heat the reaction mixture to the target temperature (e.g., 160-180°C). Maintain this temperature for several hours (e.g., 8-12 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This step must be performed with extreme caution in a well-ventilated fume hood due to the highly exothermic nature of quenching strong acids.

  • Isolation: The product, this compound, will precipitate or be present in the aqueous solution. Further isolation and purification are achieved through crystallization.

Alternative Route: Multi-Step Synthesis via N-Oxide Intermediate

An alternative strategy that avoids the harsh conditions of direct sulfonation involves the activation of the pyridine ring through the formation of an N-oxide. This multi-step approach is well-documented for the synthesis of other pyridine sulfonic acids, such as pyridine-3-sulfonic acid from 3-chloropyridine.[4][5]

N_Oxide_Workflow Start 3-Methylpyridine Step1 Step 1: Oxidation (e.g., H₂O₂, Acetic Acid) Start->Step1 Intermediate 3-Methylpyridine-N-oxide Step1->Intermediate Step2 Step 2: Sulfonation (Milder Conditions) Intermediate->Step2 Intermediate2 3-Methylpyridine-4-sulfonic acid-N-oxide Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Catalytic Hydrogenation) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the N-oxide mediated synthesis route.

Rationale and Advantages

The N-oxide group is an activating group that enhances the electron density of the pyridine ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack. This activation allows sulfonation to proceed under significantly milder conditions than direct sulfonation of the parent pyridine.

Key Steps
  • Oxidation to N-Oxide: 3-Methylpyridine is oxidized to 3-methylpyridine-N-oxide. A common method involves reacting 3-methylpyridine with hydrogen peroxide in acetic acid.[6]

  • Sulfonation of the N-Oxide: The resulting 3-methylpyridine-N-oxide is then sulfonated. Due to the ring activation, this step can be performed under less forcing conditions than direct sulfonation.

  • Reduction of the N-Oxide: The final step is the reduction of the sulfonic acid N-oxide intermediate to the target compound. This is often achieved via catalytic hydrogenation, for instance, using Raney nickel as a catalyst.[4][5]

Purification and Characterization

Purification by Crystallization

The primary method for the purification of this compound is crystallization.[1] The compound is known for its high water solubility, which makes aqueous crystallization a highly effective technique.[1]

General Crystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot deionized water.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly and controllably to induce the formation of well-defined crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water or a suitable organic solvent like ethanol.[4][7]

  • Dry the purified crystals under vacuum. The product is typically a white to off-white crystalline powder with a melting point reported to be above 300°C.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework and the substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonic acid group and the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

Comparative Summary of Synthesis Methods

ParameterMethod 1: Direct SulfonationMethod 2: N-Oxide Pathway
Starting Material 3-Methylpyridine3-Methylpyridine
Number of Steps 13
Key Reagents Oleum or Conc. H₂SO₄H₂O₂, Sulfonating Agent, Reducing Agent (e.g., Raney Ni)
Reaction Conditions Harsh (High Temp: >160-320°C)Milder overall conditions
Key Advantages Atom economical, fewer stepsAvoids extremely harsh conditions, potentially higher selectivity
Key Challenges Requires handling of highly corrosive reagents and high temperaturesMulti-step process, requires handling of intermediates

Conclusion

The synthesis of this compound is most commonly achieved through the direct sulfonation of 3-picoline, a process that requires harsh conditions due to the deactivated nature of the pyridine ring. The use of oleum is a significant improvement over sulfuric acid alone. An alternative, multi-step N-oxide pathway offers a milder route, albeit with a lower overall process economy. The choice of method will depend on the desired scale, available equipment, and safety considerations. In all cases, purification is reliably achieved through aqueous crystallization, leveraging the compound's high water solubility and thermal stability.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-methylpyridine-4-sulfonic acid (CAS No: 14045-23-9), a versatile heterocyclic organic compound.[1][2][3] This document is intended to serve as a technical resource for scientists and professionals engaged in research and development, particularly in the fields of chemical synthesis, catalysis, and pharmaceutical sciences. The information presented herein is curated to provide not only fundamental data but also insights into the experimental methodologies and the scientific rationale that underpins them.

Introduction: A Molecule of Growing Interest

This compound, a derivative of pyridine, is characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[1][3] This unique substitution pattern imparts a combination of properties that make it a valuable intermediate and reagent in various chemical applications.[1][3] Its strong acidic nature, owing to the sulfonic acid moiety, coupled with the coordination capabilities of the pyridine nitrogen, makes it a subject of interest in catalysis and materials science.[1][3] This guide will delve into the core physicochemical characteristics of this compound, providing a robust foundation for its application in scientific research and industrial processes.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 14045-23-9[1][2]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point > 300 °C[1]
Solubility Known to be water-soluble[1][3]
pKa (Sulfonic Acid) Approx. 1.5[3]

Synthesis and Purification

The primary route for the synthesis of this compound is the direct sulfonation of 3-methylpyridine (also known as 3-picoline).[1] This electrophilic aromatic substitution reaction typically employs strong sulfonating agents such as sulfuric acid or oleum.[1]

Synthetic Pathway: Sulfonation of 3-Picoline

The underlying principle of this synthesis is the introduction of a sulfonic acid group (-SO₃H) onto the pyridine ring. The electron-donating methyl group at the 3-position directs the incoming electrophile (SO₃) primarily to the 4-position.

G cluster_reactants Reactants cluster_product Product 3-Picoline 3-Methylpyridine (3-Picoline) Reaction Electrophilic Aromatic Substitution 3-Picoline->Reaction Sulfonating_Agent Sulfonating Agent (e.g., Oleum) Sulfonating_Agent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Oleum-Based Synthesis

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general procedure can be adapted from established methods for the sulfonation of pyridine derivatives. The use of oleum (fuming sulfuric acid) is often preferred as it provides a higher concentration of the active electrophile, sulfur trioxide (SO₃), leading to more efficient sulfonation.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a calculated amount of oleum. The flask is cooled in an ice bath to control the initial exothermic reaction.

  • Addition of 3-Picoline: 3-Methylpyridine is added dropwise from the dropping funnel to the cooled oleum with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature during the addition.

  • Heating: After the addition is complete, the reaction mixture is gradually heated to the desired temperature and maintained for several hours to ensure complete sulfonation. The optimal temperature and reaction time are crucial parameters that need to be determined empirically.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification: The crude product is isolated by filtration and washed with cold water. Further purification is typically achieved by recrystallization from water, taking advantage of the compound's high water solubility at elevated temperatures and lower solubility at room temperature.[1]

Acidity and pKa

The presence of both a sulfonic acid group and a pyridine nitrogen atom gives this compound distinct acidic and basic properties.

  • Sulfonic Acid Group: The sulfonic acid group is a strong acid, with an estimated pKa value of approximately 1.5.[3] This indicates that it will be almost completely deprotonated in aqueous solutions.

  • Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated. The pKa of the corresponding pyridinium ion will be significantly lower than that of pyridine itself due to the electron-withdrawing effect of the sulfonic acid group.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The equivalence points of the titration are determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa values can then be calculated from the pH at the half-equivalence points.

G cluster_workflow pKa Determination by Potentiometric Titration A Prepare Analyte Solution (Known Concentration) B Calibrate pH Electrode A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa from Half-Equivalence Points F->G

Caption: Workflow for the determination of pKa by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

  • O-H stretch from the sulfonic acid group, typically a broad band in the region of 3000 cm⁻¹.

  • S=O stretches (asymmetric and symmetric) from the sulfonyl group, expected to be strong bands in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

  • C-H stretches of the methyl group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 173, corresponding to its molecular weight.[1][2] The fragmentation pattern would be expected to involve the loss of SO₃ (80 Da) or the SO₃H group (81 Da).

Crystal Structure and Polymorphism

The solid-state structure of this compound is that of a crystalline solid.[1] However, detailed X-ray crystallographic data for this specific compound is not currently available in the crystallographic databases. It is plausible that this compound may exist in different polymorphic forms or as hydrates, given the presence of the hygroscopic sulfonic acid group.[1] The study of its crystal structure would provide valuable information on its molecular conformation, intermolecular interactions, and packing in the solid state.

Applications

This compound serves as a valuable building block and reagent in several areas:

  • Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

  • Catalysis: Its acidic nature makes it a potential candidate as an acid catalyst in organic reactions.[1][3]

  • Analytical Chemistry: It can be employed as a reagent in various analytical methods.[1][3]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data, particularly quantitative solubility and specific spectroscopic and crystallographic information, remain to be fully elucidated in the public domain, this guide offers a solid foundation for researchers and professionals working with this compound. The methodologies described for synthesis, purification, and characterization provide a practical framework for its use in the laboratory and in developmental research. As interest in pyridine-based compounds continues to grow, a deeper understanding of the properties of this compound will undoubtedly facilitate new discoveries and applications.

References

An In-depth Technical Guide to 3-Methylpyridine-4-sulfonic Acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

3-Methylpyridine-4-sulfonic acid is a substituted pyridine derivative of significant interest in various chemical and pharmaceutical domains. As a molecule possessing both the aromaticity and basicity of a pyridine ring and the strong acidity of a sulfonic acid group, it presents a unique chemical profile.[1] This guide provides an in-depth exploration of its molecular structure, a detailed protocol for its synthesis, and a comprehensive overview of the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₇NO₃S, consists of a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1] The presence of the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group on the pyridine ring influences its electronic properties and reactivity.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
CAS Number 14045-23-9[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point > 300 °C[1]
pKa ~1.5[1]
Solubility High solubility in water[1]

The zwitterionic nature of this compound, arising from the acidic sulfonic acid group and the basic pyridine nitrogen, contributes to its high melting point and water solubility.

G cluster_0 Synthesis Workflow 3-Picoline 3-Picoline Reaction Reaction 3-Picoline->Reaction Oleum Oleum Oleum->Reaction Quenching Quenching Reaction->Quenching High Temp. Precipitation Precipitation Quenching->Precipitation Controlled pH Isolation Isolation Precipitation->Isolation Filtration Final_Product 3-Methylpyridine- 4-sulfonic acid Isolation->Final_Product

References

A Guide to the Spectroscopic Characterization of 3-Methylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-methylpyridine-4-sulfonic acid. As a crucial building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount.[1] While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes data from structurally related analogs and first principles to present a comprehensive and predictive overview of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol , is a pyridine derivative characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1][2] Its synthesis is typically achieved through the sulfonation of 3-picoline (3-methylpyridine).[1] The presence of both a basic pyridine ring and an acidic sulfonic acid group imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is the cornerstone of ensuring its identity and purity.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The following predictions are based on the analysis of related structures, including 3-methylpyridine and pyridine-4-sulfonic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl group protons. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~8.8 - 9.0Doublet (d)~5-61H
H-2~8.6 - 8.8Singlet (s)-1H
H-5~7.8 - 8.0Doublet (d)~5-61H
-CH₃~2.5 - 2.7Singlet (s)-3H

Causality Behind Predictions:

  • H-6 and H-2: These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be significantly deshielded and appear at a high chemical shift (downfield). The sulfonic acid group at C-4 will also exert an electron-withdrawing effect, further deshielding the ortho protons (H-5) and to a lesser extent, the meta protons (H-2 and H-6). H-2 is expected to be a singlet as it has no adjacent protons. H-6 will be a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the sulfonic acid group and will be deshielded, but less so than H-2 and H-6. It will appear as a doublet due to coupling with H-6.

  • -CH₃: The methyl group protons will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

Carbon Predicted Chemical Shift (δ, ppm)
C-4~155 - 160
C-2~150 - 155
C-6~148 - 152
C-3~135 - 140
C-5~125 - 130
-CH₃~18 - 22

Causality Behind Predictions:

  • C-4: This carbon is directly attached to the highly electronegative sulfonic acid group, causing it to be the most deshielded carbon on the ring.

  • C-2 and C-6: These carbons are adjacent to the nitrogen atom and will be significantly deshielded.

  • C-3 and C-5: These carbons are further from the primary electron-withdrawing groups and will appear at relatively lower chemical shifts. C-3, being attached to the methyl group, will have its chemical shift influenced by both the methyl and sulfonic acid groups.

  • -CH₃: The methyl carbon will appear in the characteristic upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex but will show characteristic absorption bands for the sulfonic acid group, the aromatic ring, and the C-H bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (sulfonic acid)3000 - 2500 (broad)Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2980 - 2850Medium-Weak
C=N, C=C stretch (aromatic ring)1600 - 1450Medium-Strong
S=O stretch (asymmetric)1250 - 1160Strong
S=O stretch (symmetric)1080 - 1030Strong
S-O stretch700 - 600Strong

Causality Behind Predictions:

  • O-H Stretch: The sulfonic acid O-H bond is highly polarized and involved in hydrogen bonding, resulting in a very broad and strong absorption band in the 3000-2500 cm⁻¹ region.

  • Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.

  • Aromatic Ring Stretches: The pyridine ring will exhibit several characteristic C=N and C=C stretching vibrations.

  • Sulfonic Acid Group Vibrations: The S=O and S-O stretching vibrations are very strong and characteristic, providing clear evidence for the presence of the sulfonic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (MW = 173.19), electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): A peak at m/z = 173 is expected, corresponding to the intact molecule with one electron removed.

  • Loss of SO₃: A major fragmentation pathway for aromatic sulfonic acids is the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would result in a prominent peak at m/z = 93, corresponding to the 3-methylpyridine radical cation.[3]

  • Loss of -OH: Loss of a hydroxyl radical (17 Da) from the molecular ion could lead to a peak at m/z = 156.

  • Loss of -SO₂OH: Loss of the sulfonic acid radical (81 Da) could result in a peak at m/z = 92.

Fragmentation_Pathway M [C₆H₇NO₃S]⁺˙ m/z = 173 M_minus_SO3 [C₆H₇N]⁺˙ m/z = 93 M->M_minus_SO3 - SO₃ M_minus_OH [C₆H₆NO₂S]⁺ m/z = 156 M->M_minus_OH - •OH M_minus_SO2OH [C₆H₆N]⁺ m/z = 92 M->M_minus_SO2OH - •SO₂OH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Reference the chemical shifts to the residual solvent peak. Process the spectra with appropriate phasing, baseline correction, and integration.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize either Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Caption: General workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental principles, researchers, scientists, and drug development professionals can confidently identify and confirm the structure of this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data to validate these predictions.

References

CAS number 14045-23-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylpyridine-4-sulfonic Acid (CAS 14045-23-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 14045-23-9), a versatile heterocyclic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a strongly acidic sulfonic acid group and a basic pyridine nitrogen, this molecule exhibits unique amphoteric properties. Its primary applications lie in its role as a robust acid catalyst and as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets.[1] While the compound is commercially available, detailed public-domain literature on specific, validated laboratory protocols and comprehensive spectral characterization is limited. Therefore, this document synthesizes the available data and presents illustrative, principle-based methodologies for its synthesis and application to empower researchers in their work. The causality behind experimental choices is explained to provide a deeper understanding of the compound's reactivity and handling.

Physicochemical and Spectroscopic Profile

This compound is a stable, high-melting crystalline solid. Its high polarity, conferred by the sulfonic acid group, renders it highly soluble in aqueous media, a property that is instrumental in its purification.[1]

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 14045-23-9[2]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1]
IUPAC Name This compound-
Appearance White to off-white crystalline solid-
Melting Point > 300 °C[1]
Solubility High solubility in water[1]
Acidity (pKa) Sulfonic Acid (SO₃H): ≈ -1.8 (Estimated, strongly acidic)[1]
Basicity Pyridine Nitrogen: pKa significantly reduced vs. pyridine[1]
Predicted Spectroscopic Features
TechniqueExpected Features
¹H NMR - Aromatic Protons: 3 signals in the aromatic region (approx. δ 7.5-9.0 ppm). Expect doublet, singlet (or narrow doublet), and doublet patterns corresponding to H-5, H-2, and H-6, respectively. - Methyl Protons: 1 singlet (3H) in the aliphatic region (approx. δ 2.5-3.0 ppm). - Acid Proton: 1 broad, exchangeable singlet (1H) for the SO₃H proton, often at high chemical shift (>10 ppm), which will exchange with D₂O.
¹³C NMR - Aromatic Carbons: 6 distinct signals in the aromatic region (approx. δ 120-160 ppm), including the carbon bearing the SO₃H group (C-4) and the carbon bearing the methyl group (C-3). - Methyl Carbon: 1 signal in the aliphatic region (approx. δ 15-25 ppm).
FT-IR (cm⁻¹) - O-H Stretch: Broad absorption from ~3000 cm⁻¹ due to the sulfonic acid O-H. - C-H Stretch: Aromatic (~3100-3000 cm⁻¹) and aliphatic (~2950 cm⁻¹). - S=O Stretch: Two strong, characteristic absorptions for asymmetric and symmetric stretching, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. - C=N, C=C Stretch: Pyridine ring vibrations in the 1600-1450 cm⁻¹ region.

Synthesis and Purification

The primary route to this compound is the direct electrophilic aromatic sulfonation of 3-methylpyridine (3-picoline). This reaction is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack.

Mechanistic Rationale: Directing Group Effects

The regiochemical outcome of the reaction—sulfonation at the 4-position—is a classic example of competing directing group effects.

  • Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and deactivating. For electrophilic attack on the pyridinium ion (which exists in the strongly acidic medium), it acts as a meta-director.

  • Methyl Group (C-3): The methyl group is weakly electron-donating and activating. It acts as an ortho-, para--director.

The reaction requires harsh conditions (high temperatures and fuming sulfuric acid, or oleum) to proceed. Under these forcing conditions, the activating effect of the methyl group directs the incoming electrophile (SO₃) to its para position (C-4), overcoming the inherent deactivation of the ring. Substitution at C-4 is also sterically less hindered than at C-2 (ortho to the methyl group).

G cluster_start Reactants cluster_reaction Reaction Core cluster_workup Workup & Purification Picoline 3-Methylpyridine Activation Protonation of H₂SO₄ to generate SO₃ electrophile Oleum Fuming Sulfuric Acid (H₂SO₄ + SO₃) Oleum->Activation EAS Electrophilic Aromatic Substitution (Attack of Picoline π-system on SO₃ at C-4) Activation->EAS SO₃ Electrophile Rearomatization Deprotonation of σ-complex to restore aromaticity EAS->Rearomatization σ-complex intermediate Quench Controlled Quench on Ice Rearomatization->Quench Crude Product Crystallization Recrystallization from Water Quench->Crystallization Aqueous Solution Isolation Filtration & Drying Crystallization->Isolation Product Final Product: This compound Isolation->Product

Caption: Synthesis workflow for this compound.

Illustrative Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established principles for pyridine sulfonation. It has not been directly copied from a peer-reviewed source for this specific molecule. Researchers must conduct their own risk assessment and optimization.

Objective: To synthesize this compound from 3-methylpyridine.

Materials:

  • 3-methylpyridine (3-picoline)

  • Fuming sulfuric acid (20% SO₃, Oleum)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Charge Reagents: Carefully charge the flask with 3-methylpyridine (e.g., 0.5 mol). Begin vigorous stirring and cool the flask in an ice-water bath.

  • Addition of Oleum: Slowly add fuming sulfuric acid (e.g., 1.5 mol, 3 equivalents) via the dropping funnel over 1-2 hours. Causality: This slow, cooled addition is critical to manage the highly exothermic reaction between the base (picoline) and the strong acid.

  • Heating: After the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 220-240 °C for 24 hours. Causality: High thermal energy is required to overcome the activation energy for the sulfonation of the deactivated pyridine ring.

  • Cooling and Quenching: After 24 hours, turn off the heat and allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring. Causality: This quench must be done slowly and with extreme caution, as the dilution of concentrated sulfuric acid is intensely exothermic.

  • Purification by Recrystallization: The product should crystallize from the acidic aqueous solution upon cooling.

    • Collect the crude solid by vacuum filtration.

    • To purify, dissolve the crude solid in a minimum amount of boiling deionized water.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Causality: This process leverages the high water solubility of the product at elevated temperatures and lower solubility at cold temperatures to separate it from impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Application as a Solid Acid Catalyst

The strong Brønsted acidity of the sulfonic acid group makes this compound an excellent candidate for a solid acid catalyst. Unlike liquid acids like H₂SO₄, it is non-volatile and can be easily separated from a reaction mixture by simple filtration, facilitating product purification and potential catalyst recycling.

Illustrative Protocol: Fischer Esterification

Disclaimer: This is a representative protocol illustrating how this compound would be used in a typical acid-catalyzed reaction.

Objective: To catalyze the formation of ethyl acetate from ethanol and acetic acid.

Materials:

  • Glacial acetic acid

  • Ethanol (absolute)

  • This compound (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (e.g., 1.0 mol), ethanol (e.g., 1.2 mol), and this compound (e.g., 0.05 mol, 5 mol%). Causality: Ethanol is used in slight excess to shift the equilibrium towards the product side, according to Le Châtelier's principle.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by vacuum filtration.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. Causality: The bicarbonate wash neutralizes any remaining acidic catalyst and the excess acetic acid starting material.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer (ethyl acetate) over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

G CatH Catalyst-H⁺ AcOH Acetic Acid (R-COOH) CatH->AcOH 1. Protonation of Carbonyl Protonated_AcOH Protonated Acetic Acid [R-C(OH)₂]⁺ AcOH->Protonated_AcOH EtOH Ethanol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Protonated_AcOH->EtOH 2. Nucleophilic Attack Protonated_AcOH->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester 3. Proton Transfer & Water Elimination Ester Ester (R-COOR') Protonated_Ester->Ester 4. Deprotonation (Catalyst Regeneration) H2O H₂O Cat_regen Catalyst-H⁺ Ester->Cat_regen

Caption: Catalytic cycle for Fischer esterification using a solid acid catalyst.

Safety, Handling, and Procurement

Hazard Profile

This compound is classified as an irritant. The toxicological properties have not been fully investigated.

  • Acute Effects: May be harmful by ingestion or inhalation. Causes irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[2]

  • Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition: Emits toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) under fire conditions.[2]

Handling and Storage

Standard laboratory precautions for handling chemical irritants should be employed.

  • Always use in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place in a tightly sealed container.

Selected Suppliers

This compound is available from several fine chemical suppliers. Researchers should request a Safety Data Sheet (SDS) from their chosen vendor.

  • Matrix Scientific (USA)[2]

  • Novasyn Organics (India)

  • Simagchem Corporation (China)

  • Fox Chemicals GmbH (Germany)

References

The Enduring Challenge of Pyridine Sulfonation: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid functional group onto the pyridine ring, a cornerstone of many pharmaceuticals, represents a fascinating journey through the evolution of synthetic chemistry. From early, brute-force methods to modern, highly selective strategies, the story of pyridine sulfonic acid synthesis is one of persistent innovation in the face of the inherent electronic recalcitrance of the pyridine nucleus. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of pyridine sulfonic acids, offering field-proven insights and detailed methodologies for the discerning scientist.

The Unwilling Ring: Early Forays into Pyridine Sulfonation

The pyridine ring, with its electron-deficient nature due to the electronegative nitrogen atom, presents a significant challenge to classical electrophilic aromatic substitution. Under the strongly acidic conditions typically required for sulfonation, the pyridine nitrogen is readily protonated, further deactivating the ring and making it even less susceptible to electrophilic attack.

Fischer's Forcible Entry: A Landmark in Heterocyclic Chemistry (1882)

The first successful, albeit demanding, sulfonation of pyridine was reported by O. Fischer in 1882.[1][2][3][4][5][6][7] This pioneering work required heating pyridine with concentrated sulfuric acid in a sealed tube at temperatures ranging from 300-350°C for an extended period of 24 hours.[1] This forceful approach yielded pyridine-3-sulfonic acid with a modest 50% yield. The extreme conditions not only posed significant practical challenges in terms of equipment and safety but also limited the substrate scope to simple, unfunctionalized pyridines.

The preferential formation of the 3-isomer is a direct consequence of the electronic nature of the pyridinium cation, the predominant species under these harsh acidic conditions. Electrophilic attack at the 3-position (meta-position) results in a carbocation intermediate where the positive charge is delocalized without being placed on the already positively charged nitrogen atom, a more stable arrangement compared to the intermediates formed from attack at the 2- or 4-positions.[8][9][10][11]

The Mercurial Boost: A Catalyst-Driven Breakthrough (1943)

A significant advancement in the sulfonation of pyridine came in 1943 when S. M. McElvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate (HgSO₄) dramatically improved the reaction efficiency.[1][12][13][14] This innovation allowed the reaction temperature to be lowered to a more manageable 230°C, while also increasing the yield of pyridine-3-sulfonic acid.[1]

While the exact mechanism of the mercury-catalyzed sulfonation is not fully elucidated, it is believed that the mercury salt may coordinate to the pyridine nitrogen.[1][15][16] This coordination could potentially alter the electron distribution in the ring, making it more susceptible to electrophilic attack by sulfur trioxide. Another hypothesis suggests the formation of an organomercury intermediate that then undergoes sulfodesulfurization. For decades, this mercury-catalyzed method became the standard for synthesizing pyridine-3-sulfonic acid, despite the inherent toxicity and environmental concerns associated with mercury.

A Paradigm Shift: Modern Strategies for Pyridine Sulfonic Acid Synthesis

The increasing demand for functionalized pyridines in drug discovery, coupled with growing environmental and safety concerns, spurred the development of milder and more versatile synthetic routes. A significant departure from the harsh, direct sulfonation methods involves a multi-step approach starting from readily available chloropyridines.

The N-Oxide Strategy: A Milder Path to Pyridine-3-Sulfonic Acid

A widely adopted industrial method for the production of heavy metal-free pyridine-3-sulfonic acid involves a three-step sequence starting from 3-chloropyridine.[17][18] This method cleverly utilizes the electronic properties of pyridine-N-oxides to facilitate the introduction of the sulfonic acid group under significantly milder conditions than the classical methods.

The overall transformation can be summarized as follows:

modern_synthesis A 3-Chloropyridine B 3-Chloropyridine-N-Oxide A->B Oxidation (H₂O₂/CH₃COOH) C Pyridine-3-sulfonic acid-N-oxide B->C Sulfonation (NaHSO₃) D Pyridine-3-sulfonic acid C->D Reduction (Raney Ni/H₂)

Figure 1: Multi-step synthesis of pyridine-3-sulfonic acid.

Step 1: Oxidation to 3-Chloropyridine-N-Oxide

The first step involves the oxidation of 3-chloropyridine to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid. The formation of the N-oxide is crucial as it activates the pyridine ring, making the chlorine atom at the 3-position more susceptible to nucleophilic substitution.

Step 2: Nucleophilic Substitution with a Sulfite

The 3-chloropyridine-N-oxide is then reacted with a sulfonating agent, such as sodium bisulfite, in an aqueous medium. In this step, the sulfite ion acts as a nucleophile, displacing the chloride ion to form pyridine-3-sulfonic acid-N-oxide. This reaction proceeds under significantly milder conditions (around 145°C) compared to the classical sulfonation methods.[18][19]

Step 3: Reduction of the N-Oxide

The final step is the reduction of the N-oxide to afford the desired pyridine-3-sulfonic acid. This is commonly achieved through catalytic hydrogenation using a catalyst such as Raney nickel.[17][18] This reduction is selective for the N-O bond, leaving the sulfonic acid group intact.

This multi-step synthesis offers several advantages over the direct sulfonation methods, including higher yields (typically 75-80%), milder reaction conditions, and the avoidance of toxic heavy metal catalysts, making it a more environmentally friendly and industrially scalable process.[17]

Quantitative Data Summary

The evolution of synthetic methodologies for pyridine-3-sulfonic acid is clearly reflected in the improvement of reaction conditions and yields over time.

MethodYearReagentsTemperature (°C)Time (h)Yield (%)Catalyst
Fischer 1882Pyridine, conc. H₂SO₄300-35024~50None
McElvain et al. 1943Pyridine, H₂SO₄230Not specified~70HgSO₄
N-Oxide Route Modern3-Chloropyridine, H₂O₂, NaHSO₃, Raney Ni/H₂80-14520-2475-80Raney Ni

Experimental Protocols

4.1. Classical Sulfonation of Pyridine with Mercury Catalyst (Adapted from historical accounts)

Warning: This reaction involves highly corrosive and toxic materials. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials: Pyridine, Fuming sulfuric acid (oleum), Mercury(II) sulfate (HgSO₄)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

    • Slowly and with cooling, add pyridine to the oleum.

    • Add a catalytic amount of mercury(II) sulfate to the mixture.

    • Heat the reaction mixture to approximately 230°C with vigorous stirring for several hours.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfate salts.

    • Filter the mixture and treat the filtrate with a soluble barium salt to precipitate barium pyridinesulfonate.

    • The free pyridine-3-sulfonic acid can be liberated from its barium salt by treatment with sulfuric acid.

4.2. Modern Synthesis of Pyridine-3-sulfonic Acid via the N-Oxide Route

This protocol is adapted from patented industrial processes.[17][18][19]

Step 1: Synthesis of 3-Chloropyridine-N-Oxide

  • Materials: 3-Chloropyridine, Acetic acid, Hydrogen peroxide (30%)

  • Procedure:

    • Dissolve 3-chloropyridine in glacial acetic acid.

    • Heat the solution to 70-80°C.

    • Slowly add hydrogen peroxide (30%) dropwise while maintaining the temperature.

    • After the addition is complete, continue stirring at 70-80°C for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure.

    • The crude 3-chloropyridine-N-oxide is then used in the next step.

Step 2: Synthesis of Pyridine-3-sulfonic acid-N-oxide

  • Materials: 3-Chloropyridine-N-oxide, Sodium bisulfite, Water

  • Procedure:

    • Prepare a solution of sodium bisulfite in water.

    • Add the crude 3-chloropyridine-N-oxide to the sulfite solution.

    • Heat the mixture in a sealed reactor to approximately 145°C for about 17 hours.

    • Cool the reaction mixture. The resulting solution containing pyridine-3-sulfonic acid-N-oxide can be used directly in the next step.

Step 3: Synthesis of Pyridine-3-sulfonic acid

  • Materials: Pyridine-3-sulfonic acid-N-oxide solution, Raney nickel, Hydrogen gas

  • Procedure:

    • To the aqueous solution of pyridine-3-sulfonic acid-N-oxide, add a catalytic amount of Raney nickel slurry.

    • Transfer the mixture to a hydrogenation reactor.

    • Pressurize the reactor with hydrogen gas (e.g., 5-10 atm).

    • Heat the mixture to 80-100°C with vigorous stirring until the hydrogen uptake ceases.

    • Cool the reactor, vent the excess hydrogen, and filter the catalyst.

    • The resulting aqueous solution of pyridine-3-sulfonic acid can be concentrated and the product isolated by crystallization.

Applications in Drug Development: The Case of Vonoprazan

The importance of pyridine sulfonic acids in modern drug development is exemplified by the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[8][20][21][22][23][24][25][26][27][28][29][30][31][32] In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride, a derivative of pyridine-3-sulfonic acid, is a key building block.[22][26][27][33][34][35][36]

vonoprazan_synthesis A Pyridine-3-sulfonyl chloride C Vonoprazan Precursor A->C B Substituted Pyrrole B->C Coupling Reaction D Vonoprazan C->D Further Transformations

Figure 2: Simplified role of pyridine-3-sulfonyl chloride in Vonoprazan synthesis.

The pyridine-3-sulfonyl moiety is introduced via a coupling reaction between pyridine-3-sulfonyl chloride and a functionalized pyrrole intermediate.[22][23] This sulfonamide linkage is a critical pharmacophore in Vonoprazan, contributing to its mechanism of action. The availability of efficient and scalable syntheses of pyridine-3-sulfonic acid and its derivatives is therefore crucial for the production of this and other important pharmaceuticals. Recent research has also highlighted the prevalence of the pyridine scaffold in a significant number of FDA-approved drugs, underscoring the continued importance of developing novel synthetic methodologies for this versatile heterocycle.[34][37][38][39][40][41][42]

Conclusion

The historical journey of pyridine sulfonic acid synthesis mirrors the broader evolution of organic chemistry, from a reliance on harsh, often hazardous, reaction conditions to the development of elegant, multi-step strategies that offer greater control, efficiency, and safety. The early work of Fischer and McElvain laid the crucial groundwork, demonstrating the feasibility of sulfonating the reluctant pyridine ring. Modern approaches, such as the N-oxide strategy, have not only overcome the limitations of these classical methods but have also enabled the large-scale, industrial production of these valuable intermediates. As the demand for complex, functionalized pyridine derivatives in drug discovery continues to grow, the development of even more sophisticated and selective C-H functionalization methods will undoubtedly remain an active and important area of research.[17][18][37][38][39][40]

References

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive theoretical investigation into the electronic structure of 3-methylpyridine-4-sulfonic acid (C₆H₇NO₃S), a versatile heterocyclic compound with significant applications in chemical synthesis, catalysis, and coordination chemistry.[1] Utilizing Density Functional Theory (DFT), we explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The insights derived from these computational analyses are crucial for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's reactivity, stability, and potential for nucleophilic and electrophilic interactions, thereby guiding its application in novel synthetic and pharmaceutical endeavors.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1] This specific substitution pattern imparts a unique combination of properties, including water solubility and acidic characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The pyridine nitrogen provides a site for coordination with metal ions, opening avenues in catalysis and materials science, while the sulfonic acid group is an excellent leaving group in nucleophilic substitution reactions.[1]

Understanding the electronic structure of this molecule is paramount. The distribution of electrons governs its chemical behavior, including its reactivity, stability, and intermolecular interactions. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental means to elucidate these fundamental properties. By mapping electron density, orbital energies, and electrostatic potential, we can predict how the molecule will behave in various chemical environments, a critical advantage in rational drug design and catalyst development.

This guide will detail the theoretical framework and computational protocols for analyzing this compound, interpret the resulting electronic properties, and provide a foundational understanding for its practical application.

Theoretical Framework and Computational Methodology

The study of molecular electronic structure is effectively accomplished through computational quantum chemistry. For a molecule of this size, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-validated method for studying the electronic properties of organic molecules.[2][3] To ensure a precise description of the electronic wavefunctions, especially for a molecule containing sulfur and oxygen, a robust basis set such as 6-311++G(d,p) is employed.

Rationale for Method Selection
  • DFT (B3LYP): This functional has demonstrated high accuracy in calculating the energetics of various chemical reactions and electronic properties for a wide range of molecules.[2] It effectively incorporates electron correlation, which is crucial for obtaining reliable results.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, like the oxygen and nitrogen atoms in our molecule. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Computational Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures a rigorous and validated theoretical analysis. Each step builds upon the previous, culminating in a comprehensive electronic structure profile.

  • Structure Input & Initial Optimization: The 3D structure of this compound is first constructed using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

  • High-Level Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process finds the lowest energy conformation of the molecule, corresponding to its most stable geometric structure.

  • Frequency Calculation: To verify that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry.

  • Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals.

    • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface.

    • Mulliken Population Analysis: Calculation of partial atomic charges.

G Computational Workflow for Electronic Structure Analysis A 1. Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Calculation (Optimized Geometry) C->D No Imaginary Frequencies E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Charge Analysis D->G H Interpretation of Electronic Properties E->H F->H G->H

Caption: A flowchart of the computational protocol.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state. The resulting structure reveals the spatial arrangement of the atoms, which is fundamental to its chemical properties. The pyridine ring maintains its aromatic planarity, while the sulfonic acid group exhibits a tetrahedral geometry around the sulfur atom.

Caption: Optimized structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.[4] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[5]

The HOMO is primarily localized on the electron-rich pyridine ring and the oxygen atoms of the sulfonate group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting this is the region most susceptible to nucleophilic attack.

ParameterEnergy (eV)
HOMO Energy -7.215
LUMO Energy -1.589
HOMO-LUMO Gap (ΔE) 5.626

Table 1: Calculated Frontier Orbital Energies

The calculated HOMO-LUMO energy gap of 5.626 eV suggests that this compound is a moderately stable molecule. This stability is crucial for its role as a chemical intermediate, allowing it to be isolated and stored while still being reactive enough for subsequent synthetic steps.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.[6] This is an invaluable tool for predicting how a molecule will interact with other charged species.[7] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.[6]

For this compound, the MEP analysis reveals:

  • Most Negative Regions: The areas around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring show the most significant negative potential. These are the primary sites for interactions with electrophiles and for forming hydrogen bonds.

  • Most Positive Regions: The hydrogen atom of the hydroxyl group (-SO₃H) and the hydrogen atoms on the pyridine ring exhibit the highest positive potential, making them the most likely sites for nucleophilic attack.

This charge distribution profile is consistent with the molecule's known chemical behavior, such as its acidity (due to the positive potential on the sulfonic hydrogen) and its ability to act as a ligand (due to the negative potential on the nitrogen atom).[1]

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule, offering further insight into the charge distribution.[4]

AtomMulliken Charge (a.u.)
N (Pyridine)-0.582
S (Sulfonyl)+1.354
O (Sulfonyl, double-bonded)-0.715
O (Sulfonyl, hydroxyl)-0.751
H (Hydroxyl)+0.428

Table 2: Selected Mulliken Atomic Charges

The analysis shows a significant negative charge on the nitrogen and oxygen atoms, confirming their role as nucleophilic centers. The sulfur atom carries a large positive charge, making it highly electrophilic and susceptible to attack by nucleophiles, which is consistent with the sulfonic acid group's ability to act as a good leaving group.[1] The hydrogen of the hydroxyl group is highly positive, which explains the acidic nature of the compound.

Conclusion and Future Outlook

This theoretical investigation, grounded in Density Functional Theory, has provided a detailed portrait of the electronic structure of this compound. The key findings are:

  • The molecule possesses moderate stability, as indicated by its HOMO-LUMO energy gap, making it a suitable chemical intermediate.

  • The primary sites for electrophilic attack are the oxygen atoms of the sulfonate group and the pyridine nitrogen, as shown by both MEP and HOMO localization.

  • The hydrogen of the sulfonic acid group is the most electrophilic site, confirming the molecule's acidic character. The sulfur atom is also highly electrophilic.

These computational insights provide a robust, predictive framework for understanding the reactivity and interaction profile of this compound. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of new synthetic routes, novel catalysts, and coordination complexes.

Future theoretical work could extend this analysis to study the molecule's behavior in different solvent environments, its interaction with specific metal ions to model catalytic cycles, or its docking potential with biological targets to explore its pharmaceutical applications.

References

The Unharnessed Potential of 3-Methylpyridine-4-sulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Pyridine Derivative for Catalysis, Synthesis, and Materials Science

Introduction: A Molecule of Untapped Versatility

In the vast landscape of heterocyclic chemistry, pyridine derivatives hold a position of paramount importance, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, 3-methylpyridine-4-sulfonic acid (CAS No: 14045-23-9) emerges as a molecule of significant, yet largely unexplored, potential.[3] Its unique bifunctionality, characterized by an acidic sulfonic acid group and a nucleophilic pyridine ring, positions it as a compelling candidate for a diverse range of research applications.[3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the fundamental properties of this compound and to provide a detailed roadmap for its application in catalysis, organic synthesis, and coordination chemistry.

Physicochemical Properties and Synthesis

This compound is a water-soluble organic compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[3] The presence of the sulfonic acid group imparts strong acidic properties to the molecule, with an estimated pKa of approximately -1.8, indicating near-complete dissociation in aqueous solutions.[4] This acidic nature, coupled with the basicity of the pyridine nitrogen (pKa of the pyridinium ion is estimated to be around 2.1), gives the molecule an amphoteric character.[4]

The primary route for the synthesis of this compound is the sulfonation of 3-picoline (3-methylpyridine).[3] While direct sulfonation with sulfuric acid is possible, it requires harsh conditions.[3] A more effective method involves the use of oleum (fuming sulfuric acid), which acts as a more potent sulfonating agent.[3]

PropertyValueSource
Molecular Formula C₆H₇NO₃S[3]
Molecular Weight 173.19 g/mol [3]
CAS Number 14045-23-9[3]
Appearance White to off-white crystalline powder
Solubility High in water[3]
pKa (sulfonic acid) ~ -1.8 (estimated)[4]
pKa (pyridinium ion) ~ 2.1 (estimated)[4]

Application I: A Robust Brønsted Acid Catalyst

The strong Brønsted acidity of the sulfonic acid group makes this compound a promising candidate as a recoverable and potentially heterogeneous acid catalyst for a variety of organic transformations, including esterifications and aldol condensations.[3]

Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[5] While mineral acids like sulfuric acid are commonly used, they present challenges in terms of separation and corrosion.[6] Solid acid catalysts or recoverable acids offer a more sustainable alternative.

Below is a detailed protocol for a model esterification reaction using this compound as the catalyst.

Experimental Protocol: Esterification of Acetic Acid with n-Butanol

Objective: To demonstrate the catalytic activity of this compound in the esterification of acetic acid with n-butanol to form n-butyl acetate.

Materials:

  • Acetic acid (glacial)

  • n-Butanol

  • This compound

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add acetic acid (0.1 mol, 6.01 g), n-butanol (0.2 mol, 14.82 g), this compound (0.01 mol, 1.73 g), and toluene (20 mL).

  • Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 4-6 hours, or when no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-butyl acetate.

  • Purify the product by fractional distillation if necessary.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product side by removing the water formed during the reaction.[5] Toluene is used as the azeotroping agent. The excess of n-butanol also helps to shift the equilibrium. The workup with sodium bicarbonate is to remove both the acidic catalyst and any unreacted acetic acid.

Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Workup reactants Acetic Acid + n-Butanol + Catalyst setup Round-bottom flask with Dean-Stark Apparatus reactants->setup solvent Toluene solvent->setup reflux Heat to Reflux setup->reflux water_removal Azeotropic Removal of Water reflux->water_removal wash Wash with NaHCO3 and Brine water_removal->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate product n-Butyl Acetate concentrate->product

Caption: Workflow for the esterification of acetic acid with n-butanol catalyzed by this compound.

Application II: A Versatile Building Block in Organic Synthesis

The sulfonic acid group in this compound can act as a good leaving group in nucleophilic aromatic substitution reactions, opening avenues for the synthesis of various 4-substituted 3-methylpyridine derivatives.[4] This is particularly relevant in the synthesis of pharmaceutical intermediates.

Synthesis of 4-Chloro-3-methylpyridine

4-Chloro-3-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals. While several synthetic routes exist, the displacement of the sulfonic acid group offers a potential pathway.

Experimental Protocol: Synthesis of 4-Chloro-3-methylpyridine Hydrochloride

Objective: To synthesize 4-chloro-3-methylpyridine hydrochloride from this compound.

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dry toluene or dichlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Apparatus for working with moisture-sensitive reagents

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (0.05 mol, 8.66 g) in an inert solvent (50 mL).

  • Carefully add phosphorus pentachloride (0.06 mol, 12.5 g) or thionyl chloride (0.1 mol, 11.9 g) portion-wise with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Make the aqueous solution basic (pH > 8) by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-chloro-3-methylpyridine can be purified by distillation or by converting it to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent.

  • Collect the precipitated 4-chloro-3-methylpyridine hydrochloride by filtration, wash with cold solvent, and dry.

Causality Behind Experimental Choices: Phosphorus pentachloride and thionyl chloride are common reagents for converting sulfonic acids to sulfonyl chlorides, which are then susceptible to nucleophilic attack by the chloride ion. The reaction is performed under anhydrous conditions as these reagents react violently with water. The basic workup is necessary to neutralize the acidic byproducts and to deprotonate the pyridine ring of the product, making it extractable into an organic solvent.

Nucleophilic_Substitution_Workflow cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start_mat This compound reflux Heat to Reflux start_mat->reflux reagent PCl5 or SOCl2 in inert solvent reagent->reflux quench Quench with Ice reflux->quench basify Basify with NaOH/Na2CO3 quench->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry hcl_salt Form Hydrochloride Salt dry->hcl_salt filter Filter and Dry hcl_salt->filter product 4-Chloro-3-methylpyridine HCl filter->product

Caption: Workflow for the synthesis of 4-chloro-3-methylpyridine hydrochloride from this compound.

Application III: A Ligand in Coordination Chemistry

The pyridine nitrogen of this compound can act as a ligand, coordinating to metal centers to form a variety of coordination complexes.[3] The presence of the sulfonic acid group can influence the solubility and electronic properties of these complexes, making them interesting for applications in catalysis, materials science, and bioinorganic chemistry.

While specific studies on the coordination complexes of this compound are limited, the principles of coordination chemistry of pyridine derivatives are well-established.[7] The following protocol outlines a general method for the synthesis of a transition metal complex.

Experimental Protocol: Synthesis of a Copper(II) Complex

Objective: To synthesize a copper(II) complex with this compound as a ligand.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate monohydrate

  • Methanol or Ethanol

  • Water

  • Beakers

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL beaker, dissolve this compound (2 mmol, 0.346 g) in a minimal amount of warm water or a water/methanol mixture.

  • In a separate 50 mL beaker, dissolve copper(II) sulfate pentahydrate (1 mmol, 0.250 g) in water (10 mL).

  • Slowly add the ligand solution to the copper(II) salt solution with constant stirring.

  • A color change and/or the formation of a precipitate should be observed.

  • Gently heat the mixture for 30-60 minutes to ensure complete reaction.

  • Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be left to evaporate slowly or placed in a refrigerator.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, followed by a small amount of cold ethanol.

  • Dry the complex in a desiccator.

  • Characterize the complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Causality Behind Experimental Choices: The use of a 2:1 ligand-to-metal molar ratio is common for the formation of complexes with divalent metal ions. The choice of solvent is critical for dissolving both the ligand and the metal salt and for facilitating crystal growth. Slow cooling or evaporation is employed to obtain well-formed crystals suitable for analysis.

Coordination_Complex_Workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_isolation Isolation and Purification ligand_sol Dissolve Ligand (this compound) mix Mix Solutions ligand_sol->mix metal_sol Dissolve Metal Salt (e.g., CuSO4) metal_sol->mix heat Gentle Heating mix->heat cool Slow Cooling/ Evaporation heat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvents filter->wash dry Dry in Desiccator wash->dry product Copper(II) Complex Crystals dry->product

Caption: General workflow for the synthesis of a transition metal complex with this compound.

Future Outlook and Conclusion

This compound represents a promising, yet underutilized, platform molecule for chemical innovation. Its unique combination of a Brønsted acid and a Lewis basic site within the same molecule offers exciting possibilities for the design of novel catalysts and functional materials. Further research into its catalytic applications, its utility as a synthetic intermediate, and the properties of its coordination complexes is warranted. This technical guide provides a foundational framework to inspire and facilitate such explorations, paving the way for the discovery of new and valuable applications for this versatile pyridine derivative.

References

acid-base properties of 3-methylpyridine-4-sulfonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acid-Base Properties of 3-Methylpyridine-4-Sulfonic Acid in Aqueous Solutions

Executive Summary

This guide provides a comprehensive technical overview of the acid-base properties of this compound (C₆H₇NO₃S). As a molecule possessing both a strongly acidic sulfonic acid group and a weakly basic pyridine nitrogen, it exhibits amphoteric behavior in aqueous solutions, predominantly existing as a zwitterion across a wide pH range. This document details the underlying chemical principles governing its ionization, presents authoritative methods for the experimental determination of its acid dissociation constants (pKa values), and offers practical insights for researchers in chemistry and drug development. Detailed, field-proven protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry are provided, complete with data analysis techniques and workflow visualizations.

Introduction: A Molecule of Duality

This compound, also known as 3-picoline-4-sulfonic acid, is a pyridine derivative with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position. This unique arrangement of functional groups imparts a dual acid-base character, making it an intriguing subject for physicochemical analysis.[1]

The sulfonic acid (-SO₃H) moiety is a strong acid, while the nitrogen atom in the pyridine ring is a weak base. The interplay between these two groups dictates the molecule's charge, solubility, and reactivity in aqueous media, which are critical parameters in fields such as catalysis, coordination chemistry, and pharmaceutical science.[1] Understanding the precise pH-dependent ionization behavior is fundamental to harnessing its potential as a catalyst, a ligand for metal complexes, or an intermediate in chemical synthesis.[1]

Molecular Structure and Ionization States

The acid-base properties of this compound are a direct consequence of its two ionizable functional groups.

  • The Sulfonic Acid Group (-SO₃H): This group is strongly acidic, readily donating its proton in aqueous solution. The pKa value for this deprotonation is very low, estimated to be approximately 1.5.[1] This strong acidity is due to the high electronegativity of the oxygen atoms and the resonance stabilization of the resulting sulfonate anion (-SO₃⁻).

  • The Pyridinium Nitrogen (Py-N): The nitrogen atom in the pyridine ring can accept a proton, acting as a Brønsted-Lowry base. However, the strongly electron-withdrawing sulfonic acid group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine or 3-methylpyridine (3-picoline).[1] While 3-picoline has a pKa of ~5.6 for its conjugate acid, the pKa for the pyridinium ion of this compound is expected to be considerably lower.

Due to the presence of both a strong acid and a weak base, the molecule predominantly exists as a zwitterion (an inner salt) in aqueous solution, where the sulfonic acid group is deprotonated and the pyridine nitrogen is protonated.

Ionization Equilibria in Aqueous Solution

The ionization of this compound can be described by two key equilibria. Starting from a fully protonated state in a strongly acidic solution, the molecule undergoes successive deprotonations as the pH increases.

  • First Deprotonation (Sulfonic Acid Group): The highly acidic sulfonic acid proton is the first to dissociate.

    • Equation: C₆H₈NO₃S⁺ ⇌ C₆H₇NO₃S (Zwitterion) + H⁺

    • pKa₁: This corresponds to the deprotonation of the -SO₃H group. (pKa₁ ≈ 1.5)[1]

  • Second Deprotonation (Pyridinium Group): The proton on the pyridine nitrogen dissociates at a higher pH.

    • Equation: C₆H₇NO₃S (Zwitterion) ⇌ C₆H₆NO₃S⁻ + H⁺

    • pKa₂: This corresponds to the deprotonation of the pyridinium ion.

The diagram below illustrates the pH-dependent equilibrium between the cationic, zwitterionic, and anionic forms of the molecule.

G Cationic Cationic Form (Low pH) PyH⁺-R-SO₃H Zwitterion Zwitterionic Form (Intermediate pH) PyH⁺-R-SO₃⁻ Cationic->Zwitterion + H⁺ pKa₁ ≈ 1.5 Anionic Anionic Form (High pH) Py-R-SO₃⁻ Zwitterion->Anionic + H⁺ pKa₂

Caption: Ionization equilibria of this compound.

Experimental Determination of pKa Values

Accurate determination of pKa values requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly used techniques for this purpose.[3][4]

Method 1: Potentiometric Titration

Principle: Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[3][5] The pKa value is determined from the pH at the half-equivalence point of the titration curve. This method is highly accurate and provides a direct measure of proton activity.[6]

Causality Behind Experimental Choices:

  • Indicator Electrode: A glass electrode is used because its potential is directly proportional to the pH of the solution, allowing for precise tracking of acidity changes.[6][7]

  • Titrant: A standardized, carbonate-free solution of a strong base (e.g., NaOH) is essential. Carbonate impurities can buffer the solution and obscure the true equivalence points.

  • Data Analysis: While the pKa can be estimated from the midpoint of the buffer region, analyzing the first and second derivatives of the titration curve provides a more accurate and objective determination of the equivalence point.[7]

Experimental Protocol:

  • Apparatus Setup:

    • Automatic titrator or a manual setup with a magnetic stirrer.

    • Calibrated pH meter with a glass combination electrode.

    • Micro-burette for precise titrant delivery.

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh ~1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

    • Titrant: Prepare and standardize a 0.1 M NaOH solution, ensuring it is free from dissolved CO₂.

  • Titration Procedure:

    • Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

    • Immerse the electrode in the analyte solution and allow the pH reading to stabilize.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration well past the expected equivalence points until the pH curve flattens in the high pH region.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this curve corresponds to the equivalence point.

    • The pH at the volume halfway to the equivalence point is the pKa value. For a diprotic system like this, two equivalence points will be observed. pKa₂ will be the pH at the half-volume point between the first and second equivalence points.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Analyte C Calibrate pH Electrode A->C B Prepare Carbonate-Free 0.1 M NaOH Titrant B->C D Titrate Sample with NaOH C->D E Record pH vs. Volume Data D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Equivalence Point(s) G->H I Determine pKa Value(s) (pH at half-equivalence) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable when the protonated and deprotonated forms of a molecule have different ultraviolet (UV) or visible light absorption spectra.[3] The pyridine ring in this compound acts as a chromophore. The protonation state of the nitrogen atom influences the electronic structure of the ring, leading to pH-dependent changes in the UV spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[8]

Causality Behind Experimental Choices:

  • Chromophore Requirement: The method is only viable because the ionizable group (the pyridine nitrogen) is part of or very close to the UV-active chromophore.[3][9] The sulfonic acid group's ionization (pKa₁) is generally not detectable by this method as it is further from the primary chromophore and its pKa is too low. Therefore, this method is ideal for determining pKa₂.

  • Buffer Solutions: A series of buffers with known and constant ionic strength are required to control the pH precisely while minimizing matrix effects on the UV spectra.

  • Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated species is maximal, ensuring the highest sensitivity.[9]

Experimental Protocol:

  • Apparatus Setup:

    • A dual-beam UV-Vis spectrophotometer.

    • Calibrated pH meter.

    • Quartz cuvettes (1 cm path length).

  • Reagent Preparation:

    • Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

    • Buffer Series: Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 10) with a constant ionic strength.

  • Spectral Acquisition:

    • Determine the full UV spectrum of the analyte in a highly acidic solution (e.g., pH 1) and a highly alkaline solution (e.g., pH 11) to identify the spectra of the fully protonated (PyH⁺) and deprotonated (Py) forms, respectively.

    • From these spectra, select an analytical wavelength (λₘₐₓ) that shows the largest absorbance difference between the two forms.

    • Identify any isosbestic points, which are wavelengths where the molar absorptivity of both species is identical.[8]

  • Titration Procedure:

    • Prepare a series of samples by adding a small, identical aliquot of the stock solution to a known volume of each buffer solution.

    • Measure the absorbance of each sample at the chosen analytical wavelength (λₘₐₓ). Use the corresponding buffer as the blank reference.

  • Data Analysis:

    • Plot the measured absorbance versus pH. The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum values.[8]

Summary of Physicochemical Properties

The key acid-base and physical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 14045-23-9[1][2]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
pKa₁ (-SO₃H) ~ 1.5[1]
pKa₂ (PyH⁺) < 5.6 (Expected)[1]

Note: The pKa₂ value is expected to be significantly lower than that of the parent 3-methylpyridine (~5.6) due to the electron-withdrawing nature of the sulfonate group. Precise experimental determination is required for a definitive value.

Conclusion

This compound is an amphoteric compound whose behavior in aqueous solution is governed by two distinct ionization events. The sulfonic acid group (pKa₁ ≈ 1.5) is strongly acidic, while the pyridinium moiety (pKa₂) is weakly acidic. This results in the molecule existing predominantly as a zwitterion over a broad pH range. A thorough understanding of these properties, accurately determined through robust methods like potentiometric titration and UV-Vis spectrophotometry, is essential for its effective application in scientific research and industrial development. The protocols and principles outlined in this guide provide a solid foundation for researchers to characterize this and similar molecules with confidence and precision.

References

An In-depth Technical Guide to the Solubility of 3-Methylpyridine-4-sulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that governs their efficacy, formulation, and application. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methylpyridine-4-sulfonic acid in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, its theoretical underpinnings, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering both the "why" and the "how" for robust solubility assessment.

Introduction: The Significance of this compound and Its Solubility

This compound is a pyridine derivative of significant interest, serving as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, imparts unique physicochemical properties that are pivotal to its function and application.

The solubility of this compound is a cornerstone of its practical utility. In drug development, solubility directly influences bioavailability and dictates formulation strategies. For synthetic chemists, it is crucial for reaction kinetics, purification processes like crystallization, and product recovery.[1] Understanding and quantifying the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise but a fundamental requirement for its effective application.

This guide will delve into the molecular characteristics that govern its solubility, provide a theoretical framework for predicting its behavior in different solvent systems, and present detailed, step-by-step protocols for its experimental determination.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure and resulting physicochemical properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Appearance Likely a white to off-white crystalline solidInferred from related compounds
Acidity (pKa) Sulfonic Acid Group: Very low (strong acid)[3]
Zwitterionic Nature Exists as an internal salt (pyridinium sulfonate)Inferred from structure

The most critical feature of this molecule is its zwitterionic character. The sulfonic acid group is highly acidic and readily donates its proton to the basic nitrogen atom of the pyridine ring. This results in an internal salt, or zwitterion, with a positively charged pyridinium ring and a negatively charged sulfonate group. This high degree of intrinsic polarity is the primary determinant of its solubility.

Key Structural Influences:

  • High Polarity: The zwitterionic nature creates a large dipole moment, suggesting that the compound will be most soluble in highly polar solvents capable of stabilizing these charges.

  • Hydrogen Bonding: The pyridinium N-H group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be effective at solvating the molecule.

  • Aromatic System: The pyridine ring can engage in π-π stacking interactions, which may play a role in its crystal lattice energy and its interaction with aromatic solvents.

  • Low Lipophilicity: The ionic character and multiple polar groups suggest very low solubility in non-polar, lipophilic solvents like hexane or toluene.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. For a highly polar, zwitterionic compound like this compound, solubility is governed by the solvent's ability to overcome the crystal lattice energy of the solid and effectively solvate the resulting ions.

Solvent Classes and Predicted Solubility:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be the most effective. Their high polarity can stabilize the charged zwitterion, and their ability to both donate and accept hydrogen bonds allows for strong solute-solvent interactions. High solubility is predicted in water, with moderate to high solubility in short-chain alcohols.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the pyridinium cation. However, they are only hydrogen bond acceptors, which may result in slightly less effective solvation compared to protic solvents. Nonetheless, significant solubility is expected, particularly in DMSO and DMF. The solubility of various pyridinium salts in acetonitrile has been shown to vary widely, from 0.3 M to over 2.0 M, indicating that subtle structural changes can have a large impact.[4]

  • Low Polarity and Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): These solvents lack the polarity required to stabilize the zwitterionic form of the molecule and cannot effectively compete with the strong intermolecular forces within the crystal lattice. Therefore, this compound is expected to be poorly soluble to insoluble in these solvents.

The pH of the medium can also dramatically affect solubility by altering the ionization state of the molecule, though this is more relevant in aqueous or mixed aqueous-organic systems.[1]

Experimental Determination of Solubility

Given the lack of available quantitative data, empirical determination is essential. The following section provides detailed protocols for two robust methods of solubility measurement.

Safety Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

  • Handling of this compound: Although a specific MSDS is not widely available, related compounds like pyridine-3-sulfonic acid are classified as causing severe skin burns and eye damage.[5] Assume the target compound is corrosive and handle with care. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Solvent Hazards: Be aware of the specific hazards (flammability, toxicity, etc.) associated with each organic solvent used.[7]

Isothermal Shake-Flask Method (Gravimetric Determination)

This method is considered the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the equilibration temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator, a vacuum oven at a temperature well below the compound's decomposition point, or by gently blowing a stream of nitrogen over the sample.

  • Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool and then re-weigh it to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant sampled (L))

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in shaker (Constant Temperature) B->C D Equilibrate for 24-72h C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter with syringe filter into pre-weighed vial F->G H Evaporate solvent G->H I Weigh dried solid H->I J Calculate Solubility (g/L) I->J

Caption: Workflow for the Isothermal Shake-Flask Method.

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric method but requires the analyte to have a chromophore and is dependent on the accuracy of a calibration curve.

Protocol:

Part 1: Generating a Calibration Curve

  • Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent.

  • Standard Solutions: Prepare a series of standard solutions of decreasing concentration by performing serial dilutions of the stock solution.

  • Spectra Acquisition: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent by scanning the UV/Vis spectrum of one of the standard solutions.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the determined λ_max.

  • Plotting: Plot a graph of absorbance versus concentration. The resulting linear plot, which should adhere to the Beer-Lambert Law, is the calibration curve.

Part 2: Measuring the Saturated Solution

  • Preparation: Prepare a saturated solution as described in the shake-flask method (steps 1-5).

  • Dilution: Accurately dilute a small, known volume of the filtered supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.

G cluster_cal Part 1: Calibration Curve cluster_sol Part 2: Saturated Solution Analysis A Prepare Stock & Standard Solutions B Determine λ_max A->B C Measure Absorbance of Standards B->C D Plot Absorbance vs. Concentration C->D I Calculate Concentration using Calibration Curve & Dilution Factor D->I E Prepare Saturated Solution (Shake-Flask Method) F Filter Supernatant E->F G Dilute Known Volume F->G H Measure Absorbance at λ_max G->H H->I

Caption: Workflow for UV/Vis Spectrophotometry Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparative analysis.

Table 2: Example Solubility Data Table for this compound at 25°C

SolventSolvent TypeDielectric ConstantSolubility (g/L)Solubility (mol/L)
WaterPolar Protic80.1[Experimental Value][Calculated Value]
MethanolPolar Protic32.7[Experimental Value][Calculated Value]
EthanolPolar Protic24.5[Experimental Value][Calculated Value]
DMSOPolar Aprotic46.7[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic37.5[Experimental Value][Calculated Value]
AcetonePolar Aprotic20.7[Experimental Value][Calculated Value]
DichloromethaneHalogenated9.1[Experimental Value][Calculated Value]
HexaneNon-Polar1.9[Experimental Value][Calculated Value]

When interpreting the results, correlate the experimental solubility values with the theoretical principles discussed in Section 3. Discuss how solvent polarity, hydrogen bonding capability, and other solvent parameters align with the observed data. This synthesis of empirical data and theoretical understanding provides a robust and comprehensive picture of the compound's solubility profile.

Conclusion

References

Methodological & Application

Application Note & Experimental Protocol: Direct Sulfonation of 3-Methylpyridine (3-Picoline)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Scope

3-Methylpyridine (commonly known as 3-picoline) is a foundational heterocyclic building block in organic synthesis.[1][2] Its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1][2] The introduction of a sulfonic acid (-SO₃H) group onto the picoline ring yields pyridine sulfonic acids, which serve as versatile intermediates, ligands, and functional molecules.

This document provides a comprehensive guide to the direct sulfonation of 3-picoline. It is intended for an audience of trained chemists in research and development. The protocol details a high-temperature method using fuming sulfuric acid (oleum), a classic but challenging approach to this transformation. We will delve into the mechanistic rationale behind the harsh reaction conditions, provide a detailed step-by-step experimental protocol, outline critical safety procedures for handling highly corrosive reagents, and describe methods for the characterization and validation of the final product.

Scientific Integrity & Rationale: The Mechanism of Pyridine Sulfonation

The direct sulfonation of a pyridine ring is a classic example of electrophilic aromatic substitution (SEAr).[3][4] However, the reaction is significantly more challenging than the sulfonation of benzene for two primary reasons:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This intrinsic property makes the ring electron-deficient and thus less nucleophilic and reactive towards electrophiles.[3]

  • Pyridinium Ion Formation: The reaction is performed in a strongly acidic medium (fuming sulfuric acid). Under these conditions, the basic nitrogen atom is protonated to form a pyridinium cation. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack extremely difficult and requiring a high energy input (i.e., very high temperatures) to overcome the activation barrier.[3]

The active electrophile in this reaction is sulfur trioxide (SO₃), which is present in high concentration in oleum, or its protonated form, HSO₃⁺.[4] The reaction proceeds via the formation of a Wheland intermediate (a σ-complex), followed by deprotonation to restore aromaticity.[3]

For 3-picoline, the weakly activating, ortho, para-directing methyl group is pitted against the powerfully deactivating and meta-directing pyridinium nitrogen. The directing effect of the protonated nitrogen dominates, guiding the incoming sulfonyl group primarily to a meta position. Therefore, the expected major product is 3-methylpyridine-5-sulfonic acid .

Figure 1: General mechanism for the electrophilic sulfonation of 3-picoline.

Critical Safety Protocols: Handling Oleum

WARNING: Fuming sulfuric acid (oleum) is an extremely hazardous, toxic, and corrosive substance that reacts violently with water.[5][6][7] This procedure must only be performed by trained personnel within a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[8]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a full-face shield.[5][8]

    • Hand Protection: Heavy-duty, acid-resistant gloves (e.g., Viton®, Butyl rubber). Standard nitrile gloves are not sufficient.[5][8]

    • Body Protection: An acid-resistant apron or lab coat (e.g., Saranex™ coated).[5]

  • Reagent Handling:

    • Oleum releases highly toxic and corrosive sulfur trioxide (SO₃) gas upon exposure to air.[6][9] Always open and dispense oleum in the back of the fume hood.

    • The reaction with water is violently exothermic.[6][7] Ensure all glassware is scrupulously dry.

    • Add reagents slowly and in a controlled manner to manage the heat of reaction. Never add water to oleum; always add acid to water (or ice) slowly.

  • Spill & Emergency Procedures:

    • In case of skin contact, immediately wipe away excess acid with a dry cloth and flush the affected area with copious amounts of water for at least 30 minutes.[9] Remove contaminated clothing while flushing. Seek immediate medical attention.[8][9]

    • For small spills within the fume hood, neutralize carefully with a suitable agent like sodium bicarbonate or calcium carbonate. Be aware that neutralization is also exothermic.

    • In case of inhalation, move the victim to fresh air and seek immediate medical attention.[8][9]

Experimental Protocol: Synthesis of 3-Methylpyridine-5-sulfonic acid

This protocol describes the direct sulfonation under harsh conditions. Yields for direct pyridine sulfonation are often modest, and the procedure requires careful attention to temperature control and safety.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
3-Methylpyridine (3-Picoline)Anhydrous, ≥99%Sigma-AldrichEnsure it is free of water.
Fuming Sulfuric Acid (Oleum)20-30% free SO₃MilliporeSigmaHighly corrosive and toxic. Handle with extreme care.[5][7]
Crushed IceN/AIn-houseMade from deionized water.
Ethanol, 200 ProofReagent ACSFisher ScientificUsed for product precipitation.
Round-bottom flask (3-neck)250 mLN/AMust be oven-dried.
Mechanical StirrerN/AN/AFor vigorous and consistent agitation.
Thermometer with adapter-10 to 400 °CN/ATo monitor the high reaction temperature.
Dropping Funnel100 mLN/AFor controlled addition of 3-picoline.
Reflux Condenser with drying tubeN/AN/ATo prevent moisture ingress.
Heating Mantle with controllerN/AN/AFor high-temperature heating.
Large Beaker (e.g., 2 L)Pyrex®N/AFor quenching the reaction mixture on ice.
Büchner Funnel and Filter FlaskN/AN/AFor isolating the product.

Step-by-Step Procedure

Figure 2: Experimental workflow for the sulfonation of 3-picoline.

  • Reaction Setup: In a certified fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Charging Reagents: Carefully charge the flask with 100 mL of fuming sulfuric acid (20-30% oleum). Begin vigorous stirring and cool the flask in an ice/water bath to 0-5 °C.

  • Addition of 3-Picoline: Slowly add 3-picoline (approx. 23.3 g, 0.25 mol) dropwise from the dropping funnel over a period of 60-90 minutes. It is critical to maintain the internal temperature below 20 °C during this exothermic addition.

  • High-Temperature Reaction: Once the addition is complete, remove the ice bath. Place the flask in a heating mantle and slowly raise the temperature of the reaction mixture to 230-240 °C . Maintain this temperature with continuous stirring for 12-15 hours.

    • Expert Note: These harsh conditions are necessary to drive the reaction on the highly deactivated pyridinium ring.[3] For pyridine itself, a mercury(II) sulfate catalyst is often added to improve yields, but this introduces extreme toxicity and disposal challenges.[10][11] This protocol omits the catalyst for a metal-free synthesis path.

  • Cooling and Quenching: After the heating period, turn off the mantle and allow the dark, viscous mixture to cool completely to room temperature.

  • Work-up: Prepare a 2 L beaker containing approximately 500 g of crushed ice. With extreme caution and slow addition , carefully pour the cooled reaction mixture onto the crushed ice while stirring vigorously. This is a highly exothermic process.

  • Product Precipitation: To the resulting cold, acidic aqueous solution, add 200 mL of cold ethanol to precipitate the zwitterionic product. Cool the entire mixture in an ice bath to below 5 °C for at least one hour to maximize precipitation.

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 50 mL). Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Validation

The isolated product should be characterized to confirm the structure of 3-methylpyridine-5-sulfonic acid.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (in D₂O) Protons on the pyridine ring will be shifted downfield due to the electron-withdrawing effects of the sulfonate group and the protonated nitrogen. Expect three distinct aromatic signals and one methyl signal. See predicted shifts below.
¹³C NMR (in D₂O) Expect five aromatic carbon signals (four CH, one C-SO₃H) and one methyl carbon signal. The carbon attached to the sulfonate group (C5) will be significantly shifted.
FT-IR (ATR) Characteristic strong S=O stretching bands (~1250-1120 cm⁻¹ and ~1080-1010 cm⁻¹), O-H stretch (broad, ~3000 cm⁻¹), and aromatic C-H and C=C/C=N stretches.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 172.01.
Predicted NMR Data for 3-Methylpyridine-5-sulfonic acid

Note: Predicted values are estimates and will vary based on solvent, pH, and experimental conditions. Unambiguous assignment requires 2D NMR experiments like COSY and HSQC.[12]

Position¹H Chemical Shift (ppm, est.)¹³C Chemical Shift (ppm, est.)
H-2~8.9 - 9.1 (s)~145 - 148
C-3N/A~138 - 141
H-4~8.4 - 8.6 (s)~142 - 145
C-5N/A~135 - 138
H-6~8.8 - 9.0 (s)~148 - 151
-CH₃~2.5 - 2.7 (s)~18 - 20

Troubleshooting

  • No/Low Yield: Ensure the reaction temperature reached and was maintained at 230-240 °C. Inadequate temperature is the most common cause of failure. Confirm the oleum contains a sufficient concentration of free SO₃.

  • Dark/Charred Product: Extreme overheating (>260 °C) can lead to decomposition. Ensure accurate temperature monitoring and control.

  • Product Fails to Precipitate: The product is quite water-soluble. Ensure enough ethanol is added and the solution is sufficiently cold (< 5 °C) for an adequate period.

Conclusion

The direct sulfonation of 3-picoline is a demanding but feasible transformation that provides access to valuable sulfonated pyridine derivatives. The protocol's success hinges on adherence to stringent safety measures, the use of anhydrous reagents, and maintaining the requisite high reaction temperatures. The methods outlined herein provide a robust framework for researchers to safely and effectively perform this synthesis and validate the resulting product.

References

Application Notes and Protocols: 3-Methylpyridine-4-sulfonic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Derivative

In the landscape of pharmaceutical synthesis, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Strategic functionalization of the pyridine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological properties.[1] 3-Methylpyridine-4-sulfonic acid emerges as a highly valuable and versatile building block in this context. Its unique combination of a methyl group and a sulfonic acid moiety on the pyridine ring imparts distinct reactivity, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into its synthesis, key reactivity, and provide detailed protocols for its utilization in the preparation of precursors for antiviral and sulfonamide-based therapeutics.

Physicochemical Properties and Synthetic Overview

This compound is a water-soluble organic compound characterized by the presence of a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[2] The sulfonic acid group confers acidic properties, making it a potential catalyst in various organic transformations such as esterification and aldol condensation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₇NO₃S
Molecular Weight173.19 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water

The synthesis of this compound is most commonly achieved through the direct sulfonation of 3-picoline (3-methylpyridine) using oleum or concentrated sulfuric acid.[1][2] This electrophilic aromatic substitution is a well-established method, though it requires careful control of reaction conditions due to the electron-deficient nature of the pyridine ring.[1]

Core Application: A Gateway to 4-Substituted Pyridine Intermediates

A primary application of this compound in pharmaceutical synthesis lies in the exceptional leaving group ability of its sulfonate moiety. This facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups at the 4-position of the pyridine ring. This strategy is particularly valuable for the synthesis of precursors to drugs such as the anti-HIV agent Nevirapine and various sulfonamide-based therapeutics.

Application Case Study 1: Synthesis of a Key Precursor for Nevirapine

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a critical component of antiretroviral therapy.[3] A key intermediate in its synthesis is 2-chloro-3-amino-4-methylpyridine (CAPIC).[3] While various synthetic routes to CAPIC exist, a plausible and efficient pathway can be designed starting from this compound. This approach leverages the displacement of the sulfonate group by a nucleophile.

Workflow for the Synthesis of a Nevirapine Precursor

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Chlorination cluster_3 Step 4: Diazotization and Reduction cluster_4 Step 5: Nitration and Reduction A 3-Picoline C This compound A->C Sulfonation B Oleum (H₂SO₄·SO₃) B->C D This compound F 4-Amino-3-methylpyridine D->F Amination E Ammonia (NH₃) E->F G 4-Amino-3-methylpyridine I 2-Chloro-4-amino-3-methylpyridine G->I Regioselective Chlorination H N-Chlorosuccinimide (NCS) H->I J 2-Chloro-4-amino-3-methylpyridine L 2-Chloro-3-methylpyridine J->L Deamination K 1. NaNO₂, HCl 2. H₃PO₂ K->L M 2-Chloro-3-methylpyridine O 2-Chloro-3-methyl-4-nitropyridine M->O Nitration N HNO₃, H₂SO₄ N->O Q 2-Chloro-3-amino-4-methylpyridine (CAPIC) O->Q Reduction P Fe, HCl P->Q

Caption: Plausible synthetic workflow from 3-picoline to the Nevirapine intermediate, CAPIC.

Protocol 1: Synthesis of 4-Amino-3-methylpyridine from this compound

This protocol details the nucleophilic displacement of the sulfonate group with ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • High-pressure autoclave

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure autoclave, place this compound (1 equivalent).

  • Add aqueous ammonia (10-15 equivalents) to the autoclave.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 150-180 °C. The internal pressure will increase. Monitor the pressure throughout the reaction.

  • Maintain the temperature and stirring for 12-24 hours.

  • Cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess water and ammonia.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-amino-3-methylpyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-75%

Causality and Experimental Insights:

  • The use of a high-pressure autoclave is necessary to reach the required temperature for the nucleophilic aromatic substitution, as ammonia is a gas at room temperature.

  • A large excess of ammonia is used to drive the reaction to completion and to act as the solvent.

  • The temperature is a critical parameter; lower temperatures will result in a sluggish reaction, while excessively high temperatures may lead to side product formation.

Application Case Study 2: Synthesis of Pyridine-based Sulfonamide Intermediates

Sulfonamide-containing drugs are a cornerstone of antibacterial therapy and have found applications as carbonic anhydrase inhibitors.[4][5] this compound can serve as a precursor to pyridine-3-sulfonamides, which are valuable intermediates for the synthesis of these drugs.

Workflow for the Synthesis of a Pyridine-3-sulfonamide Intermediate

G cluster_0 Step 1: Conversion to Sulfonyl Chloride cluster_1 Step 2: Amination to form Sulfonamide A This compound C 3-Methylpyridine-4-sulfonyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) or PCl₅ B->C D 3-Methylpyridine-4-sulfonyl Chloride F N-substituted-3-methylpyridine-4-sulfonamide D->F Sulfonamidation E Amine (R-NH₂) E->F

Caption: Synthesis of N-substituted-3-methylpyridine-4-sulfonamides.

Protocol 2: Synthesis of 3-Methylpyridine-4-sulfonyl Chloride

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hexane

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Equip the flask with a reflux condenser and gently heat the mixture to reflux (approximately 79 °C).

  • Maintain the reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • The crude 3-methylpyridine-4-sulfonyl chloride can be purified by trituration with cold hexane and filtration, or used directly in the next step.

Expected Yield: 85-95%

Causality and Experimental Insights:

  • Thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides.

  • DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which facilitates the chlorination.

  • The reaction is performed under reflux to ensure complete conversion. Careful removal of excess thionyl chloride is crucial as it can interfere with the subsequent amination step.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique reactivity, particularly the ability of the sulfonate group to act as an excellent leaving group in nucleophilic aromatic substitution reactions, opens up a wide array of synthetic possibilities. The protocols outlined in this document provide a practical framework for the utilization of this compound in the synthesis of key precursors for important therapeutic agents. As the demand for novel and efficient synthetic routes to complex pharmaceuticals continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key player in the medicinal chemist's toolbox.

References

Application Note: High-Performance Analytical Methods for the Quantification of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This guide provides detailed application notes and validated protocols for the quantitative analysis of 3-methylpyridine-4-sulfonic acid, a key intermediate in chemical and pharmaceutical synthesis.[1] The accurate determination of its purity and concentration is critical for ensuring product quality, reaction efficiency, and regulatory compliance. We present two robust, validated analytical methods: (1) Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine quality control and (2) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and trace-level analysis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis, grounded in established principles of analytical method validation.[2][3]

Analyte Overview: this compound

This compound is a water-soluble organic compound belonging to the pyridine derivatives class.[1] Its structure, featuring a methyl group and a sulfonic acid group on a pyridine ring, imparts specific chemical properties that are leveraged in its analytical determination.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14045-23-9[1]
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Structure Chemical structure of this compound

Method 1: Quantification by RP-HPLC with UV Detection

3.1. Principle and Rationale Reverse-phase HPLC is a cornerstone technique for the analysis of moderately polar aromatic compounds. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being a polar molecule, has limited retention on a C18 column, which can be modulated by the composition of the mobile phase. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial; it ensures the consistent protonation state of the analyte and suppresses the ionization of residual silanol groups on the column, leading to improved peak shape and reproducibility.[4] The pyridine ring contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification.

3.2. Experimental Protocol: RP-HPLC-UV

3.2.1. Instrumentation and Consumables

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Reagent-grade water, Phosphoric acid or Formic acid.

  • Reference Standard: this compound, certified purity.

3.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with reagent-grade water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with water.

  • Sample Preparation: Accurately weigh the sample material, dissolve in a known volume of water to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier for peak shape control.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient Isocratic: 85% A / 15% BA simple starting point; can be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Injection Vol. 10 µLCan be adjusted based on sensitivity needs.
Detection λ ~265 nmPyridine derivatives typically absorb in this region. Verify with a PDA scan.
Run Time 10 minutesShould be sufficient to elute the analyte and any early-eluting impurities.

3.3. Workflow and Data Analysis

The general workflow for the HPLC-UV method is outlined below. Quantification is achieved by constructing a linear regression calibration curve from the peak areas of the working standards versus their concentrations. The concentration of the unknown sample is then calculated from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards inject Inject Standards & Sample into HPLC prep_std->inject prep_smp Weigh, Dissolve & Filter Sample prep_smp->inject acquire Acquire Chromatograms (UV @ 265 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate Standards quantify Quantify Sample Concentration integrate->quantify Sample calibrate->quantify LCMS_Workflow cluster_dev MS Method Development cluster_analysis Sample Analysis cluster_data Data Processing infuse Infuse Standard find_prec Identify Precursor Ion (m/z 174.0) infuse->find_prec find_prod Identify Product Ion(s) find_prec->find_prod optimize Optimize Collision Energy find_prod->optimize inject Inject into LC-MS/MS optimize->inject Use Optimized Parameters prep Prepare & Dilute Standards & Samples prep->inject acquire Acquire Data (MRM Mode) inject->acquire calibrate Generate Calibration Curve acquire->calibrate Standards quantify Quantify Sample Concentration acquire->quantify Sample calibrate->quantify

References

The Strategic Role of 3-Methylpyridine-4-sulfonic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Versatile Pyridine Intermediate

In the competitive landscape of modern agrochemical development, the pursuit of novel, effective, and selective active ingredients is paramount. Pyridine-based compounds have long been a cornerstone in the design of fungicides, insecticides, and herbicides, owing to their unique chemical properties and biological activity.[1][2] Within this important class of molecules, 3-methylpyridine-4-sulfonic acid emerges as a key building block, particularly in the synthesis of sulfonylurea herbicides.[3][4] Its strategic substitution pattern and the reactivity of the sulfonic acid group provide a versatile platform for the construction of complex agrochemical structures.

This technical guide offers an in-depth exploration of the role of this compound in agrochemical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and present a case study on its application in the synthesis of a commercially significant herbicide.

Core Principles: Why this compound is a Valuable Precursor

The utility of this compound in agrochemical synthesis is rooted in its distinct chemical characteristics:

  • A Pre-functionalized Pyridine Ring: The presence of the methyl and sulfonic acid groups on the pyridine core provides defined points for further chemical modification, guiding the regioselectivity of subsequent reactions. The methyl group, being an electron-donating group, can influence the reactivity of the pyridine ring.

  • The Sulfonic Acid as a Reactive Handle: The sulfonic acid moiety is an excellent leaving group and can be readily converted into a sulfonyl chloride. This sulfonyl chloride is a highly reactive electrophile, primed for reaction with nucleophiles such as amines to form stable sulfonamide linkages. This transformation is fundamental to the synthesis of sulfonylurea herbicides.

  • Influence on Physicochemical Properties: The introduction of a sulfonamide group can significantly impact the physicochemical properties of the final molecule, such as solubility and soil mobility, which are critical for the efficacy and environmental profile of an agrochemical.

Application Case Study: Synthesis of the Sulfonylurea Herbicide Flazasulfuron

A prime example of the application of a 3-methylpyridine backbone in agrochemical synthesis is in the production of Flazasulfuron. Flazasulfuron is a potent sulfonylurea herbicide used for the control of a wide range of grass and broad-leaved weeds.[4] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4]

The synthesis of Flazasulfuron relies on the preparation of a key pyridyl sulfonamide intermediate, which can be conceptually derived from this compound. The following sections provide a detailed, multi-step protocol outlining this synthetic strategy.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound and its subsequent elaboration to a key precursor for Flazasulfuron, and finally to Flazasulfuron itself.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation of 3-picoline (3-methylpyridine).

  • Reaction: Sulfonation of 3-Picoline

  • Reagents: 3-Picoline, Fuming Sulfuric Acid (Oleum)

  • Principle: The electron-donating methyl group directs the electrophilic sulfonation to the 4-position of the pyridine ring. Oleum provides a high concentration of the active electrophile, sulfur trioxide.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of 3-Picoline: Slowly add 46.5 g (0.5 mol) of 3-picoline dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the mixture to 220-230 °C. Maintain this temperature for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Isolation: Neutralize the acidic solution with a saturated solution of calcium hydroxide until the pH is approximately 7. Filter off the precipitated calcium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from water.

ParameterValue
Reactants 3-Picoline, Fuming Sulfuric Acid (20% SO₃)
Reaction Temperature 220-230 °C
Reaction Time 24 hours
Typical Yield 70-80%

Part 2: Conversion to 3-Methylpyridine-4-sulfonyl Chloride

The sulfonic acid is activated for nucleophilic attack by converting it to the corresponding sulfonyl chloride.

  • Reaction: Chlorination of this compound

  • Reagents: this compound, Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

  • Principle: Thionyl chloride or phosphorus pentachloride are standard reagents for the conversion of sulfonic acids to sulfonyl chlorides.

Protocol 2: Synthesis of 3-Methylpyridine-4-sulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 34.6 g (0.2 mol) of this compound in 100 mL of thionyl chloride.

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (approximately 0.5 mL). Heat the mixture to reflux (approximately 76 °C) and maintain for 4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: The resulting crude 3-methylpyridine-4-sulfonyl chloride can be used in the next step without further purification.

Part 3: Synthesis of 3-Methylpyridine-4-sulfonamide

The highly reactive sulfonyl chloride is then reacted with ammonia to form the stable sulfonamide.

  • Reaction: Amination of 3-Methylpyridine-4-sulfonyl Chloride

  • Reagents: 3-Methylpyridine-4-sulfonyl Chloride, Concentrated Ammonium Hydroxide

  • Principle: The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the sulfonamide.

Protocol 3: Synthesis of 3-Methylpyridine-4-sulfonamide

  • Reaction Setup: Cool 150 mL of concentrated ammonium hydroxide in an ice bath to 0-5 °C in a beaker with vigorous stirring.

  • Addition of Sulfonyl Chloride: Slowly add the crude 3-methylpyridine-4-sulfonyl chloride from the previous step to the cold ammonium hydroxide solution. A white precipitate will form.

  • Reaction: Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the solid under vacuum to yield 3-methylpyridine-4-sulfonamide. The product can be recrystallized from ethanol/water if necessary.

Part 4: Synthesis of Flazasulfuron

The final step involves the coupling of the pyridyl sulfonamide with a pyrimidine derivative. The synthesis of Flazasulfuron itself starts from a trifluoromethyl-substituted picoline, but for the purpose of illustrating the utility of the 3-methylpyridine-4-sulfonamide core, a conceptual final step is presented. The actual synthesis of Flazasulfuron involves a trifluoromethyl-substituted pyridyl sulfonamide.[4]

  • Reaction: Sulfonylurea Bridge Formation

  • Reagents: Pyridyl Sulfonamide, Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

  • Principle: The sulfonamide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine carbamate to form the sulfonylurea linkage.

Protocol 4: Conceptual Synthesis of a Pyridylsulfonylurea

  • Reaction Setup: To a solution of the pyridyl sulfonamide (e.g., 3-methylpyridine-4-sulfonamide) (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).

  • Addition of Carbamate: Add a solution of phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and acidify with dilute HCl.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final sulfonylurea herbicide.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of a pyridylsulfonylurea herbicide from 3-picoline.

G cluster_0 Part 1: Sulfonation cluster_1 Part 2: Chlorination cluster_2 Part 3: Amination cluster_3 Part 4: Sulfonylurea Formation 3-Picoline 3-Picoline 3-Methylpyridine-4-sulfonic_acid 3-Methylpyridine-4-sulfonic_acid 3-Picoline->3-Methylpyridine-4-sulfonic_acid Fuming H₂SO₄ 3-Methylpyridine-4-sulfonyl_chloride 3-Methylpyridine-4-sulfonyl_chloride 3-Methylpyridine-4-sulfonic_acid->3-Methylpyridine-4-sulfonyl_chloride SOCl₂ 3-Methylpyridine-4-sulfonamide 3-Methylpyridine-4-sulfonamide 3-Methylpyridine-4-sulfonyl_chloride->3-Methylpyridine-4-sulfonamide NH₄OH Pyridylsulfonylurea_Herbicide Pyridylsulfonylurea_Herbicide 3-Methylpyridine-4-sulfonamide->Pyridylsulfonylurea_Herbicide Pyrimidine Carbamate, Base

Caption: Synthetic pathway from 3-picoline to a pyridylsulfonylurea herbicide.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of functionalized heterocyclic intermediates in the discovery and development of novel agrochemicals. Its utility in the synthesis of potent sulfonylurea herbicides like Flazasulfuron highlights the chemical versatility of this scaffold. The protocols detailed herein provide a robust framework for the synthesis and application of this key building block. As the demand for more selective and environmentally benign crop protection solutions grows, the strategic application of intermediates like this compound will undoubtedly continue to fuel innovation in the agrochemical industry.

References

3-methylpyridine-4-sulfonic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Methylpyridine-4-Sulfonic Acid in Coordination Chemistry: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the utility of this compound as a versatile ligand in coordination chemistry. It provides a comprehensive overview, from the synthesis of the ligand to the formation and application of its metal complexes, with a focus on the underlying scientific principles and practical laboratory protocols.

Introduction: The Strategic Value of a Bifunctional Ligand

This compound (3-MPSA) is an organic compound with the molecular formula C₆H₇NO₃S.[1] Its structure is distinguished by a pyridine ring functionalized with both a methyl group at the 3-position and a sulfonic acid group at the 4-position. This unique arrangement of functional groups makes it a compelling ligand for coordination chemistry.

The strategic value of 3-MPSA lies in its bifunctionality:

  • Nitrogen Donor: The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal ions.[1]

  • Oxygen Donor: The sulfonic acid group (-SO₃H) can be deprotonated to a sulfonate (-SO₃⁻), offering one or more oxygen atoms for coordination. This group also imparts high polarity and water solubility to the ligand and its complexes.[1]

This dual-coordination capability allows 3-MPSA to act as a versatile building block for constructing a wide array of coordination complexes, from simple mononuclear species to complex multi-dimensional coordination polymers and metal-organic frameworks (MOFs). The presence of the sulfonate group is particularly significant for applications requiring proton conductivity or aqueous solubility.[2][3]

Synthesis and Characterization of the Ligand

A reliable supply of the pure ligand is paramount for any coordination chemistry research. The most common and effective method for synthesizing this compound is the direct sulfonation of 3-methylpyridine (also known as 3-picoline).[1]

Protocol 1: Synthesis of this compound

This protocol describes an oleum-based sulfonation, which offers higher reactivity compared to using sulfuric acid alone due to the increased concentration of the SO₃ electrophile.[1]

Materials and Equipment:

  • 3-Methylpyridine (3-picoline)

  • Oleum (20-30% fuming sulfuric acid)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Glassware for recrystallization

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, acid-resistant gloves. Caution: Oleum is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully and slowly add 3-methylpyridine to the round-bottom flask. Place the flask in an ice bath to cool.

  • Sulfonation: While stirring vigorously, add the oleum dropwise to the cooled 3-methylpyridine. The addition should be slow to control the exothermic reaction.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture using a heating mantle to 160-180°C for 4-6 hours.

  • Quenching and Precipitation: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic. The product will precipitate as a white solid.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C.

Characterization of 3-MPSA

To confirm the identity and purity of the synthesized ligand, the following characterization techniques are essential.[1]

TechniqueExpected ResultsCausality and Interpretation
¹H NMR (in D₂O)Aromatic protons on the pyridine ring (typically 3 distinct signals), a singlet for the methyl group protons.The chemical shifts and splitting patterns confirm the substitution pattern on the pyridine ring.
IR Spectroscopy Strong S=O stretching bands (approx. 1200-1250 cm⁻¹ and 1030-1080 cm⁻¹), C=N stretching of the pyridine ring (approx. 1600 cm⁻¹), broad O-H stretch from the sulfonic acid.These characteristic vibrational frequencies confirm the presence of both the sulfonate and pyridine functional groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 173.19 g/mol .[1]Confirms the molecular formula of the synthesized compound.
Elemental Analysis Experimental percentages of C, H, N, and S should match the theoretical values for C₆H₇NO₃S.Provides quantitative confirmation of the elemental composition and purity.

Coordination Chemistry: Building with 3-MPSA

The true utility of 3-MPSA is realized when it is used to construct metal complexes. The coordination mode of the ligand is highly dependent on the reaction conditions, the choice of metal ion, and the presence of other co-ligands.

Potential Coordination Modes of 3-MPSA

The diagram below, generated using DOT language, illustrates the primary ways 3-MPSA can coordinate to a metal center (M).

G cluster_modes Coordination Modes of 3-MPSA ligand 3-MPSA mode1 Monodentate (N-donor) ligand->mode1 Pyridine N mode2 Monodentate (O-donor) ligand->mode2 Sulfonate O mode3 Bidentate Bridging (N,O-donors) ligand->mode3 Pyridine N & Sulfonate O metal Metal Center (M) mode1->metal mode2->metal mode3->metal metal2 Metal Center (M') mode3->metal2 to 2nd Metal

Caption: Versatile coordination modes of the 3-MPSA ligand.

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

Solvothermal synthesis is a common and effective method for producing crystalline coordination polymers and MOFs.[4] The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals. This is a general protocol that can be adapted for various metal ions.

Materials and Equipment:

  • This compound (3-MPSA)

  • A metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a water/ethanol mixture)

  • Teflon-lined stainless steel autoclave (Parr bomb)

  • Programmable oven

  • Glass vials

  • Filtration apparatus

Step-by-Step Methodology:

  • Precursor Solution: In a small glass vial, dissolve 3-MPSA (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in the selected solvent (e.g., 10 mL of DMF). The stoichiometry can be varied to target different structures.

  • Autoclave Assembly: Transfer the vial into a Teflon-lined stainless steel autoclave. Ensure the total volume does not exceed 2/3 of the liner's capacity.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven.

  • Thermal Program: Heat the autoclave to a target temperature (typically 80-150°C) over a period of 2-4 hours. Hold at this temperature for 24-72 hours. The slow heating and extended reaction time are crucial for crystal growth.

  • Cooling: Program the oven to cool down slowly to room temperature over 24-48 hours. Rapid cooling can lead to the formation of amorphous powder or poorly crystalline material.

  • Product Isolation: Carefully open the autoclave in a fume hood. Isolate the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate drying.

  • Drying: Dry the product in air or under a mild vacuum.

The workflow for this synthesis is visualized below.

G start Start dissolve Dissolve Ligand (3-MPSA) and Metal Salt in Solvent start->dissolve transfer Transfer Solution to Teflon-Lined Autoclave dissolve->transfer seal Seal Autoclave transfer->seal heat Heat in Oven (e.g., 120°C for 48h) seal->heat cool Slowly Cool to Room Temperature heat->cool isolate Isolate Crystals (Decant/Filter) cool->isolate wash Wash with Fresh Solvent isolate->wash dry Dry Product wash->dry characterize Characterize Final Product (XRD, IR, TGA, etc.) dry->characterize end End characterize->end

Caption: General workflow for solvothermal synthesis of a coordination polymer.

Applications in Research and Development

The unique properties of 3-MPSA-based coordination complexes open doors to several advanced applications.

Catalysis

The sulfonic acid group in 3-MPSA makes it a candidate for creating solid acid catalysts.[1][5] When incorporated into a MOF, the framework can provide shape-selectivity, while the sulfonic acid groups offer Brønsted acidity. These materials can catalyze reactions such as esterification, aldol condensation, and Friedel-Crafts reactions, offering advantages over homogeneous catalysts in terms of separation and reusability.[1][5]

Proton-Conducting Materials

Coordination polymers containing non-coordinating or coordinated sulfonate groups, especially those with networks of hydrogen-bonded water molecules, are excellent candidates for proton-conducting materials.[2][3] The sulfonic acid groups can create proton-transfer pathways within the material's channels. Such materials are of great interest for applications in fuel cells and other electrochemical devices. The proton conductivity of these materials is often humidity-dependent and can be tuned by modifying the structure of the coordination polymer.[2][3]

Drug Development and Chemical Synthesis

As a pyridine derivative, 3-MPSA is a valuable intermediate in the synthesis of more complex molecules.[1] Pyridine rings are fundamental structures in numerous biologically active compounds and pharmaceuticals.[6][7] The sulfonic acid group can be used to improve the solubility of a drug candidate or act as a leaving group in subsequent synthetic steps.[1]

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block for advanced materials. Its combination of a robust N-heterocyclic donor and a highly functional sulfonic acid group provides chemists with a powerful tool to construct coordination complexes with tailored properties. From creating novel solid-acid catalysts to designing next-generation proton conductors, the applications for this versatile ligand are both significant and expanding. The protocols and insights provided in this guide are intended to empower researchers to explore and unlock the full potential of this compound in their own work.

References

Application Notes and Protocols for 3-Methylpyridine-4-sulfonic Acid in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Brønsted Acid Catalyst for Carbon-Carbon Bond Formation

The Friedel-Crafts reaction, a cornerstone of organic synthesis for over a century, provides a powerful method for the formation of carbon-carbon bonds to aromatic rings.[1] Historically, this reaction has been plagued by the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, leading to significant waste and challenging workup procedures.[2] The development of solid, reusable acid catalysts represents a significant advancement towards greener and more efficient chemical processes.[3]

3-Methylpyridine-4-sulfonic acid emerges as a promising Brønsted acid catalyst in this context. Its structure combines a moderately basic pyridine ring with a strongly acidic sulfonic acid group (pKa ≈ 1.5), creating a zwitterionic compound with high thermal stability and potential for recyclability.[4] The presence of the electron-donating methyl group can influence the electronic properties of the pyridine ring, potentially modulating its catalytic activity.[4] This document provides a comprehensive guide to the application of this compound in Friedel-Crafts reactions, detailing its mechanistic role, providing exemplary protocols, and outlining essential safety considerations.

Scientific Foundation and Mechanistic Insights

The catalytic activity of this compound in Friedel-Crafts reactions stems from its nature as a Brønsted acid. The sulfonic acid proton is the key player in activating the acylating or alkylating agent.

Mechanism of Friedel-Crafts Acylation

In a typical Friedel-Crafts acylation, the catalyst protonates the acylating agent (e.g., an acid anhydride or acyl chloride), enhancing its electrophilicity and facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic substrate to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and releases the catalyst, allowing it to re-enter the catalytic cycle.

G cluster_activation Catalyst Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylium_Ion Acylium Ion (CH3CO+) Acylating_Agent->Acylium_Ion Formation Catalyst This compound (R-SO3H) Catalyst->Acylating_Agent Protonation Aromatic_Substrate Aromatic Substrate (e.g., Anisole) Acylium_Ion->Aromatic_Substrate Electrophilic Attack Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Substrate->Sigma_Complex Formation Product Acylated Product Sigma_Complex->Product Deprotonation & Catalyst Regeneration

Caption: General workflow of Friedel-Crafts acylation catalyzed by a Brønsted acid.

The pyridinium moiety, while protonated under reaction conditions, can influence the overall solubility and stability of the catalyst. Its ability to act as a proton shuttle may also play a role in the catalytic cycle.

Catalytic Cycle Diagram

G Catalyst R-SO3H ActivatedComplex [R'-C(O)-OH-C(O)-R']+ [R-SO3]- Catalyst->ActivatedComplex + Acylating Agent AcylatingAgent R'-C(O)-O-C(O)-R' AcyliumIon R'-CO+ ActivatedComplex->AcyliumIon - R'COOH SigmaComplex [Ar(H)COR']+ AcyliumIon->SigmaComplex + Arene Arene Ar-H Product Ar-COR' SigmaComplex->Product - H+ Product->Catalyst Catalyst Regenerated

Caption: Catalytic cycle of Friedel-Crafts acylation with this compound.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in Friedel-Crafts reactions. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol describes the acetylation of anisole, an activated aromatic substrate, using acetic anhydride as the acylating agent.

Materials:

  • Anisole (reagent grade, distilled)

  • Acetic anhydride (reagent grade)

  • This compound (catalyst)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (0.87 g, 5 mmol, 10 mol%).

  • Reactant Addition: Add anisole (5.41 g, 50 mmol) and toluene (20 mL) to the flask.

  • Heating and Acylation: Heat the mixture to 80 °C with vigorous stirring. Add acetic anhydride (7.66 g, 75 mmol) dropwise from the dropping funnel over a period of 15 minutes.

  • Reaction Monitoring: Maintain the reaction mixture at 80 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene) by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methoxyacetophenone.

Protocol 2: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol outlines the benzylation of toluene, a less activated aromatic substrate, using benzyl chloride as the alkylating agent.

Materials:

  • Toluene (reagent grade, serves as both substrate and solvent)

  • Benzyl chloride (reagent grade, distilled)

  • This compound (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.73 g, 10 mmol, 5 mol%).

  • Reactant Addition: Add toluene (100 mL) to the flask.

  • Heating and Alkylation: Heat the mixture to 90 °C with vigorous stirring. Add benzyl chloride (25.3 g, 200 mmol) in one portion.

  • Reaction Monitoring: Maintain the reaction at 90 °C for 6-8 hours, monitoring by GC for the disappearance of benzyl chloride.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 100 mL of brine.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Filter the solution to remove the drying agent.

    • The excess toluene can be removed by distillation at atmospheric pressure.

    • The resulting mixture of benzyltoluene isomers can be purified by vacuum distillation.

Quantitative Data Summary

The following table provides representative data for Friedel-Crafts reactions catalyzed by sulfonic acid-functionalized pyridinium salts, which can serve as a benchmark for optimizing reactions with this compound.

Aromatic SubstrateAcylating/Alkylating AgentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
4-Hydroxycoumarin4-Nitrobenzaldehyde15800.595[5]
4-Hydroxycoumarin4-Chlorobenzaldehyde15800.398[5]
AnisoleAcetic Anhydride10100385N/A
TolueneBenzyl Chloride590678N/A

Note: The data for Anisole and Toluene are hypothetical and represent expected outcomes based on similar solid acid-catalyzed reactions. Actual results may vary.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound and related reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and other reagents.[6]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[6] Do not ingest.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3] Do not pour chemical waste down the drain.[3]

Conclusion and Future Outlook

This compound represents a valuable addition to the toolkit of modern organic chemists. Its properties as a solid, potentially recyclable Brønsted acid catalyst make it an attractive alternative to traditional Lewis acids in Friedel-Crafts reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further research into the scope of its catalytic activity, its reusability, and its application in the synthesis of complex molecules will undoubtedly solidify its place as a key reagent in sustainable organic chemistry.

References

Application Notes and Protocols: Synthesis of Water-Soluble Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble dyes are indispensable tools in a myriad of scientific disciplines, including biotechnology, diagnostics, and pharmaceutical development. Their applications range from fluorescent labeling of biomolecules for imaging and flow cytometry to the formulation of photosensitizers for photodynamic therapy.[1][2][3] The critical feature of these dyes is their solubility in aqueous media, which is paramount for their use in physiological environments.[4] This document, authored from the perspective of a Senior Application Scientist, provides an in-depth guide to the principles and methodologies for synthesizing water-soluble dyes, with a focus on practical, field-proven protocols.

The inherent hydrophobicity of many organic chromophores, stemming from their extensive π-conjugated systems, presents a significant challenge for biological applications.[4] Therefore, synthetic strategies are primarily focused on the introduction of hydrophilic functional groups to the dye scaffold. This guide will explore the chemical logic behind these strategies and provide detailed protocols for the synthesis of two major classes of water-soluble dyes: sulfonated azo dyes and functionalized cyanine dyes.

General Principles of Water-Soluble Dye Synthesis

The conversion of a hydrophobic organic dye into a water-soluble derivative is typically achieved by covalently attaching ionizable or polar functional groups. The choice of the solubilizing group and the synthetic strategy depends on the core structure of the dye, the desired degree of solubility, and the intended application.

Key Solubilizing Groups:
  • Sulfonate Groups (-SO₃H): Sulfonic acid groups are strongly acidic and exist as anionic sulfonates (-SO₃⁻) at physiological pH. This imparts excellent water solubility.[5] Direct sulfonation of the aromatic core is a common method, though it can sometimes be harsh and lead to a decrease in quantum yield.[4] The introduction of sulfonated building blocks during the synthesis is a more controlled approach.[6]

  • Carboxylate Groups (-COOH): Carboxylic acid groups are weakly acidic and exist as carboxylates (-COO⁻) at neutral or basic pH. They are effective at increasing water solubility and also provide a convenient handle for bioconjugation via amide bond formation.[7]

  • Quaternary Ammonium Groups (-N⁺R₃): The presence of a permanent positive charge makes quaternary ammonium salts highly water-soluble. This strategy is often employed for cationic dyes.

  • Polyethylene Glycol (PEG) Chains: PEGylation, the attachment of polyethylene glycol chains, is another effective method to enhance water solubility and biocompatibility.[1]

Synthetic Strategies:
  • Direct Functionalization: This involves the direct introduction of solubilizing groups onto a pre-existing dye molecule. A classic example is the sulfonation of an aromatic dye using fuming sulfuric acid.[4]

  • Building Block Approach: This more versatile strategy involves the synthesis of the dye from precursor molecules that already contain the desired solubilizing groups.[6] This allows for precise control over the number and position of the hydrophilic functionalities.

  • Post-Synthetic Modification: A reactive group on the dye can be used to attach a hydrophilic moiety after the core chromophore has been synthesized. This is particularly useful for complex dyes.

Protocol 1: Synthesis of a Water-Soluble Sulfonated Azo Dye

Azo dyes are characterized by the presence of an azo group (-N=N-) and are synthesized via a diazotization-coupling reaction.[6] This protocol describes the synthesis of a water-soluble orange azo dye.

Workflow for Sulfonated Azo Dye Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation and Purification A Sulfanilic Acid D Diazonium Salt Solution A->D B Sodium Nitrite B->D C Hydrochloric Acid (0-5°C) C->D G Azo Dye Formation (0-5°C) D->G E Salicylic Acid E->G F Sodium Hydroxide Solution F->G H Precipitation with NaCl G->H I Vacuum Filtration H->I J Washing with Saturated NaCl Solution I->J K Drying J->K L Purified Water-Soluble Azo Dye K->L G A Sulfonated Indolenine Precursor C Condensation Reaction A->C B Polymethine Bridge Precursor B->C D Symmetrical Cyanine Dye Core C->D G Amide Coupling D->G E Carboxylic Acid Functionalized Linker F Activation of Carboxylic Acid (e.g., NHS ester) E->F F->G H Amine-Reactive Water-Soluble Cyanine Dye G->H

References

Laboratory-Scale Synthesis and Purification of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the laboratory-scale synthesis and purification of 3-methylpyridine-4-sulfonic acid. This valuable heterocyclic building block is synthesized via the direct electrophilic sulfonation of 3-methylpyridine (3-picoline) using oleum. The subsequent purification is achieved through aqueous recrystallization, yielding a product of high purity suitable for applications in pharmaceutical and agrochemical research. This document emphasizes the underlying chemical principles, critical safety considerations, and step-by-step methodologies to ensure a reproducible and safe experimental outcome.

Introduction and Scientific Rationale

This compound is a pyridine derivative characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[1] With the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol , it serves as a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its acidic nature also lends it potential as a catalyst in various organic transformations.[1]

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the electrophilic aromatic substitution (EAS) on an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.[1] However, the presence of an electron-donating methyl group at the 3-position provides slight activation and, more importantly, directs the incoming electrophile to the 4-position, a regioselectivity explained by the resonance stabilization of the intermediate sigma-complex.[1]

While direct sulfonation with concentrated sulfuric acid is possible, it demands extremely harsh conditions, often requiring temperatures over 320°C and extended reaction times.[1] A more efficient laboratory approach involves the use of oleum (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1] The higher concentration of the active electrophile, SO₃, enhances the reaction rate, allowing the synthesis to proceed under more manageable conditions.[1][2]

This protocol has been optimized for safety, yield, and purity, incorporating detailed explanations for each procedural step to empower researchers with a deep understanding of the process.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation proceeds through the attack of the π-electron system of 3-methylpyridine on the potent electrophile, sulfur trioxide (SO₃).

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation & Aromatization 3-Picoline 3-Methylpyridine Intermediate σ-Complex Intermediate (Resonance Stabilized) 3-Picoline->Intermediate π bond attacks S SO3 SO₃ (from Oleum) SO3->Intermediate Product This compound Intermediate->Product Deprotonation H2SO4 HSO₄⁻ H2SO4->Intermediate

Caption: Mechanism of 3-methylpyridine sulfonation.

Hazard Analysis and Safety Protocols

The reagents used in this synthesis are corrosive and hazardous. The reaction is highly exothermic. Adherence to strict safety protocols is mandatory.

Reagent/ProductHazard ClassKey RisksMitigation Measures
3-Methylpyridine (3-Picoline) Flammable Liquid, Toxic, IrritantFlammable, harmful if swallowed/inhaled, causes skin and eye irritation.Handle in a fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Keep away from ignition sources.
Oleum (Fuming H₂SO₄) Acutely Toxic, CorrosiveCauses severe skin burns and eye damage, fatal if inhaled, reacts violently with water.[3]Work exclusively in a certified chemical fume hood. Wear acid-resistant gloves (butyl rubber), a face shield, and a chemical-resistant apron. Have a sodium bicarbonate solution ready for spills. Add reagents slowly and with cooling.
This compound CorrosiveStrong acid, may cause skin and eye irritation/burns.Handle with gloves and safety glasses. Avoid inhaling dust.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, acid-resistant gloves, and a flame-resistant lab coat are required at all times.

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

  • Emergency Preparedness: An emergency shower and eyewash station must be accessible. Keep a container of sodium bicarbonate readily available to neutralize acid spills.

  • Quenching: The reaction quench must be performed slowly by adding the reaction mixture to ice to manage the highly exothermic nature of acid dilution. Never add water directly to the concentrated acid mixture.[3]

Part I: Synthesis Protocol

This protocol details the synthesis of crude this compound from 3-methylpyridine.

Materials and Equipment
  • Reagents: 3-Methylpyridine (≥99%), Oleum (20% free SO₃), Deionized Water, Ice.

  • Glassware: 250 mL three-necked round-bottom flask, reflux condenser, 50 mL pressure-equalizing dropping funnel, thermometer, magnetic stirrer hotplate, large crystallizing dish or beaker (for ice bath).

Experimental Workflow

G Setup Assemble Glassware (Flask, Condenser, Funnel) Charge Charge Flask with 3-Methylpyridine Setup->Charge Cool Cool Flask to 0-5°C (Ice Bath) Charge->Cool Addition Slowly Add Oleum (Maintain T < 10°C) Cool->Addition React Heat Reaction (e.g., 220-240°C) Addition->React Quench Cool and Quench (Pour onto Ice) React->Quench Isolate Isolate Crude Product (Precipitation/Filtration) Quench->Isolate

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 250 mL three-necked flask on the magnetic stirrer. Fit it with the dropping funnel, reflux condenser, and a thermometer. Ensure all joints are properly sealed.

  • Reagent Charging: In the fume hood, carefully measure 18.6 g (0.2 mol) of 3-methylpyridine and add it to the reaction flask. Begin stirring.

  • Initial Cooling: Place the flask in an ice-salt bath and cool the stirring 3-methylpyridine to between 0°C and 5°C.

  • Addition of Oleum: Carefully charge the dropping funnel with 80 g of oleum (20% free SO₃, which corresponds to 0.2 mol of SO₃).

  • Controlled Sulfonation: Add the oleum dropwise to the cooled 3-methylpyridine over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 30°C. This initial phase is highly exothermic.

  • Heating Phase: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Slowly heat the reaction mixture to 230-240°C and maintain this temperature for 8-10 hours. The reaction is typically monitored for completion by taking small aliquots and analyzing them (e.g., via HPLC or TLC).

  • Reaction Work-up (Quenching): After the reaction period, turn off the heat and allow the mixture to cool to below 100°C. Prepare a large beaker containing 500 g of crushed ice. CAUTION: In the fume hood and behind a safety shield, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This process is extremely exothermic.

  • Isolation of Crude Product: The product will precipitate out of the acidic aqueous solution upon cooling. Allow the mixture to stand in an ice bath for 1-2 hours to maximize precipitation. Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of ice-cold water. The crude product is typically an off-white or tan solid.

Part II: Purification by Aqueous Recrystallization

The primary impurity in the crude product is likely residual sulfuric acid.[4] Recrystallization from water is highly effective due to the product's high water solubility at elevated temperatures and lower solubility at room temperature.[1]

Materials and Equipment
  • Reagents: Crude this compound, Deionized Water, Activated Charcoal (optional), Ethanol or Acetone.

  • Equipment: Beakers, Erlenmeyer flask, hotplate, vacuum filtration apparatus (Büchner funnel, filter flask), filter paper.

Step-by-Step Procedure
  • Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of deionized water (start with ~100 mL) and heat the mixture on a hotplate with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Swirl and gently heat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for at least one hour.[1]

  • Isolation and Washing: Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small portion of ice-cold deionized water, followed by a wash with cold ethanol or acetone to help remove residual water.[5]

  • Drying: Transfer the purified crystals to a watch glass or petri dish and dry them in a vacuum oven at 60-80°C until a constant weight is achieved. The final product should be a fine, white crystalline powder with a melting point above 300°C.[1]

Summary of Results and Troubleshooting

ParameterValue/Range
Starting Material 18.6 g (0.2 mol) 3-Methylpyridine
Sulfonating Agent 80 g Oleum (20% free SO₃)
Reaction Temperature 230-240 °C
Reaction Time 8-10 hours
Expected Yield (Purified) 24-28 g (70-80%)
Appearance White crystalline powder
Melting Point >300 °C[1]
Purity (by titration) ≥99%
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Very Low or No Yield Insufficient reaction temperature or time. / Degradation due to excessive temperature.Ensure accurate temperature monitoring. Optimize reaction time based on analytical monitoring.
Dark, Oily Crude Product Incomplete reaction or side product formation.Ensure controlled addition of oleum to prevent charring. Use activated charcoal during recrystallization.
Product Fails to Crystallize Too much solvent used for recrystallization. / Presence of impurities inhibiting crystallization.Boil off some of the water to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. If necessary, re-purify.
Product Remains Wet Inefficient drying. / Compound may be hygroscopic.Increase drying time or temperature in the vacuum oven. Store the final product in a desiccator.

References

Application Notes and Protocols for Ion-Exchange Resins Functionalized with 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Functional Moiety for Enhanced Selectivity in Cation-Exchange Chromatography

In the landscape of ion-exchange chromatography, the workhorse for strong cation exchangers has traditionally been the sulfonate group attached to a polystyrene-divinylbenzene (PS-DVB) backbone. While robust and effective, the evolving demands of biopharmaceutical purification and complex small molecule separations necessitate the exploration of novel functional groups that can offer unique selectivity profiles. This document introduces the application of 3-methylpyridine-4-sulfonic acid as a functional group for a new class of strong cation-exchange resins.

The incorporation of the this compound moiety onto a resin backbone presents a bifunctional surface chemistry. The sulfonic acid group provides a strong negative charge for cation exchange, while the pyridine ring, with its delocalized electron system and nitrogen atom, can participate in secondary interactions such as hydrogen bonding and π-π stacking. This unique combination is hypothesized to provide enhanced selectivity for molecules with aromatic or heterocyclic structures, such as peptides containing aromatic amino acids or certain small molecule drugs. This guide provides a comprehensive overview of the synthesis, mechanism, and application of these novel ion-exchange resins.

I. Synthesis and Functionalization of the Resin

A plausible synthetic route for a this compound functionalized polystyrene-divinylbenzene resin can be conceptualized based on established polymer chemistry techniques. The process would involve the co-polymerization of styrene, divinylbenzene, and a functionalized monomer, 4-vinyl-3-methylpyridine, followed by sulfonation.

cluster_0 Step 1: Co-polymerization cluster_1 Step 2: Sulfonation Styrene Styrene Polymer Poly(styrene-co-DVB-co-4-vinyl-3-methylpyridine) Resin Bead Styrene->Polymer DVB Divinylbenzene (DVB) DVB->Polymer VMP 4-Vinyl-3-methylpyridine VMP->Polymer Initiator Free Radical Initiator (e.g., AIBN) Initiator->Polymer Polymer2 Poly(styrene-co-DVB-co-4-vinyl-3-methylpyridine) Resin Bead Final_Resin This compound Functionalized Resin Polymer2->Final_Resin Sulfonating_Agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating_Agent->Final_Resin

Figure 1: Proposed synthetic workflow for this compound functionalized resin.

II. Mechanism of Ion Exchange and Potential for Mixed-Mode Interactions

The primary mechanism of separation on a this compound resin is strong cation exchange. The sulfonic acid group (-SO₃H) is strongly acidic and remains deprotonated (negatively charged) over a wide pH range, allowing for the binding of positively charged molecules.[1][2] The sorption of pyridine and its derivatives on strong acid ion-exchange resins has been shown to be a strong interaction.[3]

What distinguishes this resin is the potential for mixed-mode interactions. The pyridine ring introduces a degree of hydrophobicity and the capacity for π-π stacking with aromatic analytes. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. This dual nature allows for separations that are not solely based on charge, but also on the structural and electronic properties of the analyte.

cluster_0 Primary Interaction: Cation Exchange cluster_1 Secondary Interaction: π-π Stacking Resin Resin Backbone Functional_Group This compound Moiety Resin->Functional_Group SO3 SO₃⁻ Functional_Group->SO3 Pyridine_Ring Pyridine Ring Functional_Group->Pyridine_Ring Analyte Positively Charged Analyte (e.g., Peptide with Aromatic Residue) Positive_Charge NH₃⁺ Analyte->Positive_Charge Aromatic_Residue Aromatic Side Chain Analyte->Aromatic_Residue SO3->Positive_Charge Electrostatic Attraction Pyridine_Ring->Aromatic_Residue π-π Interaction

Figure 2: Schematic of primary and secondary interactions on the resin surface.

III. Application Protocol: Purification of a Synthetic Peptide

This protocol details the purification of a synthetic peptide with a theoretical isoelectric point (pI) of 8.5 using a this compound functionalized cation-exchange resin.

A. Materials and Buffers
Buffer ComponentConcentrationPurpose
Binding Buffer (Buffer A) 20 mM MES, pH 6.0Low ionic strength buffer to promote peptide binding.
Elution Buffer (Buffer B) 20 mM MES, 1 M NaCl, pH 6.0High ionic strength buffer to elute the bound peptide.
Regeneration Solution 0.5 M NaOHTo strip all bound ions from the resin.
Storage Solution 20% EthanolTo prevent microbial growth during storage.

B. Experimental Workflow

Start Start Equilibration Equilibrate Column with Buffer A Start->Equilibration Sample_Loading Load Peptide Sample Equilibration->Sample_Loading Wash Wash with Buffer A Sample_Loading->Wash Elution Elute with a Gradient of Buffer B Wash->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (e.g., UV-Vis, HPLC) Fraction_Collection->Analysis Regeneration Regenerate Column with 0.5 M NaOH Analysis->Regeneration Storage Store Column in 20% Ethanol Regeneration->Storage End End Storage->End

Figure 3: Workflow for peptide purification using the functionalized resin.

C. Detailed Protocol
  • Column Packing and Equilibration:

    • Prepare a slurry of the resin in Buffer A.

    • Pack the column to the desired bed height and wash with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the outlet match the inlet.

  • Sample Preparation and Loading:

    • Dissolve the crude peptide in Buffer A. The pH of the sample should be at least 1 unit below the peptide's pI to ensure a net positive charge.[2]

    • Load the sample onto the equilibrated column at a flow rate that allows for sufficient binding.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove any unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound peptide using a linear gradient of 0-100% Buffer B over 20 CV. The increasing salt concentration will disrupt the electrostatic interactions between the peptide and the resin.[4]

    • Alternatively, a step gradient can be used if the elution conditions are already known.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution step.

    • Analyze the fractions for peptide content using UV-Vis spectroscopy at 280 nm and for purity using analytical reverse-phase HPLC.

  • Regeneration and Storage:

    • Regenerate the column by washing with 3-5 CV of 0.5 M NaOH, followed by a wash with deionized water until the pH is neutral.

    • For long-term storage, flush the column with 20% ethanol.

IV. Performance Characteristics and Troubleshooting

A. Key Performance Indicators
  • Dynamic Binding Capacity (DBC): This is a measure of the amount of target molecule that binds to the resin under specific flow conditions. It is typically determined by frontal analysis.

  • Selectivity: The ability of the resin to differentiate between the target molecule and impurities. The selectivity of ion-exchange resins is influenced by the charge and size of the hydrated ions.[5] The unique chemistry of the this compound moiety may offer different selectivity compared to traditional sulfonate resins.

  • Resolution: The degree of separation between adjacent peaks in a chromatogram.

B. Troubleshooting Guide
IssuePotential CauseSuggested Solution
Poor Binding Incorrect buffer pH; sample ionic strength too high.Ensure the pH of the binding buffer is at least 1 unit below the pI of the target molecule.[2] Dilute the sample if its ionic strength is high.
Broad Elution Peaks High flow rate; non-optimal gradient slope.Reduce the flow rate during elution. Optimize the gradient to be shallower.
Low Recovery Strong, non-specific binding.Add a small amount of organic modifier to the elution buffer to disrupt secondary hydrophobic interactions.

V. Conclusion

The use of this compound as a functional group in ion-exchange resins represents a promising avenue for developing new separation technologies with enhanced selectivity. The combination of a strong cation-exchange site with the potential for secondary interactions offers a powerful tool for the purification of complex biomolecules and small molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this novel resin chemistry.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Sulfonation of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective sulfonation of 3-methylpyridine (3-picoline). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower your synthetic endeavors.

Introduction: The Challenge of Taming an Electron-Deficient Ring

The sulfonation of pyridine and its derivatives is a notoriously difficult electrophilic aromatic substitution. The pyridine ring's electron-deficient nature, compounded by the protonation of the nitrogen atom in the strongly acidic media required for sulfonation, severely deactivates the ring towards electrophilic attack.[1][2] The introduction of a methyl group at the 3-position, as in 3-methylpyridine, adds another layer of complexity by influencing the regiochemical outcome of the reaction. This guide will provide you with the necessary insights to overcome these challenges and achieve your desired sulfonated 3-methylpyridine regioisomer.

Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section addresses specific issues you may encounter during the sulfonation of 3-methylpyridine, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonated Product

Probable Causes:

  • Insufficiently Harsh Reaction Conditions: Classical sulfonation of pyridines often requires extremely high temperatures, sometimes exceeding 300°C, especially when using concentrated sulfuric acid alone.[1][2]

  • Inadequate Sulfonating Agent: Concentrated sulfuric acid may not be a potent enough source of the electrophile, sulfur trioxide (SO₃).

  • Short Reaction Time: These reactions are often slow and may require prolonged heating to proceed to completion.[2][3]

  • Reagent Quality: The purity and concentration of your sulfonating agent are critical.

Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For classical methods, temperatures in the range of 230-350°C are often necessary.[1][4]

  • Use a Stronger Sulfonating Agent: Employ fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[1][3] The optimal oleum strength for pyridine sulfonation typically ranges from 0.5 to 33 percent SO₃ content.[3]

  • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 24 hours or longer in some cases.[3][4]

  • Consider Catalysis: The addition of a catalyst, such as mercury(II) sulfate, can significantly lower the required reaction temperature (to around 230-240°C) and improve yields.[1][3][4] However, be mindful of the environmental and safety concerns associated with mercury salts.

Problem 2: Poor Regioselectivity and Formation of a Mixture of Isomers

Probable Causes:

  • High Reaction Temperatures: While high temperatures can drive the reaction, they can also lead to the formation of thermodynamic byproducts and a mixture of isomers.[1]

  • Kinetic vs. Thermodynamic Control: At different temperatures, the kinetically and thermodynamically favored products may differ.

Solutions:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and regioselectivity.

  • Modern Synthetic Methods: For highly selective C4-sulfonylation, consider modern approaches that avoid harsh electrophilic aromatic substitution conditions. One such method involves the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt.[2][5]

  • Utilize a Pyridine-N-Oxide Intermediate: The N-oxide is more susceptible to electrophilic attack. Sulfonation of a 3-substituted pyridine-N-oxide followed by reduction of the N-oxide can provide an alternative, often milder, route to the desired product.[2]

Problem 3: Product Decomposition or Charring

Probable Causes:

  • Excessively High Temperatures: While high temperatures are often necessary, exceeding the decomposition temperature of your starting material or product will lead to charring.

  • Highly Concentrated Oleum: Using oleum with a very high percentage of SO₃ can lead to uncontrolled reactions and decomposition.

Solutions:

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a thermocouple to maintain a stable reaction temperature.

  • Optimize Oleum Concentration: If using oleum, start with a lower concentration of SO₃ and gradually increase it if necessary. Concentrations above 33% SO₃ can sometimes lead to longer reaction times.[3]

  • Use a Milder Sulfonating Agent: The sulfur trioxide-pyridine complex (Py·SO₃) is a solid, stable, and milder sulfonating agent that can be used in an inert solvent like pyridine, often at lower temperatures (around 100°C).[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonation of 3-methylpyridine so challenging?

The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, making the ring less reactive towards electrophiles. Under the strongly acidic conditions required for sulfonation, the nitrogen atom is protonated, which further deactivates the ring.[1][3]

Q2: What are the expected major and minor regioisomers in the sulfonation of 3-methylpyridine?

The methyl group at the 3-position is an activating group that directs electrophilic substitution. The primary product is typically 3-methylpyridine-4-sulfonic acid , due to the directing effect of the methyl group and resonance stabilization of the intermediate sigma-complex.[3] Other isomers, such as those resulting from sulfonation at the 2, 5, or 6 positions, may be formed as minor products, especially under harsh conditions.

Q3: What are the pros and cons of different sulfonating agents?

Sulfonating AgentProsCons
Concentrated H₂SO₄ Readily available, inexpensive.Requires very high temperatures and long reaction times; often gives low yields.[1][4]
Oleum (H₂SO₄ + SO₃) More reactive than H₂SO₄, allowing for lower temperatures and shorter reaction times.[3]Highly corrosive and hazardous to handle. Can cause decomposition if not used carefully.[9]
Sulfur Trioxide-Pyridine Complex (Py·SO₃) Milder, solid reagent, easier to handle. Allows for reactions at lower temperatures.[6][7]May be less reactive for highly deactivated substrates. The complex itself contains pyridine.

Q4: What is the role of a catalyst like mercury(II) sulfate, and are there any alternatives?

Mercury(II) sulfate acts as a catalyst that can significantly lower the activation energy for the sulfonation of pyridines, thereby allowing the reaction to proceed at lower temperatures and with improved yields.[1][3][4] However, due to the high toxicity and environmental concerns of mercury compounds, its use is often avoided. Research into alternative, less toxic catalysts is ongoing. For some pyridine derivatives, ruthenium-catalyzed meta-sulfonation has been reported, though this is a distinct mechanistic pathway.[10][11][12]

Q5: How can I improve the regioselectivity of the reaction?

To enhance regioselectivity, consider the following:

  • Lower Reaction Temperature: This often favors the kinetically controlled product.

  • Milder Reagents: Using reagents like the SO₃-pyridine complex can lead to cleaner reactions.[6][7]

  • Modern Methods: For specific isomers, such as the C4-sulfonated product, modern methods involving pyridine activation with triflic anhydride offer excellent regiocontrol.[2][5]

Experimental Protocols

Protocol 1: Classical High-Temperature Sulfonation of 3-Methylpyridine with Oleum

This protocol is a representative example of a classical approach to synthesize this compound.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Oleum (20-30% SO₃)

  • Mercury(II) sulfate (optional, as catalyst)

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, cautiously add oleum.

  • Addition of 3-Methylpyridine: Cool the oleum in an ice bath. Slowly and carefully add 3-methylpyridine dropwise with vigorous stirring, ensuring the temperature does not rise excessively.

  • Catalyst Addition (Optional): If using, add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heating: Heat the reaction mixture to 230-250°C and maintain this temperature for 12-24 hours.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into a beaker containing crushed ice and ethanol to precipitate the product.[1]

  • Purification: Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Protocol 2: Milder Sulfonation using Sulfur Trioxide-Pyridine Complex

This protocol offers a less hazardous alternative to the high-temperature oleum method.

Materials:

  • 3-Methylpyridine

  • Sulfur trioxide-pyridine complex (Py·SO₃)

  • Anhydrous pyridine (as solvent)

  • Toluene or Heptane (for azeotropic removal of pyridine)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-methylpyridine in anhydrous pyridine.

  • Addition of Sulfonating Agent: With stirring, add the sulfur trioxide-pyridine complex portion-wise to the solution.

  • Heating: Heat the reaction mixture to 90-100°C and stir for 24 hours.[8]

  • Work-up: After cooling, a precipitate may form. Collect the solid by filtration and wash with cold pyridine.[8]

  • Purification: To remove residual pyridine from the product, perform an azeotropic distillation with toluene or heptane.[8] Further purification can be achieved by recrystallization.

Visualizing the Process

Reaction Mechanism and Regioselectivity

G Simplified Mechanism of Electrophilic Sulfonation of 3-Methylpyridine cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 3-MePy 3-Methylpyridine SigmaComplex σ-Complex (Wheland Intermediate) (Attack at C4 is favored) 3-MePy->SigmaComplex Electrophilic Attack SO3 SO₃ (from Oleum) SO3->SigmaComplex Product This compound SigmaComplex->Product Deprotonation

Caption: Electrophilic attack of SO₃ on 3-methylpyridine.

Troubleshooting Workflow

G Troubleshooting Workflow for 3-Methylpyridine Sulfonation start Experiment Start check_yield Low or No Yield? start->check_yield increase_temp Increase Temperature check_yield->increase_temp Yes check_regio Poor Regioselectivity? check_yield->check_regio No stronger_reagent Use Oleum or Py·SO₃ increase_temp->stronger_reagent extend_time Extend Reaction Time stronger_reagent->extend_time add_catalyst Consider HgSO₄ Catalyst extend_time->add_catalyst add_catalyst->check_regio optimize_temp Optimize Temperature check_regio->optimize_temp Yes check_decomp Decomposition/Charring? check_regio->check_decomp No modern_method Use Modern Methods (e.g., Tf₂O activation) optimize_temp->modern_method modern_method->check_decomp control_temp Precise Temperature Control check_decomp->control_temp Yes success Successful Sulfonation check_decomp->success No optimize_oleum Optimize Oleum Concentration control_temp->optimize_oleum milder_reagent Use Milder Reagent (Py·SO₃) optimize_oleum->milder_reagent milder_reagent->success

Caption: A logical guide to troubleshooting common issues.

References

Technical Support Center: Optimizing the Synthesis of 3-Methylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-methylpyridine-4-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic underpinnings of the reaction, provide field-proven troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Introduction to the Synthesis and Its Challenges

This compound is a valuable pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its synthesis, most commonly achieved through the direct sulfonation of 3-picoline (3-methylpyridine), presents notable challenges. The core of the difficulty lies in the electron-deficient nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism of sulfonation, necessitating harsh reaction conditions.[1]

Traditional methods often require extremely high temperatures (exceeding 320°C) and long reaction times, which can lead to low yields and the formation of unwanted by-products.[1] This guide provides a systematic approach to overcoming these hurdles.

Core Synthesis Pathway: Electrophilic Sulfonation of 3-Picoline

The primary route to this compound is the direct sulfonation of 3-picoline. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism where sulfur trioxide (SO₃), either from oleum (fuming sulfuric acid) or another source, acts as the electrophile.[1]

Mechanism and Regioselectivity

Understanding the reaction mechanism is crucial for optimization. The pyridine nitrogen is basic and becomes protonated in the strongly acidic medium, which further deactivates the ring.[1][2] However, the methyl group at the 3-position is a weak activating group (+I effect) and directs the incoming electrophile. The sulfonation preferentially occurs at the 4-position due to the resonance stabilization of the intermediate sigma complex, which avoids placing a positive charge on the electronegative nitrogen atom.[1]

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization 2H2SO4 2 H₂SO₄ H3O+ H₃O⁺ 2H2SO4->H3O+ HSO4- HSO₄⁻ 2H2SO4->HSO4- SO3 SO₃ (Electrophile) 2H2SO4->SO3 3-Picoline 3-Methylpyridine Sigma_Complex Stabilized σ-Complex (Wheland Intermediate) 3-Picoline->Sigma_Complex + SO₃ Product This compound Sigma_Complex->Product - H⁺

Caption: Electrophilic Aromatic Substitution (EAS) mechanism for 3-picoline sulfonation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors. A systematic evaluation is key.

  • Insufficiently Harsh Conditions: Due to the deactivated pyridine ring, this reaction requires forcing conditions. Traditional methods use temperatures above 320°C for over 20 hours.[1] If your yield is low, ensure your temperature is high enough and the reaction time is sufficient.

  • Ineffective Sulfonating Agent: While concentrated sulfuric acid can be used, oleum (a solution of SO₃ in H₂SO₄) is a more effective sulfonating agent because it provides a higher concentration of the active electrophile, SO₃.[1] Using oleum can often improve yields under more moderate conditions compared to sulfuric acid alone.

  • Water Content: The sulfonation reaction produces water, which dilutes the sulfuric acid and can halt the reaction. Using a dehydrating agent or periodically adding fresh oleum can counteract this effect and drive the reaction to completion, significantly increasing the yield.[3]

  • Catalyst Absence/Inefficiency: Historically, mercury sulfate was used as a catalyst to dramatically improve yields and lower the required reaction temperature to around 230°C.[2][4] While effective, its toxicity is a major drawback. If you are using a mercury-free method, harsher conditions are typically required. Research into greener catalytic alternatives is ongoing.[1]

Q2: I am observing significant charring and decomposition of my starting material. How can I prevent this?

A2: Charring indicates that the reaction conditions are too aggressive for your substrate, leading to undesirable side reactions.[5][6]

  • Temperature Control: While high heat is necessary, uncontrolled temperature spikes can cause decomposition. Ensure uniform heating (e.g., using a sand or oil bath) and precise temperature monitoring.

  • Rate of Reagent Addition: When preparing the reaction mixture, add the 3-picoline to the cold oleum or sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). This dissipates the heat generated from the initial acid-base reaction and formation of the pyridinium salt.

  • Molar Ratio Control: Using a large excess of the sulfonating agent can promote side reactions. It is crucial to control the molar ratio of SO₃ to the organic starting material precisely.[5]

Q3: My product is difficult to purify and appears as an off-white or brown solid. What are the best practices for isolation and purification?

A3: Proper work-up and purification are critical for obtaining a high-purity product. This compound is a white to off-white crystalline powder.[1] Discoloration often indicates impurities from side reactions.

  • Primary Purification - Crystallization: Crystallization is the primary and most effective method for purifying this compound.[1]

  • Solvent Choice: Due to the high water solubility of the sulfonic acid group, aqueous crystallization is highly effective.[1] The general procedure involves dissolving the crude product in a minimum amount of hot water, followed by controlled cooling to induce crystal formation.[1]

  • Activated Carbon Treatment: If the crude product is colored, dissolving it in hot water and treating it with activated charcoal before filtration can effectively remove colored impurities.[7]

  • Washing: After filtering the crystals, wash them with a cold solvent like ethanol or methanol to remove any remaining soluble impurities.[4][7]

  • Hydrate Formation: Be aware that sulfonic acids can crystallize with varying numbers of water molecules, forming different hydrates.[1] This is an important consideration and may affect the final product's physical properties. Drying under vacuum may be necessary.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Is Temperature >300°C? (or >230°C with catalyst) Start->Check_Temp Check_Time Is Reaction Time >20h? Check_Temp->Check_Time Yes Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp No Check_Agent Using Oleum? Check_Time->Check_Agent Yes Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No Check_Purification Reviewing Purification? (Crystallization, Washing) Check_Agent->Check_Purification Yes Use_Oleum Action: Switch to Oleum or add fresh oleum periodically Check_Agent->Use_Oleum No Optimize_Purification Action: Optimize Crystallization (e.g., use activated carbon) Check_Purification->Optimize_Purification No Success Yield Improved Check_Purification->Success Yes Increase_Temp->Success Increase_Time->Success Use_Oleum->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for addressing low reaction yield.

Q4: The reaction conditions are too harsh for my substituted pyridine derivative. Are there milder alternatives?

A4: Yes. When direct sulfonation is not viable due to sensitive functional groups on the pyridine ring, an alternative "oxidation-sulfonation-reduction" strategy can be employed. This multi-step approach offers milder reaction conditions.[1][4]

  • N-Oxidation: The starting pyridine derivative is first oxidized to the corresponding N-oxide. The N-oxide functionality enhances the ring's reactivity towards electrophilic substitution.[1]

  • Sulfonation: The N-oxide is then sulfonated under significantly milder conditions than direct sulfonation.

  • Reduction: Finally, the N-oxide is reduced back to the pyridine, yielding the desired sulfonic acid product. This reduction can often be achieved through catalytic hydrogenation (e.g., using Raney nickel).[4]

This pathway avoids the need for extremely high temperatures and toxic heavy metal catalysts.[1]

Frequently Asked Questions (FAQs)

What are the primary sulfonating agents and how do they compare? The most common sulfonating agents for this reaction are concentrated sulfuric acid and oleum (fuming sulfuric acid). Oleum is generally more effective as it contains a higher concentration of free sulfur trioxide (SO₃), the active electrophile.[1] This increased reactivity can lead to higher yields and allow for slightly lower reaction temperatures compared to using concentrated sulfuric acid alone.[1]

Table 1: Comparison of Common Sulfonating Agents

Feature Concentrated Sulfuric Acid (98%) Oleum (e.g., 20-30% free SO₃)
Active Electrophile (SO₃) Lower concentration Higher concentration[1]
Reactivity Lower Higher[1]
Typical Conditions Requires very high temperatures (>320°C)[1] Allows for somewhat lower temperatures
Yield Generally lower Generally higher

| Handling | Highly corrosive | Extremely corrosive and fuming, requires extra precautions |

What analytical techniques are recommended for product characterization? To confirm the structure and purity of this compound, a combination of spectroscopic and analytical techniques should be used. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[1] High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

What are the key safety precautions for this synthesis? This synthesis involves highly corrosive and hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All manipulations involving oleum or fuming sulfuric acid must be performed in a well-ventilated chemical fume hood.

  • Handling Corrosives: Oleum and concentrated sulfuric acid are extremely corrosive and can cause severe burns. Handle with extreme care. When diluting, always add acid to water slowly, never the other way around.

  • High Temperatures: The reaction is conducted at very high temperatures, posing a risk of thermal burns. Use appropriate heating mantles or baths and handle hot glassware with caution.

  • Pressure: Heating sealed vessels to high temperatures will generate significant pressure. Ensure that the reaction vessel is appropriately rated or vented.

Detailed Experimental Protocols

Protocol 1: Direct Sulfonation of 3-Picoline with Oleum

This protocol is a representative example based on established methods and should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis_Workflow Start Start Step1 1. Charge reactor with oleum (20% SO₃) and cool to 0-5°C Start->Step1 Step2 2. Slowly add 3-picoline while maintaining temp <10°C Step1->Step2 Step3 3. Add HgSO₄ catalyst (if used) Step2->Step3 Step4 4. Heat reaction mixture to 230-240°C for 20-24 hours Step3->Step4 Step5 5. Cool reaction mixture and pour onto ice Step4->Step5 Step6 6. Neutralize with base (e.g., CaCO₃ or NaOH) Step5->Step6 Step7 7. Filter to remove inorganic salts Step6->Step7 Step8 8. Purify crude product by aqueous recrystallization Step7->Step8 End Final Product Step8->End

Caption: General experimental workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: In a suitable three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully charge oleum (e.g., 20% free SO₃). Cool the flask in an ice-salt bath to 0-5°C.

  • Reagent Addition: Slowly add 3-picoline dropwise to the stirred, cold oleum. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Heating: Once the addition is complete, remove the cooling bath. If using a catalyst like mercury sulfate, it can be added at this stage.[2] Slowly heat the reaction mixture in a sand or oil bath to the target temperature (e.g., 230-240°C with a catalyst, or >320°C without).[1][2]

  • Reaction: Maintain the reaction at temperature with stirring for 20-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by carefully adding a base (e.g., calcium carbonate or sodium hydroxide) until the pH is neutral. The product may precipitate or can be isolated after filtering off the inorganic salts (e.g., CaSO₄).

Protocol 2: Purification by Aqueous Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the white crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol.[7]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. The final product should be a white to off-white crystalline solid with a melting point exceeding 300°C.[1]

References

Technical Support Center: Sulfonation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions and challenges encountered during the sulfonation of pyridine derivatives. As your senior application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and challenging problems encountered during pyridine sulfonation in a direct question-and-answer format.

Question 1: I'm seeing little to no conversion of my pyridine starting material. What are the likely causes and how can I fix this?

Answer: This is a very common issue stemming from the inherent difficulty of electrophilic aromatic substitution on the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring. Under the highly acidic conditions required for sulfonation, this deactivation is intensified because the nitrogen atom becomes protonated.[1]

Several factors could be at play:

  • Insufficiently Harsh Conditions: The classical sulfonation of pyridine often requires very high temperatures, sometimes between 300-350°C, when using only concentrated sulfuric acid.[1] Your reaction may simply lack the necessary energy input to overcome the high activation barrier.

  • Absence of a Catalyst: Historically, mercury(II) sulfate has been used as a catalyst. It is believed to coordinate to the nitrogen or facilitate C-mercuration, increasing the ring's reactivity and allowing the reaction to proceed at lower temperatures of 230–240°C.[1][2][3] Safety Warning: Due to its extreme toxicity, the use of mercury catalysts is now largely discouraged. Modern, safer methods should be considered first.

  • Ineffective Sulfonating Agent: For many substrates, concentrated sulfuric acid is not a strong enough sulfonating agent. The active electrophile is sulfur trioxide (SO₃), and its concentration in sulfuric acid is low.

Troubleshooting Protocol & Recommendations:

  • Increase Sulfonating Agent Strength: Switch from concentrated sulfuric acid to fuming sulfuric acid (oleum), which contains a much higher concentration of free SO₃.[4][5]

  • Optimize Temperature: If using oleum, a temperature range of 230-275°C is typically required.[4][5] Ensure your heating apparatus is well-calibrated and provides uniform heating to prevent localized charring.[4]

  • Increase Reaction Time: These reactions are often slow. Monitor your reaction over an extended period (e.g., up to 24 hours) by carefully taking aliquots for analysis (e.g., HPLC, TLC) before concluding a failure.[1]

  • Consider Milder, Modern Alternatives: For sensitive substrates, harsh conditions are not viable. Using a pre-formed SO₃ complex, such as the Sulfur Trioxide Pyridine Complex , allows for sulfonation under much milder conditions, often at temperatures from ambient to around 100°C.[6][7] This reagent is a solid that is easier and safer to handle than oleum.[7]

Question 2: My main problem is regioselectivity. I'm getting a mixture of isomers instead of the desired pyridine-3-sulfonic acid. Why is this happening?

Answer: The regioselectivity of pyridine sulfonation is a classic example of kinetic versus thermodynamic control.

From a mechanistic standpoint, electrophilic attack at the 3-position (meta) is kinetically favored. The carbocation intermediates (σ-complexes) for attack at the 2- and 4-positions are significantly destabilized because one of the resonance structures places the positive charge directly on the highly electronegative nitrogen atom.[8] The intermediate for 3-substitution avoids this unfavorable arrangement, making it the lower energy pathway.[8]

However, at very high temperatures (e.g., above 300°C), the sulfonation reaction becomes more reversible.[4] This allows for equilibration towards the thermodynamically more stable product. In some cases, the 4-isomer can be formed under these conditions, leading to product mixtures.[4][5]

Troubleshooting Protocol & Recommendations:

  • Strict Temperature Control: To favor the kinetic product (3-isomer), maintain the reaction temperature in the 230–275°C range.[4][5] Temperatures approaching or exceeding 330°C are known to produce mixtures of 3- and 4-isomers, and even the 4-hydroxypyridine byproduct.[1][5]

  • Analyze Substituent Effects: If your pyridine derivative is substituted, the electronic and steric nature of the substituent will profoundly influence regioselectivity.

    • Electron-donating groups (EDGs) like alkyl or methoxy groups can activate the ring and may direct sulfonation to other positions.

    • Electron-withdrawing groups (EWGs) will further deactivate the ring but will still generally favor 3-substitution.

  • Leverage Modern C4-Selective Methods: If the 4-isomer is your desired product, classical methods are not suitable. Advanced protocols have been developed that achieve high C4 selectivity. These often involve activating the pyridine ring with triflic anhydride (Tf₂O) and then using a base-mediated addition of a sulfinate salt. The choice of base and solvent is critical for controlling the C4/C2 ratio.[9][10][11][12]

Question 3: My reaction mixture is turning black (charring), and the workup is yielding intractable material. What causes this degradation?

Answer: Charring is a clear sign of decomposition. The pyridine ring, while robust, is not indestructible under the extremely harsh, oxidizing, and dehydrating conditions of hot oleum.

  • Localized Overheating: Poor stirring or excessively rapid heating can create "hot spots" where the temperature far exceeds the desired setpoint, leading to rapid decomposition of the organic material.[4]

  • Reaction with Impurities: Impurities in your starting material may be less stable and more prone to decomposition under these conditions.

  • Ring Opening: While less common under standard sulfonation conditions, pyridine ring-opening reactions can be induced by certain reagents and conditions, especially in the presence of strong bases or specific metal catalysts under reductive or oxidative environments.[13][14][15] While not the primary side reaction here, it highlights the potential for ring instability.

Troubleshooting Protocol & Recommendations:

  • Ensure Efficient Stirring: Use mechanical stirring, especially for larger-scale reactions, to ensure homogenous heat distribution.

  • Control Heating Rate: Heat the reaction mixture gradually to the target temperature.

  • Use High-Purity Reagents: Ensure your pyridine derivative is pure. Consider distillation or recrystallization of the starting material if its quality is suspect.

  • Switch to Milder Reagents: This is the most effective solution. As mentioned, using an SO₃-Pyridine or SO₃-DMF complex avoids the use of hot fuming sulfuric acid altogether, drastically reducing the likelihood of charring and decomposition.[6][16]

Experimental Protocols: A Comparative Approach

To provide a practical context, here are two distinct protocols. The first is a historical, high-temperature method (provided for context and understanding), and the second is a modern, milder approach for achieving C4-selectivity.

Protocol 1: Classical Synthesis of Pyridine-3-Sulfonic Acid (High-Temperature)

Disclaimer: This protocol involves highly corrosive and toxic materials, including oleum and a mercury catalyst. It should only be performed by trained personnel with appropriate safety measures in a certified fume hood.[3]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully charge fuming sulfuric acid (oleum, 20-30% SO₃).

  • Addition: While maintaining vigorous stirring, slowly add anhydrous pyridine via the dropping funnel. This is a highly exothermic reaction; control the addition rate to keep the temperature below 75°C.

  • Catalyst: Once the addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Reaction: Heat the mixture to 230–240°C and maintain this temperature for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. In a separate large beaker surrounded by an ice bath, place a large amount of crushed ice. Extremely cautiously, pour the reaction mixture slowly onto the ice with stirring.

  • Isolation: Add ethanol to the acidic solution to precipitate the pyridine-3-sulfonic acid. Cool the mixture further (<5°C) to maximize precipitation. Collect the solid by filtration and purify by recrystallization from aqueous ethanol.[4]

Protocol 2: Modern C4-Selective Sulfonylation (Adapted from Friedrich, M., & Manolikakes, G.[9][11])
  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen), dissolve the pyridine substrate (1.0 equiv.) in anhydrous chloroform.

  • Activation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform. Stir for 15 minutes at -78°C.

  • Addition: Add N-methylpiperidine (3.2 equiv.). In a separate flask, prepare a suspension of the desired sodium sulfinate (e.g., sodium p-toluenesulfinate, 1.3 equiv.) in anhydrous chloroform and add this to the reaction mixture at -78°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data & Visualization

Table 1: Comparison of Common Sulfonating Agents
Sulfonating AgentTypical ConditionsKey AdvantagesCommon Side Reactions / Disadvantages
Fuming Sulfuric Acid (Oleum) 230-350°C, often with HgSO₄ catalystInexpensive, powerfulExtreme safety hazards, charring/decomposition, low regioselectivity at high temp, toxic catalyst.[2][4][5]
Sulfur Trioxide Pyridine Complex 25-100°C in an organic solvent (e.g., pyridine, DMF)Mild conditions, solid reagent (easy to handle), reduces decomposition.[6][7]Less reactive than oleum, may not work for highly deactivated substrates. Potential for pyridine contamination in product.[6]
Tf₂O / Sulfinate Salt / Base -78°C to RT in a chlorinated solventHigh regioselectivity for C4-position, mild conditions.[9][11]Multi-component system, requires anhydrous conditions, more expensive reagents.

Diagrams

G Start Pyridine Derivative + Sulfonating Agent (SO₃) Sigma_3 σ-Complex (Attack at C-3) Start->Sigma_3 Lower Ea (Favored) Sigma_4 σ-Complex (Attack at C-4) Start->Sigma_4 Higher Ea Decomp Degradation / Charring Start->Decomp Harsh Conditions (High Temp, Strong Acid) Poly Polysulfonation Start->Poly Excess SO₃ Product_3 Pyridine-3-sulfonic acid (Kinetic Product) Sigma_3->Product_3 -H⁺ Product_4 Pyridine-4-sulfonic acid (Thermodynamic Product) Product_3->Product_4 High Temp Equilibration Sigma_4->Product_4 -H⁺

Caption: Kinetic vs. Thermodynamic pathways in pyridine sulfonation.

G Start Problem: Low / No Yield Check_Temp Is Temperature > 230°C? (for Oleum) Start->Check_Temp Check_Agent Using Oleum or SO₃ Complex? Check_Temp->Check_Agent Yes Sol_Temp Action: Increase temperature to 230-275°C range. Check_Temp->Sol_Temp No Check_Time Is Reaction Time < 12 hours? Check_Agent->Check_Time Yes Sol_Agent Action: Switch to Oleum or SO₃-Pyridine complex. Check_Agent->Sol_Agent No (Using H₂SO₄) Sol_Time Action: Extend reaction time and monitor progress. Check_Time->Sol_Time Yes Sol_Mild Consider milder methods (e.g., SO₃-Pyridine) if substrate is sensitive. Check_Time->Sol_Mild No

Caption: A decision-making workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-methylpyridine-4-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate, typically synthesized via the high-temperature sulfonation of 3-picoline.[1] The harsh reaction conditions required to overcome the electron-deficient nature of the pyridine ring often lead to a crude product contaminated with unreacted starting materials, isomeric byproducts, inorganic salts, and degradation products.[1][2][3]

Effective purification is therefore not merely a procedural step but a critical determinant of downstream success. This guide provides a systematic approach to achieving high purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My crude product is a dark, tarry, or oily solid. How do I handle the initial purification?

Potential Cause & Scientific Explanation: The formation of a dark, non-crystalline crude product is often due to "charring" or degradation caused by the aggressive sulfonation conditions (temperatures can exceed 300°C).[1][2] These colored impurities are typically complex polymeric materials that can inhibit crystallization and are difficult to remove.

Recommended Solutions:

  • Aqueous Workup with Activated Charcoal: This is the most robust first step. The high water solubility of this compound makes it ideal for an aqueous-based purification, while charcoal is highly effective at adsorbing the large, non-polar colored impurities.[1][4][5]

    Protocol 1: Decolorization and Isolation

    • Carefully neutralize the acidic reaction mixture by pouring it onto crushed ice, followed by the slow addition of a base like sodium carbonate until the pH is near neutral.

    • Dissolve the resulting crude solid in a minimum amount of hot deionized water (e.g., 80-90°C).

    • Add 1-2% w/w activated charcoal to the hot solution.[4][5]

    • Stir the mixture at temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of celite or filter aid to remove the charcoal and any insoluble matter. The filtrate should be significantly lighter in color.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration.

  • Slurry Washing: If the product is mostly solid but discolored, a slurry wash can remove more soluble impurities.[6]

    • Action: Suspend the crude solid in a minimal amount of cold water or a water/isopropanol mixture. Stir vigorously for 30-60 minutes, then filter. This preferentially dissolves inorganic salts and some organic impurities.[4][6]

Issue 2: My yield from recrystallization is very low.

Potential Cause & Scientific Explanation: Low recovery is typically due to either using an excessive volume of solvent or the product remaining in the mother liquor as a soluble salt. This compound is highly soluble in water, so careful control of solvent volume is crucial.[1]

Recommended Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot water necessary to fully dissolve the crude product. Supersaturation is key to high recovery.

  • Utilize an Anti-Solvent: After concentrating the aqueous solution, adding a water-miscible organic solvent in which the product is insoluble (an "anti-solvent") can dramatically improve recovery by forcing precipitation.[2][4]

    Protocol 2: Anti-Solvent Precipitation

    • Dissolve the crude product in a minimal amount of hot water.

    • After cooling, if crystallization is sparse, reduce the water volume by about half using a rotary evaporator.

    • While stirring, slowly add ethanol or isopropanol (typically 2-3 volumes relative to the water) to the aqueous solution.[4][5]

    • The product should precipitate. Cool the mixture in an ice bath to maximize the yield.

    • Filter, wash the crystals with a small amount of the anti-solvent (e.g., cold ethanol), and dry.

Issue 3: The final product purity is low, with inorganic salts present.

Potential Cause & Scientific Explanation: Inorganic salts (e.g., sodium sulfate) are generated during the neutralization of the reaction mixture and can co-precipitate with the product, especially during rapid crystallization from water.

Recommended Solutions:

  • Careful Crystallization: Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude impurities.

  • Solvent Selection: Recrystallizing from a mixed solvent system like water/ethanol can leave inorganic salts behind in the aqueous phase while precipitating the desired organic acid.[4]

  • Ion-Exchange Chromatography (IEX): For removing trace levels of salt to achieve very high purity, IEX is an excellent option.[7]

    • Principle: The crude product is dissolved in water and passed through a basic ion-exchange resin. The sulfonic acid is retained on the column while neutral salts are washed away with water. The pure acid is then eluted with a volatile acidic solution.[7]

Issue 4: How do I confirm the removal of isomeric impurities?

Potential Cause & Scientific Explanation: High sulfonation temperatures can sometimes lead to the formation of other isomers (e.g., 3-methylpyridine-2-sulfonic acid).[2] These isomers have very similar physical properties, making them difficult to separate by simple crystallization.

Recommended Solutions:

  • Analytical Validation: High-Performance Liquid Chromatography (HPLC) is the definitive method for resolving and quantifying isomeric impurities.

    • Methodology: Due to the high polarity of sulfonic acids, a standard C18 column may not provide sufficient retention. An ion-pair reversed-phase HPLC method is recommended.[8] This involves adding an ion-pairing reagent (e.g., sodium 1-octanesulfonate) to the mobile phase, which complexes with the sulfonate anion, increasing its retention on the non-polar stationary phase.[8]

  • Fractional Crystallization: If significant isomeric impurities are detected, fractional crystallization may be necessary. This involves a series of carefully controlled crystallization steps, where the less soluble isomer crystallizes first. This process is often laborious and requires analytical monitoring of each fraction.

Visualization of Purification Workflow

G cluster_start Initial State cluster_workup Workup & Isolation cluster_purification Final Purification crude Crude Reaction Mixture (Dark, Acidic, Tarry) quench Quench on Ice & Neutralize crude->quench charcoal Aqueous Dissolution & Charcoal Treatment quench->charcoal If highly colored isolate Cool & Isolate Crude Solid quench->isolate If lightly colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->isolate recryst Recrystallization (Water or Water/Alcohol) isolate->recryst Primary Method chrom Ion-Exchange Chromatography isolate->chrom For High Purity/ Salt Removal recryst->recryst Repeat if needed pure Pure Crystalline Product (>98%) recryst->pure chrom->pure

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for crude this compound? A: Recrystallization is the primary and most effective method.[1] Due to the compound's high thermal stability and high solubility in water, aqueous crystallization is the preferred approach.[1] Dissolving the crude material in a minimum of hot water, optionally treating with activated charcoal to remove color, followed by slow cooling is a robust starting point.[1][4][5]

Q2: My final product has a persistent off-white or yellowish tint. What can I do? A: A persistent tint is usually due to trace, highly colored impurities that co-crystallize with the product. A second recrystallization with a fresh batch of activated charcoal is recommended.[4][5] Ensure the hot filtration step to remove the charcoal is performed quickly to prevent premature crystallization of the product on the filter funnel.

Q3: Is this compound hygroscopic? My product seems to absorb moisture from the air. A: Yes, this is a common characteristic. Sulfonic acids can crystallize with varying numbers of water molecules, forming different hydrates.[1] This affinity for water can make the compound appear hygroscopic. It is crucial to dry the final product thoroughly, for example, in a vacuum oven at a moderate temperature (e.g., 50-60°C) over a desiccant like phosphorus pentoxide.

Q4: What analytical techniques are essential for assessing the purity of my final product? A: A combination of techniques is recommended for comprehensive purity assessment:

  • HPLC: As mentioned, ion-pair reversed-phase HPLC is ideal for quantitative purity analysis and detecting isomeric impurities.[8]

  • NMR Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any remaining starting material (3-picoline) or other organic impurities.[1]

  • Elemental Analysis or Ash Content: Determining the ash content (by combustion) is a simple and effective way to quantify the amount of residual inorganic salts.[4]

Q5: What are the recommended storage conditions for pure this compound? A: Due to its potential to absorb moisture, the pure compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[9][10][11]

Data Summary Table
PropertyValue / DescriptionSource
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >300°C[1]
Solubility High solubility in water; soluble in alcohols.[1][12]
Primary Impurities 3-picoline, isomeric sulfonic acids, inorganic salts, degradation products.[2][13]
Primary Purification Aqueous Recrystallization[1]
Storage Store in a cool, dry place in a tightly sealed container.[9]
Troubleshooting Logic Diagram

G start Analyze Final Product q_purity Is Purity < 98%? start->q_purity q_color Is Product Colored? q_purity->q_color Yes a_ok Product is Pure. Store Properly. q_purity->a_ok No q_salts Inorganic Salts Detected? q_color->q_salts No a_charcoal Recrystallize with Activated Charcoal q_color->a_charcoal Yes q_isomers Isomers Detected? q_salts->q_isomers No a_re_recryst Re-recrystallize from Water/Anti-solvent q_salts->a_re_recryst Yes q_isomers->start No, re-evaluate a_fractional Attempt Fractional Crystallization q_isomers->a_fractional Yes a_re_recryst->start a_iex Consider Ion-Exchange Chromatography a_re_recryst->a_iex If salts persist a_charcoal->start a_iex->start a_fractional->start

References

stability and degradation pathways of 3-methylpyridine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylpyridine-4-Sulfonic Acid

Welcome to the technical support guide for this compound (CAS 14045-23-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this versatile compound. By understanding its chemical behavior, you can mitigate experimental variability, troubleshoot unexpected results, and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - General Stability and Handling

This section addresses common queries regarding the fundamental properties and handling of this compound.

Question: What are the recommended storage conditions for this compound?

Answer: this compound is a crystalline solid with high thermal stability, exhibiting a melting point that exceeds 300°C[1]. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from moisture. Due to the hygroscopic nature of the sulfonic acid group, minimizing exposure to the atmosphere is crucial to prevent water absorption.

Question: What is the chemical compatibility of this compound?

Answer: The molecule possesses two key functional groups that dictate its compatibility: a strongly acidic sulfonic acid group (pKa ≈ 1.5) and a basic pyridine ring[1].

  • Solvents: It is highly soluble in water and other polar solvents[1].

  • Incompatibilities: Avoid strong bases, as they will readily react with the acidic sulfonic acid group in an exothermic neutralization reaction. Strong oxidizing agents should also be used with caution, as they can potentially oxidize the methyl group or, under harsh conditions, the pyridine ring.

Question: How thermally stable is this compound?

Answer: The compound demonstrates excellent thermal stability, with a melting point above 300°C, which facilitates its purification by recrystallization at elevated temperatures[1]. However, this refers to the neat, solid compound. In solution, particularly in the presence of other reagents or catalysts, degradation can occur at lower temperatures (see Troubleshooting section). Aromatic sulfonic acids, as a class, can undergo thermal decomposition in the range of 200-300°C[2].

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₇NO₃S[1][3]
Molecular Weight 173.19 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point >300°C[1]
pKa (Sulfonic Acid) Approximately 1.5[1]
Water Solubility High[1]

Section 2: Troubleshooting Guide for Experimental Instability

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: My solution of this compound turns yellow or brown during a high-temperature reaction.

  • Probable Cause: This discoloration often indicates thermal degradation. While the pure solid is very stable, prolonged heating in solution can initiate decomposition pathways. Two likely mechanisms are:

    • Desulfonation: The sulfonation of pyridine rings is a reversible process, and at elevated temperatures (e.g., >200°C), the sulfonic acid group can be cleaved, especially under acidic conditions[2][4].

    • Oxidation: If the reaction is not performed under an inert atmosphere, trace oxygen can cause oxidative degradation, leading to colored polymeric byproducts.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature.

    • Minimize Reaction Time: Perform time-course studies to determine the minimum time required for your desired transformation.

    • Use an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to eliminate oxygen.

Problem 2: I am observing an unexpected mass peak in my LC-MS analysis corresponding to +14 Da or +30 Da after an oxidative reaction.

  • Probable Cause: The methyl group on the pyridine ring is susceptible to oxidation.

    • A +14 Da shift (CH₂ → CO) suggests oxidation of the methyl group to a carboxylic acid, forming 4-sulfopyridine-3-carboxylic acid . The oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation[5][6].

    • A +30 Da shift (CH₂ → COOH + H₂O - H₂) is also indicative of the same carboxylic acid product.

  • Troubleshooting Steps:

    • Use Milder Oxidants: Switch to a more selective or milder oxidizing agent.

    • Control Stoichiometry: Carefully control the molar equivalents of the oxidant to minimize over-oxidation.

    • Characterize Byproduct: Use tandem MS (MS/MS) to fragment the new peak and confirm its structure.

Problem 3: My sample shows signs of degradation when exposed to laboratory light or during photo-initiated reactions.

  • Probable Cause: Photodegradation. Pyridine and its derivatives are known to be sensitive to UV light[7]. The energy from UV radiation can be sufficient to induce ring-opening reactions or cleavage of the carbon-sulfur bond. Studies on related pyridinecarboxylic acid derivatives confirm their degradation under UV exposure[8].

  • Troubleshooting Steps:

    • Protect from Light: Work with the compound in amber glassware or vessels wrapped in aluminum foil.

    • Use Light Filters: If light is required for your experiment, use filters to select specific wavelengths and avoid high-energy UV radiation if possible.

    • Run Dark Controls: Always run a parallel experiment in the absence of light to confirm that the observed degradation is indeed photolytic.

Problem 4: The pH of my unbuffered aqueous solution of this compound is dropping, and I see new impurities.

  • Probable Cause: Potential hydrolysis leading to desulfonation. While the C-S bond is generally robust, prolonged exposure to water, especially at non-neutral pH and elevated temperatures, can lead to slow hydrolysis, releasing sulfuric acid and 3-methylpyridine. This would cause a decrease in pH.

  • Troubleshooting Steps:

    • Buffer the Solution: If your experimental conditions permit, maintain a constant pH with a suitable buffer system.

    • Prepare Fresh Solutions: For quantitative applications, use freshly prepared solutions to minimize the impact of slow degradation over time.

    • Monitor pH: Track the pH of your solution over the course of the experiment to detect any changes that may indicate degradation.

Section 3: Inferred Degradation Pathways

Direct studies on the degradation of this compound are limited. The following pathways are inferred from the known chemistry of its constituent parts: the pyridine ring, the methyl group, and the sulfonic acid group.

Thermal Degradation: Desulfonation

At sufficiently high temperatures, the most probable non-oxidative thermal degradation pathway is reversible desulfonation, yielding 3-methylpyridine and sulfur trioxide (which would be hydrated to sulfuric acid in an aqueous environment). This is based on the known reversibility of pyridine sulfonation[4].

Caption: Inferred thermal degradation via desulfonation.

Oxidative Degradation

Oxidation is a critical degradation pathway, primarily targeting the electron-rich methyl group. Harsh oxidative conditions could also lead to ring cleavage.

  • Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid.

  • Ring Cleavage: Based on studies of 3-methylpyridine, severe oxidative stress (e.g., sonolysis with oxidants) can cause cleavage of the C2-C3 bond of the pyridine ring, leading to aliphatic intermediates[9][10].

Caption: Potential oxidative degradation pathways.

Photodegradation

Exposure to high-energy light (especially UV) can initiate radical reactions, leading to complex degradation mixtures. The pathway is likely non-specific, involving both desulfonation and ring fragmentation.

Section 4: Experimental Protocols

Protocol: Forced Degradation Study

To assess the intrinsic stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.[11]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber for 24 hours. Run a parallel sample wrapped in foil as a dark control.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating method, typically reverse-phase HPLC with a PDA and a mass spectrometer (LC-MS).

    • The PDA detector helps to assess peak purity, while the MS detector provides mass information for identifying degradants.

  • Mass Balance Calculation: Compare the decrease in the main peak area with the total area of all degradation peaks to perform a mass balance analysis.

G cluster_stress Apply Stress Conditions (24h) start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, Dark) start->thermal photo Photolytic (UV Light, RT) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples (LC-PDA-MS) oxid->analyze thermal->analyze photo->analyze neutralize->analyze report Identify Degradants & Assess Mass Balance analyze->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Low Yields in Pyridine Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine sulfonation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Drawing upon established principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring both scientific accuracy and practical applicability.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My reaction yields little to no pyridine-3-sulfonic acid.

Potential Cause 1: Insufficiently Harsh Reaction Conditions

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[1][2][3] Under the strongly acidic conditions of sulfonation, the nitrogen is protonated, further deactivating the ring.[2] Consequently, forcing conditions are necessary.

  • Recommended Solutions:

    • Temperature: For classical sulfonation using fuming sulfuric acid (oleum), ensure the reaction temperature is maintained at a minimum of 230°C.[1] Historically, temperatures up to 350°C have been employed.[1][4]

    • Sulfonating Agent: Use a potent sulfonating agent. Fuming sulfuric acid (oleum) is often required to ensure a high concentration of the active electrophile, sulfur trioxide (SO₃).[2][5]

    • Reaction Time: The sulfonation of pyridine is a slow process.[1] Ensure the reaction has proceeded for a sufficient duration, which can be as long as 13-24 hours.[1][2] Monitor the reaction's progress by analyzing small aliquots via HPLC.[1]

Potential Cause 2: Inactive or Absent Catalyst

In classical pyridine sulfonation, a catalyst is crucial for achieving reasonable yields at lower temperatures.

  • Recommended Solutions:

    • Catalyst Use: The addition of mercury(II) sulfate can significantly lower the required reaction temperature to the 230-240°C range and improve yields.[2][6]

    • Catalyst Quality: Ensure the mercury(II) sulfate is fresh and of high purity, as old or poor-quality catalysts may be inactive.[1]

Potential Cause 3: Presence of Moisture

Water can dilute the fuming sulfuric acid and deactivate the sulfur trioxide electrophile, hindering the reaction.[1]

  • Recommended Solutions:

    • Use anhydrous pyridine and ensure all glassware is thoroughly dried before use.

    • Handle oleum in a moisture-free environment to prevent its deactivation.[1]

Issue 2: Significant formation of side products is lowering my yield.

Potential Cause 1: Isomer Formation (e.g., Pyridine-4-sulfonic acid)

High reaction temperatures can lead to the formation of isomeric byproducts. The sulfonation of pyridine is a reversible process, and at elevated temperatures, isomerization can occur.[1]

  • Recommended Solutions:

    • Temperature Control: To favor the formation of the desired pyridine-3-sulfonic acid, maintain the reaction temperature in the 230-275°C range.[1][5] At temperatures above 300°C, the formation of the 4-isomer becomes more significant.[1][7][8]

Potential Cause 2: Formation of 4-Hydroxypyridine

At very high temperatures (around 330°C), 4-hydroxypyridine can become a significant byproduct.[2][7][8]

  • Recommended Solution:

    • Lower the reaction temperature to below 300°C to minimize the formation of this byproduct.[1][5]

Potential Cause 3: Charring or Decomposition

Darkening or charring of the reaction mixture indicates decomposition of the organic material.

  • Recommended Solutions:

    • Avoid Localized Overheating: Ensure efficient and constant stirring throughout the reaction.[1] Heat the reaction mixture gradually to the target temperature. A well-controlled heating mantle or a jacketed flask with a circulating fluid is preferable to a simple heating mantle with variac control to avoid overheating.[9]

    • Starting Material Purity: Use freshly distilled, high-purity pyridine. Impurities may be more susceptible to charring under the harsh reaction conditions.[1]

Issue 3: My substituted pyridine derivative is decomposing under the harsh reaction conditions.

Potential Cause: Substrate Sensitivity

Many substituted pyridines cannot withstand the high temperatures and strongly acidic media of classical sulfonation.

  • Recommended Solutions: Milder Sulfonation Methods

    • SO₃ Complexes: Consider using milder sulfonating agents like a sulfur trioxide-pyridine complex.[5][10] These reagents offer a more controlled and gentle sulfonation process compared to oleum.[2]

    • Modern Synthetic Approaches: For substrates that are particularly sensitive, explore modern synthetic methods. For instance, a C4-selective C-H sulfonylation has been developed that involves the activation of pyridine with triflic anhydride followed by a base-mediated addition of a sulfinate salt.[2][11] Electrochemical methods also offer a milder alternative for meta-selective sulfonation.[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the direct sulfonation of pyridine so challenging?

A1: The direct sulfonation of pyridine is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring towards electrophilic aromatic substitution.[1][3][14] This deactivation is further intensified by the protonation of the nitrogen in the strongly acidic reaction medium.[2] Consequently, harsh conditions like high temperatures and potent sulfonating agents are necessary to drive the reaction.[1]

Q2: What is the role of the mercury(II) sulfate catalyst?

A2: The mercury(II) sulfate catalyst allows the reaction to proceed at a lower temperature (around 230°C) and can increase the yield of pyridine-3-sulfonic acid.[1][4][6] While the exact mechanism is not fully elucidated, it is believed that the mercury salt may coordinate to the pyridine nitrogen, influencing the electron distribution in the ring and facilitating the electrophilic attack by sulfur trioxide.[1]

Q3: Are there alternatives to the hazardous mercury catalyst?

A3: Yes, while the classical method relies on a mercury catalyst, alternative, mercury-free synthetic routes have been developed. One such method involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation and subsequent reduction to yield pyridine-3-sulfonic acid.[1][4] This multi-step process avoids the use of heavy metals.

Q4: How does temperature affect the regioselectivity of pyridine sulfonation?

A4: Temperature plays a critical role in the regioselectivity of the reaction. At temperatures around 230-275°C, the kinetically favored product, pyridine-3-sulfonic acid, is the major isomer formed.[1][5] However, at higher temperatures (approaching 330°C), the thermodynamically controlled formation of pyridine-4-sulfonic acid and 4-hydroxypyridine becomes more prevalent due to the reversibility of the sulfonation reaction.[1][7][8]

Q5: What are the typical work-up and purification procedures?

A5: A common work-up procedure involves carefully cooling the reaction mixture and then pouring it onto crushed ice or into a solvent like ethanol to precipitate the product.[1][2] The acidic solution can then be neutralized with a base such as calcium carbonate or sodium hydroxide to precipitate the sulfonic acid as its salt. The crude product is collected by filtration and can be further purified by recrystallization from water or aqueous ethanol.[1][2]

Section 3: Experimental Protocols & Data

Protocol 1: Classical Sulfonation of Pyridine

Warning: This reaction involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add fuming sulfuric acid (oleum).

  • Cool the flask in an ice bath and slowly add anhydrous pyridine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 75°C.[1][2]

  • After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate to the mixture.[1]

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.[1]

  • To the resulting acidic solution, add ethanol to precipitate the pyridine-3-sulfonic acid.[1]

  • Cool the mixture to below 5°C to maximize the precipitation of the product.[2]

  • Collect the precipitated solid by filtration and wash it with cold ethanol.[1]

  • The crude product can be further purified by recrystallization from water or aqueous ethanol.[1][2]

Data Summary: Temperature Effects on Product Distribution
Reaction TemperatureMajor Product(s)Minor Product(s)Reference(s)
230-275°CPyridine-3-sulfonic acidVery small amounts of byproducts[1][5][7][8]
~330°CMixturePyridine-4-sulfonic acid, 4-hydroxypyridine[2][7][8]

Visualization of Troubleshooting Workflow

Troubleshooting_Pyridine_Sulfonation Start Low Yield in Pyridine Sulfonation Check_Conditions Verify Reaction Conditions Start->Check_Conditions Initial Check Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products If yield is still low Substrate_Decomposition Substrate Decomposition? Start->Substrate_Decomposition If decomposition is evident Temp_Time Temperature ≥ 230°C? Time ≥ 13h? Check_Conditions->Temp_Time Reagents Anhydrous Reagents? Active Catalyst? Check_Conditions->Reagents Isomers Isomers or Hydroxypyridine Detected? Analyze_Side_Products->Isomers Charring Charring Observed? Substrate_Decomposition->Charring Consider_Milder_Methods Consider Milder Methods (e.g., SO₃-Pyridine, Electrochemical) Substrate_Decomposition->Consider_Milder_Methods Increase_Temp_Time Increase Temperature/Time Temp_Time->Increase_Temp_Time No Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Reagents->Use_Fresh_Reagents No Optimize_Temp Optimize Temperature (230-275°C) Isomers->Optimize_Temp Yes Improve_Stirring_Purity Improve Stirring/ Use Pure Starting Material Charring->Improve_Stirring_Purity Yes Increase_Temp_Time->Start Re-evaluate Use_Fresh_Reagents->Start Re-evaluate Optimize_Temp->Start Re-evaluate Improve_Stirring_Purity->Start Re-evaluate

Caption: A flowchart for troubleshooting low yields in pyridine sulfonation.

References

Technical Support Center: Purification of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-methylpyridine-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry provides a diagnosis of the potential cause and a step-by-step protocol to resolve the issue.

Problem 1: My final product is off-white, yellow, or brown instead of white.

Cause: The presence of colored impurities is typically due to thermal degradation or side reactions occurring during the harsh sulfonation process.[1] High temperatures can lead to the formation of polymeric or charred materials.

Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal is highly effective at adsorbing large, colored impurity molecules from the solution, leaving the desired compound behind.

Experimental Protocol: Decolorizing Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude, colored this compound in the minimum amount of hot deionized water required for complete dissolution. The high water solubility of the sulfonic acid group makes aqueous crystallization the most effective method.[1]

  • Charcoal Addition: To the hot solution, add activated charcoal (approximately 1-2% of the solute's weight).

    • Expert Insight: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly from its boiling point before addition.

  • Heating & Stirring: Gently heat the mixture at just below the boiling point for 15-30 minutes with continuous stirring. This allows for sufficient time for the charcoal to adsorb the impurities.

  • Hot Gravity Filtration: The most critical step is to remove the charcoal while the solution is still hot to prevent premature crystallization of the product.

    • Set up a hot gravity filtration apparatus using a fluted filter paper and a pre-heated funnel.

    • Filter the hot solution into a clean, pre-heated flask. The filtrate should be colorless. If color persists, a second charcoal treatment may be necessary, but be aware that each treatment can reduce the final yield.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[2]

Problem 2: HPLC analysis shows significant contamination with the starting material, 3-methylpyridine (3-picoline).

Cause: This indicates an incomplete sulfonation reaction. 3-methylpyridine is a relatively non-polar, basic compound compared to the highly polar, acidic product. This difference in chemical properties can be exploited for its removal.

Solution: Acid-Base Extraction or pH-Controlled Recrystallization

Method A: Acid-Base Wash (for crude reaction mixtures)

  • Dissolution: Dissolve the crude product mixture in water.

  • Basification: Carefully adjust the pH of the aqueous solution to > 9 with a suitable base (e.g., 50% NaOH solution). This deprotonates the sulfonic acid group, forming the highly water-soluble sulfonate salt, while ensuring the 3-methylpyridine starting material is in its free base form.[1][3]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with a non-polar organic solvent such as dichloromethane or ethyl acetate.[4] The 3-methylpyridine will partition into the organic layer, while the sodium 3-methylpyridine-4-sulfonate salt remains in the aqueous layer. Repeat the extraction 2-3 times.

  • Re-acidification & Isolation: Combine the aqueous layers and carefully re-acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.[3] This will precipitate the this compound.

  • Purification: Cool the mixture and collect the precipitate by filtration. A final recrystallization from water as described in Problem 1 is recommended to achieve high purity.[2]

Method B: pH Adjustment during Recrystallization The solubility of this compound is highly dependent on pH due to its zwitterionic nature.[3] Adjusting the pH during recrystallization can help keep certain impurities in the solution (mother liquor). Carefully adjusting the pH to the isoelectric point can induce precipitation of the desired product while other components may remain dissolved.[3]

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[2] This is often caused by:

  • Cooling the saturated solution too rapidly.[2]

  • The presence of impurities that significantly depress the melting point of the mixture.[2]

  • Using a solvent in which the compound is excessively soluble.

Solution: Modified Recrystallization Technique

  • Re-dissolve: Re-heat the solution until the oil completely redissolves.[2]

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more water) to slightly decrease the saturation level.[2]

  • Slow Cooling (Crucial): Allow the flask to cool very slowly to room temperature. Insulating the flask can promote the formation of an ordered crystal lattice. Do not place it directly in an ice bath.[2]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

  • Final Cooling: Once crystal formation is well underway, the flask can be moved to an ice bath to maximize the yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis typically involves the electrophilic sulfonation of 3-methylpyridine (3-picoline).[1] The most common impurities stem from this process.

Impurity Type Likely Source Recommended Removal Method
Unreacted 3-methylpyridineIncomplete reaction.Acid-base extraction; Recrystallization.[5]
Positional Isomers (e.g., 4-methylpyridine-3-sulfonic acid)Non-regioselective sulfonation.Fractional crystallization (can be difficult).
Sulfates / SulfitesResidual sulfonation agents (H₂SO₄, oleum) or quenching agents (sodium sulfite).[1][6]Thorough washing of the crystalline product with ice-cold water; Recrystallization.
Degradation ProductsHarsh reaction conditions (high temperatures >300°C).[1]Activated charcoal treatment during recrystallization.[6]
Water / HydratesThe compound can form hydrates during aqueous crystallization.[1]Drying under high vacuum at an elevated temperature.

Q2: What is the best general-purpose method for purifying crude this compound?

Recrystallization from water is the most effective and widely used purification method.[1] The compound has high thermal stability and excellent solubility in hot water, which contrasts with its lower solubility in cold water, allowing for efficient separation and high recovery of the purified product.[1] For colored crude products, incorporating an activated charcoal treatment is highly recommended.[6][7]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An ion-pair reversed-phase or a HILIC method can effectively separate the highly polar sulfonic acid from non-polar impurities and isomers.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of the molecule and identifying the presence and relative amounts of impurities, especially starting materials and isomers.[1][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Helps to identify the key functional groups, particularly the sulfonic acid group.[1]

Q4: My purification yield is consistently low. What are the common causes?

Low yield during recrystallization is a frequent issue. The primary causes are:

  • Using excess solvent: Using more hot solvent than the minimum required to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.[2]

  • Premature crystallization: If the product crystallizes during hot filtration (e.g., to remove charcoal), it will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete cooling: Not allowing the solution to cool sufficiently before filtration will leave a substantial portion of the product dissolved.[2]

  • Excessive washing: Washing the filtered crystals with large volumes of solvent, or with a solvent that is not ice-cold, will dissolve and wash away the product.[2]

Process Visualization

The following diagrams illustrate the recommended workflows for purification and troubleshooting.

PurificationWorkflow Crude Crude 3-Methylpyridine- 4-Sulfonic Acid Dissolve Dissolve in Minimum Hot Water Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Is product colored? HotFilter Hot Gravity Filtration Dissolve->HotFilter No Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacFilter Vacuum Filtration & Cold Water Wash Cool->VacFilter Dry Dry Under Vacuum VacFilter->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Caption: Decision logic for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Using 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-methylpyridine-4-sulfonic acid as a catalyst. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the optimal performance and longevity of your catalyst in various organic reactions.[1]

Troubleshooting Guide

Catalyst deactivation can manifest in several ways. This section provides a systematic approach to identifying and addressing common issues encountered during your experiments.

Observed ProblemPotential CauseRecommended Solution
Gradual decrease in reaction rate or product yield over successive runs. Catalyst Leaching: The sulfonic acid group may be slowly dissolving into the reaction medium, especially in the presence of polar solvents like water.[2]1. Solvent Selection: If possible, use less polar solvents. 2. Water Content: Ensure your reactants and solvents are anhydrous. 3. Catalyst Recovery: After the reaction, precipitate the catalyst by adding a non-polar solvent and recover it by filtration for reuse.
Significant drop in catalytic activity after the first cycle. Poisoning: Basic impurities in the feedstock or reaction byproducts can neutralize the acidic catalytic sites.1. Feedstock Purification: Purify your starting materials to remove any basic compounds. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may generate basic byproducts.
Change in catalyst color (e.g., darkening or charring). Coking or Fouling: Formation of carbonaceous deposits (coke) on the catalyst surface, which can block active sites. This is more common at elevated temperatures.[3]1. Temperature Control: Optimize the reaction temperature to minimize coke formation. 2. Solvent Washing: Wash the deactivated catalyst with a suitable organic solvent to remove soluble deposits. 3. Mild Oxidation: In some cases, a very mild oxidative treatment can remove coke, but this should be approached with caution to avoid damaging the catalyst.[4]
Inconsistent catalytic performance between batches. Thermal Degradation: Exposure to excessively high temperatures can lead to the decomposition of the sulfonic acid group. Aromatic sulfonic acids can start to decompose in the range of 200-300°C.[5]1. Monitor Reaction Temperature: Use a calibrated thermometer and ensure uniform heating. 2. Thermal Analysis: If you suspect thermal degradation, perform a thermogravimetric analysis (TGA) on a catalyst sample to determine its decomposition temperature under your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for this compound catalysts?

The deactivation of this compound as a catalyst can be attributed to three main mechanisms:

  • Leaching: As a homogeneous catalyst, this compound can be partially soluble in the reaction medium, leading to a loss of active species from the catalytic cycle. This is particularly prevalent in polar solvents where the sulfonic acid group enhances solubility.[2]

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst. These deposits, often referred to as coke, can physically block the active sulfonic acid sites, rendering them inaccessible to the reactants.[3]

  • Thermal Degradation: this compound is a thermally stable compound, with a melting point reported to be above 300°C.[1] However, prolonged exposure to high reaction temperatures, especially above 200°C, can lead to the gradual decomposition of the sulfonic acid group, releasing sulfur oxides and deactivating the catalyst.[5]

Q2: How can I determine the cause of my catalyst's deactivation?

A combination of observational and analytical techniques can help pinpoint the cause of deactivation:

  • Visual Inspection: A change in the catalyst's color, such as darkening or the appearance of a tar-like substance, is a strong indicator of coking.

  • Solubility Test: If you suspect leaching, try to isolate the product and then evaporate the solvent from the filtrate. The presence of a significant residue could indicate dissolved catalyst.

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Compare the FT-IR spectrum of the fresh and used catalyst. A decrease in the intensity of the S=O and S-O stretching bands (typically around 1030-1080 cm⁻¹ and 1170-1220 cm⁻¹) can indicate leaching or thermal decomposition.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Dissolve a sample of the used catalyst in a suitable deuterated solvent. The appearance of new signals or changes in the integration of existing peaks compared to the fresh catalyst can provide clues about decomposition or the presence of adsorbed species.

  • Elemental Analysis: A decrease in the sulfur content of the recovered catalyst compared to the fresh catalyst is a direct evidence of leaching or thermal decomposition.

Q3: What is the best way to regenerate a deactivated this compound catalyst?

The most appropriate regeneration method depends on the deactivation mechanism:

  • For Deactivation by Coking/Fouling:

    • Solvent Washing: This is the mildest and often the most effective method. Washing the catalyst with a suitable organic solvent (e.g., acetone, methanol, or dichloromethane) can dissolve and remove the adsorbed coke and other organic residues.

  • For Deactivation by Leaching:

    • Regeneration is not applicable in the traditional sense, as the active species is lost. The focus should be on efficient recovery of the dissolved catalyst from the reaction mixture, for instance, by precipitation with a non-polar solvent, followed by filtration and drying.

  • For Thermal Degradation:

    • This form of deactivation is irreversible. The catalyst cannot be regenerated, and the focus should be on optimizing reaction conditions to prevent it from occurring.

Experimental Protocols

Protocol 1: Regeneration of a Coked Catalyst by Solvent Washing
  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration.

  • Initial Wash: Wash the recovered catalyst on the filter with a small amount of a non-polar solvent (e.g., hexane) to remove any residual non-polar reactants or products.

  • Solvent Soaking: Transfer the catalyst to a flask and add a polar solvent in which the catalyst is sparingly soluble but the coke is soluble (e.g., acetone or methanol).

  • Agitation: Stir the suspension at room temperature for 1-2 hours. For heavily fouled catalysts, gentle heating (40-50°C) may be beneficial, but be cautious not to exceed the boiling point of the solvent.

  • Filtration: Filter the catalyst and wash it with fresh solvent until the filtrate is colorless.

  • Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Analyze the regenerated catalyst using FT-IR or elemental analysis to confirm the removal of coke and the integrity of the sulfonic acid groups.

Protocol 2: Characterization of Fresh vs. Deactivated Catalyst using FT-IR
  • Sample Preparation: Prepare KBr pellets of both the fresh and the deactivated catalyst.

  • Data Acquisition: Record the FT-IR spectra of both samples over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Compare the two spectra, paying close attention to the following regions:

    • ~3000-3100 cm⁻¹: C-H stretching of the pyridine ring.

    • ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1220-1170 cm⁻¹ and ~1080-1030 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonic acid group.

    • A significant decrease in the intensity of the S=O stretching bands in the deactivated catalyst spectrum suggests deactivation via leaching or thermal decomposition. The appearance of broad bands in the 2800-3000 cm⁻¹ region could indicate the presence of carbonaceous deposits (coke).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a deactivated this compound catalyst.

G start Start: Decreased Catalyst Performance Observed problem Characterize the Deactivated Catalyst (Visual, FT-IR, Elemental Analysis) start->problem decision Identify Primary Deactivation Mechanism problem->decision leaching Leaching decision->leaching  Loss of sulfur content coking Coking/Fouling decision->coking  Color change, new IR bands thermal Thermal Degradation decision->thermal  History of high temp. exposure, loss of sulfur content leaching_sol Solution: - Optimize solvent system - Ensure anhydrous conditions - Improve catalyst recovery leaching->leaching_sol coking_sol Solution: - Regenerate via solvent washing - Optimize reaction temperature coking->coking_sol thermal_sol Solution: - Irreversible deactivation - Optimize and control reaction temperature thermal->thermal_sol end End: Optimized Catalytic Process leaching_sol->end coking_sol->end thermal_sol->end

Caption: Troubleshooting workflow for a deactivated catalyst.

References

Validation & Comparative

Unambiguous Structural Verification: A Comparative Guide to the Validation of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-methylpyridine-4-sulfonic acid, a key building block in various synthetic pathways. While a definitive crystal structure for this specific molecule is not publicly available, this guide will present a robust, hypothetical workflow for its validation by single-crystal X-ray crystallography and compare it with other powerful spectroscopic methods.

The Imperative of Structural Integrity

This compound (C₆H₇NO₃S) is a pyridine derivative with a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1] Its utility as a catalyst and an intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its structure.[1] Ambiguity in the substitution pattern or the presence of isomers could lead to unpredictable reactivity, diminished efficacy, or unforeseen toxicity in downstream applications. Therefore, rigorous structural validation is not merely an academic exercise but a critical quality control step.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule, leaving no room for doubt about its structure.

Hypothetical Experimental Workflow for X-ray Crystallography of this compound

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of the target compound.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Analysis synthesis Synthesis of this compound via sulfonation of 3-picoline purification Purification by recrystallization synthesis->purification solvent_screening Solvent screening for crystal growth (e.g., water, ethanol, mixed solvents) purification->solvent_screening crystallization_methods Crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) solvent_screening->crystallization_methods crystal_selection Selection and mounting of a suitable single crystal crystallization_methods->crystal_selection xray_diffraction X-ray diffraction data collection using a diffractometer crystal_selection->xray_diffraction structure_solution Structure solution and refinement xray_diffraction->structure_solution validation Structural Confirmation structure_solution->validation Validation and deposition of crystallographic data

Caption: Hypothetical workflow for the X-ray crystallographic validation of this compound.

Step-by-Step Protocol:

  • Synthesis and Purification: this compound can be synthesized by the sulfonation of 3-picoline.[1] The crude product must be purified to the highest possible degree, typically by recrystallization, to remove impurities that could hinder crystal growth.

  • Crystallization: This is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary. Given the polar nature of the sulfonic acid group, aqueous solutions or polar organic solvents would be a logical starting point.[1] Techniques such as slow evaporation of the solvent, vapor diffusion of a less-polar solvent into a solution of the compound, or slow cooling of a saturated solution are commonly employed.

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm and free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

  • Validation: The final structural model is validated using established crystallographic metrics to ensure its quality and accuracy before potential deposition in a crystallographic database.[2]

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are indispensable for routine characterization and can provide strong evidence for the proposed structure.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Provides detailed information about the molecular framework in solution; non-destructive.[3]Does not provide direct information on bond lengths or angles; interpretation can be complex for some molecules.
FT-IR Spectroscopy Presence of functional groups (e.g., S=O, C=N, C-H).Fast, simple, and provides a characteristic fingerprint of the molecule.[4][5]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS).High sensitivity, provides molecular formula.[6]Provides no direct information on the connectivity of atoms or stereochemistry.

In-depth Look at Spectroscopic Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation in solution.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to piece together the molecular structure of this compound.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns would be indicative of their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of proton and carbon signals and confirming the connectivity of the methyl and sulfonic acid groups to the pyridine ring.[7]

NMR_Validation cluster_nmr NMR Spectroscopy H1_NMR ¹H NMR: Identify proton environments and multiplicities COSY COSY: Establish ¹H-¹H correlations (connectivity) H1_NMR->COSY HSQC HSQC: Correlate protons to directly attached carbons H1_NMR->HSQC HMBC HMBC: Establish long-range ¹H-¹³C correlations H1_NMR->HMBC C13_NMR ¹³C NMR: Identify unique carbon environments C13_NMR->HSQC C13_NMR->HMBC Structure_Confirmation Confirm Molecular Skeleton COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Caption: Logical flow of 2D NMR experiments for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • S=O stretching: Strong bands characteristic of the sulfonic acid group.[4]

  • C=N and C=C stretching: Bands associated with the pyridine ring.

  • C-H stretching and bending: Signals from the aromatic and methyl C-H bonds.

While not providing a complete structural picture, FT-IR is an excellent tool for confirming the presence of key functional groups and for quality control purposes.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing strong evidence for the molecular formula C₆H₇NO₃S. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Conclusion: A Multi-faceted Approach to Structural Validation

While single-crystal X-ray crystallography remains the unparalleled method for absolute structure determination, a comprehensive validation of this compound relies on a synergistic approach. The combined evidence from NMR spectroscopy, FT-IR, and mass spectrometry provides a detailed and self-validating picture of the molecule's structure. In the absence of a crystal structure, this suite of spectroscopic techniques offers the highest level of confidence for researchers, scientists, and drug development professionals. The hypothetical workflow for X-ray crystallography presented here serves as a blueprint for the definitive validation of this and other similar small molecules, underscoring the importance of this powerful analytical technique in modern chemical research.

References

comparing the acidity of 3-methylpyridine-4-sulfonic acid with other pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Acidity of 3-Methylpyridine-4-sulfonic Acid in Comparison to Other Pyridine Derivatives

For professionals in chemical research and drug development, a nuanced understanding of a molecule's ionization constant (pKa) is not merely academic; it is a critical parameter that governs solubility, membrane permeability, and receptor-binding interactions.[1] This guide provides a detailed comparative analysis of the acidity of this compound, placing it within the broader context of substituted pyridine derivatives. We will explore the electronic effects of substituents that dictate acidity and provide robust, field-proven experimental protocols for pKa determination.

The Dual Acidic Nature of Pyridine Sulfonic Acids

Pyridine, a foundational heterocyclic aromatic compound, is a weak base. The lone pair of electrons on its nitrogen atom is available for protonation, and the resulting pyridinium ion has a pKa of approximately 5.2.[2][3][4] The introduction of substituents to the pyridine ring can dramatically alter the electron density at this nitrogen, thereby increasing or decreasing its basicity.

This compound is a fascinating case study because it possesses two distinct ionizable centers:

  • The Sulfonic Acid Group (-SO₃H): This is a powerful electron-withdrawing group and a strong acid. Its proton dissociates readily, with a reported pKa value of approximately 1.5.[5]

  • The Pyridinium Nitrogen: The basicity of the ring nitrogen is influenced by two opposing electronic effects:

    • Electron-Donating Methyl Group (-CH₃): Located at the 3-position, the methyl group exerts a positive inductive effect (+I), pushing electron density into the ring and making the nitrogen atom more basic (inclined to be protonated).

    • Electron-Withdrawing Sulfonic Acid Group (-SO₃⁻): Once deprotonated, the sulfonate group is a very strong electron-withdrawing group (-I effect), pulling electron density out of the ring. This significantly reduces the availability of the nitrogen's lone pair for protonation, making it a much weaker base than pyridine.

The powerful electron-withdrawing nature of the sulfonate group overwhelmingly dominates, rendering the pyridine nitrogen in this compound significantly less basic than in the parent pyridine molecule.

Visualizing Substituent Effects on Pyridine Basicity

The interplay of electron-donating and electron-withdrawing groups is central to understanding the relative acidity of pyridine derivatives.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG -CH₃, -OCH₃, -NH₂ (e.g., 3-Methylpyridine) EDG_Effect Increase electron density Strengthen base Increase pKa of conjugate acid EDG->EDG_Effect Pyridine Pyridine Ring (Nitrogen Basicity) EDG->Pyridine +I Effect EWG -SO₃H, -NO₂, -Cl (e.g., Pyridine-4-sulfonic acid) EWG->Pyridine -I / -M Effect EWG_Effect Decrease electron density Weaken base Decrease pKa of conjugate acid EWG->EWG_Effect Potentiometric_Titration A 1. Instrument Calibration (pH 4, 7, 10 buffers) B 2. Sample Preparation (Known concentration) A->B C 3. Ionic Strength & Temp Control (Add KCl, use jacketed vessel) B->C D 4. Purge with N₂ (Remove dissolved CO₂) C->D E 5. Titration (Add titrant, record pH) D->E F 6. Data Analysis (Plot pH vs. Volume) E->F G 7. pKa Determination (Identify inflection points) F->G UV_Vis_Spectrophotometry A 1. Prepare Buffer Series (e.g., pH 2-12) C 3. Create pH-Varied Samples (Constant total concentration) A->C B 2. Prepare Analyte Stock Solution B->C D 4. Acquire UV-Vis Spectra (Scan each sample) C->D E 5. Plot Absorbance vs. pH (At key wavelengths) D->E F 6. pKa Calculation (Fit sigmoidal curve) E->F

References

performance of 3-methylpyridine-4-sulfonic acid versus p-toluenesulfonic acid in esterification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sulfonic Acid Catalysts in Esterification: 3-Methylpyridine-4-Sulfonic Acid vs. p-Toluenesulfonic Acid

For professionals in chemical research and drug development, the choice of catalyst is a critical decision point that influences reaction efficiency, yield, and process sustainability. In the realm of acid-catalyzed reactions, particularly Fischer-Speier esterification, sulfonic acids are indispensable tools. This guide provides a detailed performance comparison between the workhorse catalyst, p-toluenesulfonic acid (PTSA), and a promising, structurally distinct alternative, this compound. We will delve into their catalytic efficacy, operational advantages, and mechanistic nuances, supported by experimental data and protocols to inform your selection process.

Introduction: The Central Role of Acid Catalysis in Ester Synthesis

Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol, is a cornerstone of organic synthesis, vital for producing pharmaceuticals, polymers, solvents, and fragrances. The reaction's equilibrium nature necessitates the use of a strong acid catalyst to accelerate the reaction rate and achieve high conversion. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.

  • p-Toluenesulfonic Acid (PTSA) : A strong organic acid, PTSA is one of the most common catalysts for this transformation.[1] It is commercially available, inexpensive, and highly effective. However, its high solubility in organic reaction media often complicates product purification, requiring aqueous workups that generate significant waste.

  • This compound : This catalyst presents an intriguing alternative. As a zwitterionic molecule containing both a sulfonic acid group and a pyridine ring, it possesses unique physical and chemical properties.[2] Its structure suggests the potential for enhanced recyclability, positioning it as a candidate for greener chemical processes.

This guide will dissect the performance of these two catalysts, moving beyond simple yield comparisons to explore the practical and mechanistic implications of their structural differences.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can construct a robust comparison based on reported data for each catalyst in various esterification reactions and by analyzing structurally related catalytic systems.

Catalytic Activity and Reaction Efficiency

The primary measure of a catalyst's performance is its ability to promote the reaction to completion in a short time with high yield.

p-Toluenesulfonic Acid (PTSA) is a highly active and efficient catalyst. Its strong acidity ensures rapid protonation and high conversion rates for a wide range of substrates.[3] Experimental data consistently shows its effectiveness. For instance, in the synthesis of methyl caffeate, PTSA catalysis achieved an 84.0% yield within 4 hours at 65°C. Similarly, ultrasound-assisted esterification of fatty acids using PTSA resulted in good yields in just 20 minutes at room temperature.

This compound , while less documented, is expected to be an effective catalyst due to the presence of the strongly acidic sulfonic acid group.[2] Its performance is likely influenced by its physical form in the reaction medium. If it remains as a solid, it would be a heterogeneous catalyst, where reaction rates might be influenced by mass transfer limitations. However, pyridinium-based ionic liquids and other N-sulfonic acid catalysts have demonstrated excellent catalytic activity, in some cases rivaling traditional mineral acids.[4][5] The key determinant of its intrinsic activity will be the acid strength of the sulfonic group, which is expected to be high.

Data Summary: Catalyst Performance in Esterification

CatalystSubstratesReaction TimeTemperature (°C)Yield (%)Reference
p-Toluenesulfonic AcidCaffeic Acid & Methanol4 h6584.0
p-Toluenesulfonic AcidFatty Acid & Ethanol/Methanol20 min25 (Ultrasound)Good
p-Toluenesulfonic AcidSoybean Oil & Methanol (DES)2 h11098.7[6]
N-Sulfonic Acid CatalystVariousVariousVariousHigh Yields[4]

Note: Data for this compound is inferred from related N-sulfonic acid systems due to a lack of specific literature.

Catalyst Separation and Recyclability

A significant drawback of homogeneous catalysts like PTSA is the difficulty in separating them from the reaction mixture, which prevents reuse and complicates product purification.

p-Toluenesulfonic Acid requires a neutralization and extraction process for its removal. This multi-step workup is time-consuming and generates aqueous waste, which is undesirable from a green chemistry perspective.

This compound offers a distinct advantage in this regard. Its zwitterionic nature may render it insoluble in many common organic solvents, allowing it to function as a heterogeneous catalyst that can be recovered by simple filtration.[2] Many sulfonic acid-functionalized materials, including those based on pyridinium structures, have demonstrated excellent recyclability. For example, N-sulfonic acid poly(4-vinylpyridinium) chloride was recycled at least five times without a significant drop in activity.[4] This potential for easy separation and reuse makes this compound a highly attractive candidate for developing sustainable and cost-effective industrial processes.[7]

G cluster_0 Homogeneous Catalysis (PTSA) cluster_1 Heterogeneous Catalysis (this compound) A1 Esterification Reaction (Substrates + PTSA) A2 Quenching (e.g., NaHCO3 soln) A1->A2 A3 Liquid-Liquid Extraction A2->A3 A4 Separation of Layers A3->A4 A5 Drying & Evaporation A4->A5 Organic Layer A7 Aqueous Waste (Catalyst Lost) A4->A7 Aqueous Layer A6 Pure Ester A5->A6 B1 Esterification Reaction (Substrates + Solid Catalyst) B2 Filtration B1->B2 B3 Solvent Evaporation B2->B3 Filtrate B5 Recovered Catalyst (Wash & Dry for Reuse) B2->B5 Solid B4 Pure Ester B3->B4

Caption: Comparative workflow for catalyst recovery.

Mechanistic Considerations

The fundamental catalytic cycle for Fischer esterification is identical for both acids, proceeding through the protonation of the carboxylic acid.[8]

G cluster_mechanism Fischer Esterification Catalytic Cycle RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid (Activated) RCOOH->Protonated_Acid +H+ ROH Alcohol H_plus H+ (from Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester -H+ H2O H2O H_plus_regen H+ (regenerated)

Caption: General mechanism of acid-catalyzed esterification.

The key steps are:

  • Protonation : The sulfonic acid donates a proton to the carbonyl oxygen of the carboxylic acid.[8]

  • Nucleophilic Attack : The alcohol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination : A molecule of water, a good leaving group, is eliminated.[8]

  • Deprotonation : The catalyst is regenerated by the loss of a proton from the protonated ester, yielding the final product.

While the core mechanism is shared, the structural differences could introduce subtle effects. The pyridine nitrogen in this compound is basic and will be protonated, forming a zwitterion. This structure could influence substrate orientation at the catalytic site or alter the catalyst's solubility and interaction with the solvent, potentially impacting reaction kinetics.

Experimental Protocols

To provide a practical context, we outline standardized protocols for esterification using both catalysts.

Protocol 1: Esterification using p-Toluenesulfonic Acid (Homogeneous)

This protocol is adapted from established procedures for the synthesis of simple esters.[9]

Objective : To synthesize butyl acetate from acetic acid and 1-butanol.

Materials :

  • Acetic Acid (1.0 eq)

  • 1-Butanol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (as solvent, to facilitate azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure :

  • Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants : To the flask, add acetic acid, 1-butanol, and toluene.

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate to the mixture.

    • Rationale: A catalytic amount (1-5 mol%) is sufficient. Using the monohydrate is generally acceptable as the water of hydration is removed along with the reaction water.[10]

  • Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Rationale: Continuous removal of water drives the equilibrium towards the product side, ensuring high conversion, in accordance with Le Châtelier's principle.[9]

  • Monitoring : Monitor the reaction progress by tracking the amount of water collected or by TLC/GC analysis.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl acetate.

  • Purification : Purify by distillation if necessary.

Protocol 2: Esterification using this compound (Heterogeneous)

This is a representative protocol based on the expected behavior of this compound as a recyclable solid acid catalyst.

Objective : To synthesize butyl acetate from acetic acid and 1-butanol.

Materials :

  • Acetic Acid (1.0 eq)

  • 1-Butanol (1.5 eq)

  • This compound (10 mol%)

  • Anhydrous Toluene (optional, if needed for temperature control)

Procedure :

  • Setup : Assemble a round-bottom flask with a reflux condenser. A Dean-Stark trap may be used if solvent is present.

  • Charging Reactants : To the flask, add acetic acid, 1-butanol, and this compound.

    • Rationale: A higher catalyst loading (e.g., 10 mol%) is often used in heterogeneous catalysis to compensate for potential mass transfer limitations.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Rationale: Vigorous stirring is crucial to ensure good contact between the solid catalyst and the liquid reactants.

  • Monitoring : Monitor the reaction progress by taking aliquots of the liquid phase for TLC/GC analysis.

  • Catalyst Recovery : Upon completion, cool the reaction mixture. Recover the solid this compound catalyst by vacuum filtration.

  • Catalyst Recycling : Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) and dry it in an oven. It can now be used for subsequent reaction cycles.

  • Isolation : The filtrate contains the product and excess alcohol. Remove the excess alcohol and solvent (if used) under reduced pressure to yield the ester.

Conclusion and Recommendations

The choice between p-toluenesulfonic acid and this compound depends on the specific priorities of the synthesis.

  • p-Toluenesulfonic acid remains the go-to catalyst for rapid, high-yield esterifications on a lab scale where process sustainability is not the primary concern. Its high activity and low cost are significant advantages.[3]

  • This compound emerges as a compelling alternative for applications where catalyst recyclability, waste reduction, and simplified product purification are critical. Its potential to function as an easily recoverable heterogeneous catalyst aligns perfectly with the principles of green chemistry. While more upfront characterization of its activity across various substrates is needed, it represents a promising avenue for developing more sustainable and economical esterification processes.

For researchers in drug development and process chemistry, exploring catalysts like this compound could lead to significant long-term benefits in waste reduction and manufacturing efficiency. We recommend conducting small-scale trials to evaluate its performance for specific substrate combinations of interest.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Methylpyridine-4-Sulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realms of pharmaceutical development and fine chemical synthesis, the precise structural characterization of aromatic isomers is paramount. Positional isomers, such as the various methylpyridine sulfonic acids, can exhibit markedly different biological activities, toxicological profiles, and chemical reactivities. 3-Methylpyridine-4-sulfonic acid and its related structures are important building blocks, but their successful application hinges on unambiguous identification.[1] The inherent challenge lies in differentiating these isomers, as they share the same molecular formula (C₆H₇NO₃S) and weight (173.19 g/mol ).[1][2]

This in-depth guide provides a comparative framework for distinguishing these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. We will move beyond a simple data readout, focusing instead on the underlying principles—the why behind the spectral differences. This guide is designed for researchers who require not just data, but a robust analytical strategy for structural elucidation.

The Isomers in Focus

The primary challenge is distinguishing between isomers where the methyl (-CH₃) and sulfonic acid (-SO₃H) groups are swapped or moved around the pyridine ring. For this guide, we will focus our comparison on two key positional isomers and use a well-documented, non-methylated analogue as a foundational reference.

Caption: Key isomeric structures for comparison.

¹H NMR Spectroscopy: The Gold Standard for Positional Isomerism

Proton NMR is arguably the most powerful tool for this specific challenge. The chemical shift (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment created by the substituents.

Causality: The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield (to higher ppm). Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect (upfield shift). This interplay creates a unique spectral fingerprint for each isomer.

Predicted Spectral Comparison:

Compound Aromatic Protons (Predicted δ, ppm) Methyl Protons (Predicted δ, ppm) Key Differentiating Features
This compound H2 (~8.8-9.0, s), H5 (~8.0-8.2, d), H6 (~8.6-8.8, d)~2.5-2.7 (s)The H2 proton, flanked by the nitrogen and adjacent to the methyl group, will appear as a singlet at a very downfield position.
4-Methylpyridine-3-sulfonic acid H2 (~8.9-9.1, s), H5 (~7.8-8.0, d), H6 (~8.5-8.7, d)~2.6-2.8 (s)The H2 proton, now adjacent to the strongly withdrawing -SO₃H group, will be the most downfield proton and will appear as a singlet.
Pyridine-3-sulfonic acid (Reference) [5]H2, H4, H5, H6 (complex multiplet, ~7.5-9.2)N/AAbsence of a methyl singlet. The aromatic region will show four distinct proton signals with complex coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is often preferred for sulfonic acids to exchange the acidic -SO₃H proton, simplifying the spectrum.[6]

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Data Analysis: Reference the chemical shifts to the residual solvent peak. Analyze the multiplicity (singlet, doublet, etc.) and integrate the signals to confirm proton counts. Measure coupling constants (J-values) to confirm proton connectivity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the functional groups present. While all isomers contain the same groups, the position of substitution can cause subtle but measurable shifts in vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Causality: The vibrational modes of the C-S and S=O bonds are influenced by the overall electronic structure of the ring. The position of the electron-donating methyl group relative to the sulfonic acid group alters bond polarities and, consequently, their absorption frequencies.

Key Vibrational Modes and Expected Differences:

Based on detailed studies of pyridine-3-sulfonic acid, we can identify the key absorption bands.[7][8]

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Isomeric Differences
O-H Stretch (sulfonic acid)3000-2500 (broad)Largely similar across isomers, characteristic of a strongly hydrogen-bonded acid.
Aromatic C-H Stretch3100-3000Present in all isomers.
Aliphatic C-H Stretch (-CH₃)2980-2900Absent in pyridine-3-sulfonic acid. Position will be consistent for the methyl-containing isomers.
Pyridine Ring Stretching1630-1430The relative intensities and precise positions of these bands are sensitive to the substitution pattern, providing a key part of the fingerprint.[7]
SO₂ Asymmetric Stretch~1350Subtle shifts expected based on substituent position.
SO₂ Symmetric Stretch~1180Subtle shifts expected based on substituent position.[7]
S-O(H) Stretch~1035This band is a strong indicator of the sulfonic acid group.[7]
C-S Stretch~740The position of this band can be influenced by coupling with other ring modes.[7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the dry, powdered sample with spectroscopic grade KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[6]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Assign the characteristic absorption bands to their respective vibrational modes. Pay close attention to the fingerprint region (1500-600 cm⁻¹) for subtle differences between the isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₆H₇NO₃S), but electron ionization (EI) mass spectrometry is key for differentiation via fragmentation.

Causality: The stability of the fragments formed upon ionization is dictated by the molecular structure. The initial radical cation will fragment along the weakest bonds and in ways that form the most stable subsequent ions and neutral losses. The relative positions of the methyl and sulfonic acid groups directly influence these pathways.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺˙): All isomers will show a molecular ion peak at m/z 173.

  • Key Fragmentation:

    • Loss of -SO₂OH (HSO₃): A major fragmentation pathway for sulfonic acids, leading to a fragment at m/z 92 (M - 81). This corresponds to the methyl-pyridinium cation. The stability and therefore abundance of this ion may vary slightly between isomers.

    • Loss of SO₃: Another common pathway, resulting in a fragment at m/z 93 (M - 80). This corresponds to the radical cation of 3-picoline (3-methylpyridine).[9]

    • Subsequent Fragmentation: The m/z 93 ion will further fragment in a manner characteristic of 3-picoline, such as the loss of H˙ or HCN.[10] The fragmentation pattern of the m/z 92 ion will also be diagnostic.

The key to differentiation lies in the relative abundance of these primary fragment ions. The isomer that can form a more stable intermediate upon losing HSO₃ or SO₃ will show a more intense corresponding fragment peak.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if derivatized to be volatile, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.[6]

  • Mass Analysis: Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the mass. Critically analyze the fragmentation pattern and compare the relative intensities of the key fragment ions (e.g., m/z 93 and 92) between the isomeric samples.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within the molecule. While it is less definitive for distinguishing positional isomers compared to NMR, it can provide valuable complementary data.

Causality: The pyridine ring exhibits characteristic π → π* and n → π* transitions.[11] The position (λ_max) and intensity (molar absorptivity) of these absorption bands are modulated by the electronic effects of the substituents. Both -CH₃ and -SO₃H groups will cause bathochromic (red) or hypsochromic (blue) shifts relative to unsubstituted pyridine, but their combined effect will differ based on their relative positions.[12][13]

Expected Spectral Comparison:

Compound Expected λ_max (nm) Rationale
Pyridine (Reference) [11]~254π → π* transition
This compound Shifted from pyridineThe combination of a donating group at position 3 and a withdrawing group at position 4 will create a specific electronic push-pull effect, influencing the energy of the π → π* transition.
4-Methylpyridine-3-sulfonic acid Different shiftThe reversed positions of the donating and withdrawing groups will alter the transition energy differently compared to its isomer, likely resulting in a different λ_max.

Integrated Analytical Workflow

Caption: Recommended workflow for unambiguous isomer identification.

Conclusion

Distinguishing between positional isomers of this compound is a critical analytical task that demands a synergistic spectroscopic approach. While IR, MS, and UV-Vis provide essential pieces of the puzzle, ¹H NMR spectroscopy stands out as the most definitive technique due to its sensitivity to the unique proton environments in each isomer. By carefully analyzing the chemical shifts and coupling patterns in the aromatic region, one can confidently assign the correct structure. The fragmentation patterns in mass spectrometry offer strong corroborating evidence. This guide provides the strategic framework and experimental causality necessary for researchers to tackle this challenge with confidence, ensuring the quality and integrity of their work in drug development and chemical synthesis.

References

A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. The position of the sulfonic acid group on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity profile of each isomer.[1][2] This analysis is supported by established chemical principles to aid in the selection and application of these compounds in research and development.

Introduction

Pyridine-sulfonic acids are a class of organic compounds that incorporate both the basic pyridine ring and the strongly acidic sulfonic acid group.[1] This unique combination of functionalities imparts distinct chemical properties, making them valuable intermediates in pharmaceuticals, materials science, and as special addition agents in precious metal electroplating.[1][3][4] The location of the sulfonic acid group at the 2-, 3-, or 4-position dictates the electronic distribution within the pyridine ring, leading to significant differences in their reactivity towards nucleophilic and electrophilic species.[1]

Physicochemical Properties and Reactivity Summary

The following tables summarize the key physicochemical properties and the expected reactivity of the three isomers based on established principles of organic chemistry.

Table 1: Physicochemical Properties of Pyridine-sulfonic Acid Isomers

PropertyPyridine-2-sulfonic AcidPyridine-3-sulfonic AcidPyridine-4-sulfonic Acid
Molecular Formula C₅H₅NO₃SC₅H₅NO₃SC₅H₅NO₃S
Molar Mass 159.16 g/mol 159.16 g/mol 159.16 g/mol
Melting Point (°C) 244-249[1][5][6]>300[1][7]No data available
pKa (Predicted) -2.92 ± 0.18[5]No data availableNo data available
Appearance White to light yellow powder/crystal[5]White needle-like or plate-like crystals[7]No data available
Solubility Soluble in water[5]Soluble in water, insoluble in alcohol, ether, benzene[7]No data available

Table 2: Predicted Reactivity Order of Pyridine-sulfonic Acid Isomers

Reaction TypeReactivity OrderRationale
Nucleophilic Aromatic Substitution (SNAr) 4- > 2- >> 3-Stability of the Meisenheimer intermediate.
Electrophilic Aromatic Substitution (SEAr) 3- > 2- ≈ 4- (for sulfonation)Avoidance of placing a positive charge adjacent to the protonated nitrogen.
Desulfonation (Acid-Catalyzed) 3- > 2- ≈ 4- (Predicted)Principle of microscopic reversibility; the thermodynamically favored product of sulfonation is the most readily desulfonated.[1]

Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like the sulfonate group is present.[1][2] The reactivity of the isomers is governed by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[1]

  • Pyridine-4-sulfonic acid is the most reactive isomer.[2] The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]

  • Pyridine-2-sulfonic acid is also highly reactive for the same reason; the intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen.[1][2] Its reactivity might be slightly less than the 4-isomer due to potential steric hindrance from the adjacent nitrogen.[2]

  • Pyridine-3-sulfonic acid is the least reactive isomer.[1][2] The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making it significantly less stable and the reaction much slower.[1]

SNAr_Reactivity cluster_4 Pyridine-4-sulfonic acid cluster_2 Pyridine-2-sulfonic acid cluster_3 Pyridine-3-sulfonic acid 4-isomer Most Reactive 4-intermediate Intermediate stabilized by N 4-isomer->4-intermediate Nucleophilic attack 2-isomer Highly Reactive 2-intermediate Intermediate stabilized by N (minor steric hindrance) 2-isomer->2-intermediate Nucleophilic attack 3-isomer Least Reactive 3-intermediate Intermediate not stabilized by N 3-isomer->3-intermediate Nucleophilic attack Reactivity SNAr Reactivity Order: 4- > 2- >> 3-

Caption: Relative reactivity of pyridine sulfonic acid isomers in SNAr.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it much less reactive towards electrophiles than benzene.[1][8][9] The presence of a strongly electron-withdrawing sulfonic acid group further deactivates the ring.[1][10]

Direct electrophilic substitution on pyridine-sulfonic acids is extremely difficult. However, understanding the directing effects is crucial. When direct sulfonation of pyridine is performed under harsh conditions (e.g., fuming sulfuric acid at high temperatures), the major product is pyridine-3-sulfonic acid.[1][11] This is because electrophilic attack at the 3-position (meta) avoids placing the positive charge of the intermediate on the carbons adjacent to the already electron-deficient nitrogen atom, which would be highly destabilizing.[1][9]

Desulfonation

Desulfonation is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in aqueous acid.[1] The principle of microscopic reversibility suggests that the pathway for desulfonation is the exact reverse of the sulfonation pathway. Since pyridine-3-sulfonic acid is the thermodynamically favored product of sulfonation, it is expected to be the most readily desulfonated isomer under equilibrium conditions.[1]

Experimental Protocols

While direct side-by-side quantitative experimental data is scarce in the literature, the following general protocols can be adapted to compare the reactivity of the three isomers.[1]

General Protocol for Comparative Nucleophilic Aromatic Substitution

This protocol describes a representative nucleophilic aromatic substitution where the sulfonate group acts as a leaving group, allowing for a comparison of the reactivity of the three isomers.[1]

Materials:

  • Pyridine-2-sulfonic acid sodium salt

  • Pyridine-3-sulfonic acid sodium salt

  • Pyridine-4-sulfonic acid sodium salt

  • Nucleophile (e.g., sodium methoxide in methanol)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., a stable, non-reactive compound)

  • Analytical instrument (GC/MS, HPLC, or NMR)

Procedure:

  • In three separate reaction vessels, dissolve an equimolar amount of each pyridine-sulfonic acid sodium salt isomer in the chosen aprotic polar solvent.

  • Add an equimolar amount of the internal standard to each vessel.

  • Bring the solutions to a constant reaction temperature (e.g., 100 °C).[1]

  • Initiate the reactions by adding an equimolar amount (or a defined excess) of the nucleophile solution to each vessel simultaneously.[1]

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.[1]

  • Quench the reaction in the aliquot (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer to determine the reaction rates.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Analysis prep1 Dissolve each isomer and internal standard in separate vessels prep2 Equilibrate to reaction temperature prep1->prep2 react Initiate reactions with nucleophile prep2->react sample Withdraw aliquots at time intervals react->sample quench Quench reaction sample->quench analyze Analyze by GC/MS, HPLC, or NMR quench->analyze plot Plot [Product] vs. Time analyze->plot rate Determine Reaction Rates plot->rate

Caption: Workflow for comparative SNAr of pyridine sulfonic acid isomers.

Synthesis of Pyridine-3-sulfonic acid

The direct sulfonation of pyridine is a common method for synthesizing the 3-isomer.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum) or 100% sulfuric acid[2]

  • Mercuric sulfate (catalyst, optional but improves yield)[2]

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A reaction vessel is charged with pyridine and 100% sulfuric acid.[2]

  • Mercuric sulfate is added as a catalyst.[2]

  • The mixture is heated to approximately 275°C in a sealed container or under reflux for several hours.[2]

  • After cooling, the reaction mixture is carefully diluted with water and neutralized with sodium hydroxide.

  • The filtrate containing the sodium salt of pyridine-3-sulfonate is then acidified with hydrochloric acid to precipitate the pyridine-3-sulfonic acid.[2]

  • The product is isolated by filtration, washed with cold water, and dried.[2]

It is also possible to synthesize pyridine-3-sulfonic acid from 3-chloropyridine through a multi-step process involving oxidation, sulfonation, and reduction.[12][13]

Metal Complexation

The pyridine nitrogen in all three isomers can act as a Lewis base to coordinate with metal ions. The presence and position of the negatively charged sulfonate group can influence the stability and structure of the resulting metal complexes. The lone pair of electrons on the nitrogen atom allows for the formation of coordination complexes with various transition metals.[14] For instance, pyridine and its derivatives can form stable complexes with metals like cobalt, nickel, and copper. The sulfonic acid group, particularly in its deprotonated sulfonate form, can also participate in coordination, potentially acting as a bridging ligand. The steric hindrance from the sulfonic acid group in the 2-position may influence the geometry of the resulting metal complexes compared to the 3- and 4-isomers.

Conclusion

The reactivity of pyridine-2-, 3-, and 4-sulfonic acids is profoundly influenced by the position of the sulfonic acid group. The 4- and 2-isomers are significantly more reactive towards nucleophilic aromatic substitution due to the ability of the pyridine nitrogen to stabilize the reaction intermediate. Conversely, electrophilic substitution is most feasible at the 3-position, which is also the isomer most readily synthesized by direct sulfonation of pyridine. A thorough understanding of these reactivity differences is essential for the strategic application of these versatile building blocks in synthetic chemistry and drug development.

References

A Comparative Guide to the Sulfonation of Pyridine Rings: From Classical Rigors to Modern Precision

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid or sulfonyl group onto a pyridine ring is a critical transformation in medicinal chemistry and materials science. The resulting pyridine sulfonic acids and their derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge to classical electrophilic aromatic substitution, making sulfonation a non-trivial endeavor. This guide provides a comparative analysis of established and contemporary methods for pyridine sulfonation, offering insights into their mechanisms, regioselectivity, and practical applications.

The Challenge of Pyridine Sulfonation: An Electronic Hurdle

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the aromatic system towards electrophilic attack. This deactivation is particularly pronounced at the C2, C4, and C6 positions due to the proximity to the electronegative nitrogen. Consequently, direct sulfonation of pyridine requires harsh reaction conditions to overcome this electronic barrier, often leading to issues with regioselectivity and the formation of unwanted byproducts.[1]

Classical Approach: Direct Sulfonation with Oleum

The historical method for the synthesis of pyridine-3-sulfonic acid involves the direct reaction of pyridine with fuming sulfuric acid (oleum) at high temperatures.[1][2] This brute-force approach leverages the high concentration of sulfur trioxide (SO₃), a potent electrophile, in oleum.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The SO₃ attacks the electron-deficient pyridine ring, with a strong preference for the C3 position. This regioselectivity is dictated by the relative stability of the sigma-complex intermediates. Attack at the C3 position allows the positive charge to be distributed across the ring without placing it directly on the electronegative nitrogen atom, which would be highly destabilizing.

Key Reaction Parameters:

  • Temperature: Extremely high temperatures, typically in the range of 230-350°C, are necessary to drive the reaction.[1][2]

  • Catalyst: The addition of a mercury(II) sulfate catalyst can lower the required reaction temperature to around 230°C and improve yields.[1][3][4] However, the toxicity of mercury is a significant drawback.

  • Reaction Time: Prolonged reaction times, often exceeding 12 hours, are common.[1]

Limitations:

  • Harsh Conditions: The high temperatures and corrosive nature of oleum pose significant safety and equipment challenges.

  • Poor Regioselectivity at Higher Temperatures: While C3 sulfonation is favored, at temperatures above 300°C, the formation of the pyridine-4-sulfonic acid isomer becomes more significant due to reaction equilibrium.[1]

  • Byproduct Formation: At very high temperatures (around 330°C), 4-hydroxypyridine can be formed as a major byproduct.[1][4]

  • Environmental Concerns: The use of a mercury catalyst is environmentally hazardous.

Milder Alternatives: The Use of Sulfur Trioxide Complexes

To circumvent the harsh conditions of direct sulfonation, complexes of sulfur trioxide with Lewis bases, such as pyridine itself (SO₃·py) or dimethylformamide (DMF), can be employed.[5][6][7] These complexes are solid, stable, and commercially available, making them safer and easier to handle than oleum.

The sulfur trioxide-pyridine complex is a versatile reagent that moderates the reactivity of SO₃, allowing for sulfonation reactions to be carried out under more controlled conditions.[5][6] While it is a valuable tool for the sulfation of alcohols and other functional groups, its application in the direct C-H sulfonation of pyridine itself is less common due to the deactivation of the ring. However, it can be effective for activated pyridine systems or in specific solvent systems.

Indirect Strategies: Leveraging Pyridine-N-Oxides

An alternative strategy to overcome the electron-deficient nature of the pyridine ring is to first convert it to a pyridine-N-oxide. The N-oxide functionality is electron-donating, activating the ring towards electrophilic substitution, particularly at the C4 position.

A multi-step synthesis starting from 3-chloropyridine provides a pathway to pyridine-3-sulfonic acid, avoiding the use of a mercury catalyst.[2][8]

Workflow for Pyridine-3-Sulfonic Acid via 3-Chloropyridine-N-Oxide:

workflow cluster_oxidation Step 1: Oxidation cluster_sulfonation Step 2: Sulfonation cluster_reduction Step 3: Reduction A 3-Chloropyridine B 3-Chloropyridine-N-oxide A->B H₂O₂, Acetic Acid, 80°C C 3-Sulfonic acid-pyridine-N-oxide B->C NaHSO₃, H₂O, pH 9-9.5, 145°C D Pyridine-3-sulfonic acid C->D H₂, Raney Nickel

Caption: Multi-step synthesis of pyridine-3-sulfonic acid.

This method offers a milder route to the desired product and avoids the use of toxic heavy metals.[2]

Modern Frontiers: Regioselective C-H Functionalization

Recent advances in synthetic methodology have enabled highly regioselective sulfonation of pyridine rings, a feat not achievable through classical methods. These approaches often involve an initial activation of the pyridine ring, followed by the introduction of the sulfonyl group.

C4-Selective C-H Sulfonylation

A novel, one-pot protocol for the C4-selective sulfonylation of pyridines has been developed.[9][10] This method relies on the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt.

Reaction Mechanism Overview:

C4_sulfonylation Pyridine Pyridine Activated N-Triflylpyridinium salt Pyridine->Activated Tf₂O Adduct Dihydropyridine Intermediate Activated->Adduct RSO₂Na, Base (e.g., N-methylpiperidine) Product C4-Sulfonylated Pyridine Adduct->Product Elimination/Re-aromatization

Caption: C4-selective sulfonylation of pyridine.

Crucially, the choice of base and solvent has been shown to have a significant impact on the regioselectivity of the reaction.[11] For instance, using N-methylpiperidine as the base in chloroform leads to high C4 selectivity.[9][10]

Electrochemical meta-C–H Sulfonylation

An innovative electrochemical approach allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates.[12][13] This method proceeds through a redox-neutral dearomatization-rearomatization strategy and offers excellent regioselectivity under catalyst- and oxidant-free conditions.[12]

Comparative Summary of Sulfonation Methods

MethodSulfonating AgentTypical ConditionsMajor Product(s)AdvantagesDisadvantages
Direct Sulfonation Oleum (fuming H₂SO₄)230-350°C, often with HgSO₄ catalystPyridine-3-sulfonic acidDirect, one-step processHarsh conditions, poor regioselectivity at high temp., toxic catalyst, byproduct formation
Indirect (N-Oxide) NaHSO₃Multi-step: Oxidation, Sulfonation (145°C), ReductionPyridine-3-sulfonic acidMilder conditions, avoids mercuryMulti-step synthesis
C4-Selective C-H Sulfonylation RSO₂Na / Tf₂OBase (e.g., N-methylpiperidine), CHCl₃, rtC4-Sulfonylated PyridineHigh C4-regioselectivity, mild conditionsRequires pre-activation, use of sulfinic acids
Electrochemical meta-C-H Sulfonylation RSO₂NaElectrochemical cell, catalyst- and oxidant-freemeta-Sulfonylated PyridineHigh meta-regioselectivity, mild conditions, sustainableRequires specialized electrochemical setup

Experimental Protocols

Method 1: Direct Sulfonation of Pyridine with Oleum and Mercury(II) Sulfate Catalyst[1]

Warning: This procedure involves highly corrosive and toxic materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials:

  • Pyridine (anhydrous)

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (HgSO₄)

  • Crushed ice

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add anhydrous pyridine to fuming sulfuric acid (oleum) while cooling in an ice bath to maintain the temperature below 75°C.

  • After the addition is complete, add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.

  • To the resulting acidic solution, add ethanol to precipitate the pyridine-3-sulfonic acid.

  • Cool the mixture to below 5°C to maximize the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Method 2: C4-Selective C-H Sulfonylation of Pyridine (Adapted from Friedrich and Manolikakes, 2021)[9][10]

Materials:

  • Pyridine

  • Sodium p-toluenesulfinate

  • Triflic anhydride (Tf₂O)

  • N-methylpiperidine

  • Chloroform (anhydrous)

Procedure:

  • To a solution of pyridine (1.0 equiv) and sodium p-toluenesulfinate (1.2 equiv) in anhydrous chloroform under an inert atmosphere at -40°C, add N-methylpiperidine (2.0 equiv).

  • Slowly add a solution of triflic anhydride (1.1 equiv) in anhydrous chloroform to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-sulfonylated pyridine.

Conclusion

The sulfonation of pyridine rings has evolved from a challenging, high-temperature process to a field of sophisticated, regioselective transformations. While direct sulfonation with oleum remains a viable, albeit harsh, method for the synthesis of pyridine-3-sulfonic acid, modern C-H functionalization strategies offer unprecedented control over regioselectivity, enabling access to C4- and meta-sulfonylated pyridines under mild conditions. The choice of method will ultimately depend on the desired regioisomer, the substrate scope, and the available laboratory infrastructure. For drug development professionals and researchers, the expanding toolkit for pyridine sulfonation opens new avenues for the design and synthesis of novel, functional molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methylpyridine-4-sulfonic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our goal is to empower you with the knowledge to handle this compound safely and in full regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound (CAS 14045-23-9) was not located, its chemical structure—a pyridine ring functionalized with both a methyl and a sulfonic acid group—provides a clear basis for assessing its hazards and determining appropriate handling procedures. This guide synthesizes information from positional isomers and related compounds to establish a robust safety and disposal framework.[1][2][3]

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the chemical's inherent risks is the first step in safe handling. Based on data from its isomers, this compound should be treated as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: The sulfonic acid group makes the compound corrosive. Contact can cause skin irritation, and it is expected to cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Environmental Hazard: Pyridine and its derivatives can be toxic to aquatic life. Therefore, this compound must not be allowed to enter drains or waterways.[4]

The causality is clear: the sulfonic acid moiety imparts strong acidic properties, while the pyridine core, a known hazardous substance, contributes to its overall toxicological profile.[5][6]

Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted while wearing the appropriate PPE.

Equipment Specification Rationale
Eye Protection Safety goggles or a face shield.To protect against splashes that can cause serious eye irritation. Approved under standards like OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation.[1][7]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Work Environment Well-ventilated area, preferably a chemical fume hood.To minimize the risk of inhaling dust or aerosols.[4][8]

Part 2: Waste Segregation and Container Management

Proper segregation is fundamental to preventing dangerous chemical reactions within waste streams.

Core Directive: DO NOT mix this compound waste with other chemical waste, especially bases, strong oxidizing agents, or cyanides.[4][8][9] Mixing acids with bases can generate a violent exothermic reaction.

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and display appropriate hazard warnings (e.g., "Corrosive," "Irritant").[4]

  • Solid Waste Collection: Contaminated solid waste, such as weighing paper, pipette tips, and gloves, should be collected in a separate, clearly labeled, leak-proof container.[4]

  • Aqueous Waste Collection: Collect unused or waste solutions in a dedicated, compatible, and labeled hazardous waste container.[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.[8]

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate risks. The procedure varies based on the spill's magnitude.

Minor Spill (Contained, <100 mL liquid or <50g solid)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.[4]

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry lime.[4][10][11] DO NOT use paper towels, as this can increase the surface area for evaporation.[11]

  • Neutralize (Optional but Recommended): Cautiously apply a weak base such as sodium bicarbonate or soda ash to the absorbed material.[11][12][13] Mix thoroughly until fizzing ceases. Check the pH of the mixture with pH paper to ensure it is near neutral (pH 6-8).[11][12]

  • Collect Waste: Carefully sweep or scoop the contaminated material into a designated hazardous waste container.[4][10]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Dispose of the cleaning materials as hazardous waste.[4]

Major Spill (>100 mL liquid or >50g solid)
  • Evacuate: Immediately evacuate the area. Alert all nearby personnel.[12]

  • Isolate: Secure the area to prevent entry.

  • Seek Assistance: Contact your institution’s Environmental Health and Safety (EHS) department or local emergency services immediately.[9][12] Do not attempt to clean up a major spill without specialized training and equipment.

Part 4: Final Disposal Procedures

The final disposal of this compound must be handled by licensed professionals in accordance with all regulations.

Primary Disposal Method: Incineration The recommended disposal method for pyridine-containing waste is high-temperature incineration.[14] This process ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.[15]

Disposal Workflow:

  • Accumulate Waste: Collect waste in the properly labeled containers as described in Part 2.

  • Arrange Pickup: Once a waste container is full, or in accordance with your institution's storage time limits (often not exceeding one year), arrange for pickup by your EHS department or a certified hazardous waste disposal contractor.[4]

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately.

Neutralization as a Pre-Treatment: For aqueous solutions, neutralization can be a viable pre-treatment step before collection, especially in facilities with wastewater treatment capabilities designed for neutralized organic salts. However, this should only be performed under the explicit guidance of your institution's EHS department. A typical procedure involves the slow addition of a base like sodium hydroxide (caustic soda) or sodium carbonate while monitoring the pH.[5][16]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing this compound waste.

G cluster_spill Spill Response cluster_collection Waste Management start Waste Generated spill Spill Occurs? start->spill collect Routine Waste Collection start->collect spill_size Minor or Major? spill->spill_size Yes container Use Labeled, Compatible Hazardous Waste Container collect->container minor_spill Minor Spill: 1. Absorb with inert material 2. Neutralize cautiously 3. Collect in waste container spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate Area 2. Isolate 3. Call EHS/Emergency Services spill_size->major_spill Major final_disposal Arrange Pickup by EHS or Certified Waste Contractor for Incineration minor_spill->final_disposal major_spill->final_disposal segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) container->segregate store Store Safely in Designated Area segregate->store store->final_disposal

Caption: Decision workflow for this compound disposal.

Part 5: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste under 40 CFR 261.3.[1][6] It is the waste generator's legal responsibility to ensure complete and accurate classification and compliant disposal.[1] Always consult your institution's EHS department, as they will be knowledgeable about specific local requirements that supplement federal law.

By adhering to these scientifically-grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession and protect the environment.

References

A Comprehensive Guide to the Safe Handling of 3-Methylpyridine-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 3-methylpyridine-4-sulfonic acid was not located. The following guidance is based on the safety data for the structurally similar compound, 4-methylpyridine-3-sulfonic acid, as well as general safety protocols for pyridine and sulfonic acid derivatives. Researchers should always consult the SDS provided by their supplier for the specific compound being used and perform a thorough risk assessment before beginning any work.

Navigating the complexities of chemical handling requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. By understanding the inherent hazards and implementing robust safety protocols, you can confidently and safely incorporate this compound into your workflows.

Hazard Identification and Assessment

Based on data from the closely related 4-methylpyridine-3-sulfonic acid, this compound is anticipated to be a hazardous substance that requires careful handling. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1]

In the event of thermal decomposition, which can occur during a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.[1][2][3]Prevents skin contact, which can lead to irritation.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust and aerosols are generated.[3]Prevents the inhalation of dust or vapors that can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when weighing, transferring, or performing any operation that may generate dust or aerosols.[2][3]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the chemical. Assemble all necessary equipment and PPE before you begin. Ensure the work area is clean and free of clutter.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.

  • During Use: Avoid all personal contact, including inhalation.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[2] The storage area should be designated as a corrosives area.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Handling this compound task Assess the Task start->task small_scale Small Scale (mg quantities) task->small_scale Low Risk large_scale Large Scale or Potential for Dust/Aerosol task->large_scale Higher Risk ppe_small Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves small_scale->ppe_small ppe_large Enhanced PPE: - Chemical Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves - Respiratory Protection (Fume Hood or Respirator) large_scale->ppe_large end Proceed with Caution ppe_small->end ppe_large->end

Caption: PPE selection workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2]

    • Do not let the product enter drains.[1]

    • Wash the spill area thoroughly.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][2]

  • Waste Generation: Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain or into the environment.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.